4,16-Dibromo[2.2]paracyclophane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMAXRJHDMKTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985208 | |
| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6662-18-6, 23927-40-4 | |
| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,16-Dibromo[2.2]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Architecture of [2.2]Paracyclophane and the Influence of Disubstitution
[2.2]Paracyclophane is a fascinating bridged aromatic compound characterized by two para-substituted benzene rings held in a face-to-face arrangement by two ethylene bridges. This constrained geometry forces the aromatic rings into a non-planar, bent conformation, leading to significant ring strain and unique transannular electronic interactions. These structural peculiarities bestow upon the [2.2]paracyclophane scaffold remarkable chemical and physical properties that are not observed in simple benzene derivatives.
The introduction of substituents onto the [2.2]paracyclophane core further modulates its properties and reactivity. 4,16-Dibromo[2.2]paracyclophane, a pseudo-para disubstituted derivative, is a particularly valuable and versatile building block in the realm of organic synthesis and materials science. The two bromine atoms, positioned on opposite decks of the cyclophane, serve as highly reactive handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the rational design and synthesis of a vast array of functionalized [2.2]paracyclophane derivatives with tailored electronic, optical, and chiral properties.
This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its synthesis, reactivity, and applications as a precursor for advanced materials and chiral ligands.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄Br₂ | [1] |
| Molecular Weight | 366.09 g/mol | [1] |
| CAS Number | 96392-77-7 | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 245.0-252.0 °C | [2] |
| Solubility | Low solubility in polar solvents |
Synthesis and Purification
The primary route to this compound is the direct bromination of [2.2]paracyclophane. This electrophilic aromatic substitution reaction typically yields a mixture of isomeric dibromides, with the pseudo-para isomer (4,16-dibromo) being a major product.
Experimental Protocol: Bromination of [2.2]Paracyclophane
Causality behind Experimental Choices: The use of a non-polar solvent like dichloromethane is preferred over more traditional solvents like carbon tetrachloride for improved safety and reaction control. Iron powder acts as a Lewis acid catalyst to polarize the bromine molecule, facilitating the electrophilic attack on the electron-rich aromatic rings of the paracyclophane. The reaction temperature is kept moderate to control the rate of reaction and minimize the formation of over-brominated byproducts.
Step-by-Step Methodology:
-
To a solution of [2.2]paracyclophane in dichloromethane, add a catalytic amount of iron powder.
-
Slowly add a solution of bromine in dichloromethane to the mixture at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
Purification:
This compound exhibits lower solubility compared to its isomers, which facilitates its purification.
-
Crystallization: The crude product can be crystallized from a suitable solvent, such as chloroform, to isolate the 4,16-dibromo isomer in good purity.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed, typically using a mixture of hexane and ethyl acetate as the eluent.[3]
Isomerization to 4,12-Dibromo[2.2]paracyclophane
This compound can be thermally isomerized to its pseudo-ortho isomer, 4,12-dibromo[2.2]paracyclophane. This isomerization is a key step in the synthesis of important chiral ligands like PHANEPHOS. The process involves the homolytic cleavage of one of the ethylene bridges to form a diradical intermediate, which can then undergo rotation and ring closure to yield the thermodynamically equilibrated mixture of isomers.[4]
Experimental Protocol: Microwave-Assisted Isomerization
Causality behind Experimental Choices: Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing the reaction time.[4] Dimethylformamide (DMF) is a suitable high-boiling solvent for this transformation. The insolubility of the starting 4,16-dibromo isomer in DMF at room temperature allows for a convenient separation of the more soluble 4,12-dibromo product.
Step-by-Step Methodology:
-
Place this compound in a microwave vessel with DMF.
-
Heat the mixture using a microwave reactor to the desired temperature (e.g., 180 °C) for a short duration (e.g., 6 minutes).
-
After cooling, the unreacted 4,16-dibromo isomer can be recovered by filtration.
-
The filtrate, enriched in the 4,12-dibromo isomer, is then subjected to a standard work-up to isolate the product.
Chemical Reactivity: A Gateway to Functionalized Paracyclophanes
The bromine atoms in this compound are the focal points of its chemical reactivity, serving as versatile leaving groups in a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the synthesis of novel materials and ligands with tailored properties.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the paracyclophane core and various aryl or heteroaryl groups. This reaction typically employs a palladium catalyst and a base to couple the dibromide with an organoboron reagent.
Experimental Protocol: Suzuki-Miyaura Coupling
Causality behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both organic and inorganic reagents.
Step-by-Step Methodology:
-
In an inert atmosphere, combine this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
After cooling, perform an aqueous work-up to remove inorganic salts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
The Sonogashira coupling enables the introduction of alkyne moieties onto the paracyclophane scaffold, leading to the formation of highly conjugated systems with interesting photophysical properties. This reaction is co-catalyzed by palladium and copper complexes.
Experimental Protocol: Sonogashira Coupling
Causality behind Experimental Choices: The dual catalytic system of palladium and copper is essential for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and neutralize the hydrogen bromide formed during the reaction.
Step-by-Step Methodology:
-
To a solution of this compound and the terminal alkyne in a suitable solvent (e.g., THF/triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the alkynyl-substituted paracyclophane.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to amino-substituted [2.2]paracyclophanes. These derivatives are valuable precursors for chiral ligands and functional materials.
Conceptual Workflow: Buchwald-Hartwig Amination
Stereochemistry and Planar Chirality
A key feature of substituted [2.2]paracyclophanes is their planar chirality.[5] The introduction of a substituent on one of the benzene rings, as in 4-bromo[2.2]paracyclophane, removes the plane of symmetry, rendering the molecule chiral. This compound, being a C₂-symmetric molecule, is also chiral. The synthesis of this compound typically yields a racemic mixture of (Rₚ)- and (Sₚ)-enantiomers.
The resolution of these enantiomers is crucial for applications in asymmetric catalysis, where enantiopure ligands are required.[6] Chiral resolution can be achieved through various methods, including:
-
Classical resolution: Formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary.
-
Chiral chromatography: Separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).
-
Kinetic resolution: Enantioselective reaction of the racemic mixture where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product.[7]
Applications in Asymmetric Catalysis and Materials Science
The ability to functionalize this compound through cross-coupling reactions has led to its widespread use as a scaffold for the development of novel chiral ligands and advanced materials.
Chiral Ligands for Asymmetric Synthesis
The C₂-symmetric and planar chiral nature of derivatives of this compound makes them excellent candidates for chiral ligands in asymmetric catalysis.[6][8] By introducing phosphine, nitrogen, or other coordinating groups at the 4 and 16 positions, a variety of bidentate ligands can be synthesized. These ligands have been successfully employed in a range of enantioselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, often affording high levels of stereocontrol.[9]
Functional π-Stacked Materials
The rigid, co-facial arrangement of the two aromatic rings in the [2.2]paracyclophane core provides a unique platform for constructing π-conjugated systems with through-space electronic communication. By extending the π-system through the introduction of chromophoric and electronically active groups at the 4 and 16 positions, materials with interesting photophysical and chiroptical properties can be designed.[10] These materials have potential applications in organic electronics, sensors, and circularly polarized luminescence (CPL).[11]
Spectroscopic Characterization
The structural features of this compound can be elucidated through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of [2.2]paracyclophane and its derivatives is characterized by upfield-shifted aromatic protons due to the shielding effect of the opposing benzene ring. The ethylene bridges typically show complex splitting patterns. For this compound, the aromatic protons will exhibit specific splitting patterns indicative of the pseudo-para substitution.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule. The strained nature of the paracyclophane skeleton influences the chemical shifts of the carbon atoms.[12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching and bending vibrations of the ethylene bridges.[3][14]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and provides information about its fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be clearly visible in the mass spectrum.[12]
Conclusion
This compound is a cornerstone molecule in the chemistry of [2.2]paracyclophanes. Its synthesis, while requiring careful control to manage isomeric products, provides a versatile platform for further chemical modification. The strategic placement of two bromine atoms opens the door to a wealth of functionalization possibilities through modern cross-coupling methodologies. This has enabled the creation of a diverse range of derivatives with applications spanning from the development of highly effective chiral ligands for asymmetric catalysis to the design of novel π-conjugated materials with unique optoelectronic properties. The inherent planar chirality of this scaffold adds another layer of complexity and opportunity, making it a subject of ongoing research and a valuable tool for chemists in both academia and industry. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the importance of key building blocks like this compound is set to increase even further.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Resolution of a Planar-Chiral [2.2]Paracyclophane - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress in Research on [2.2]Paracyclophane-Based Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (2.2)Paracyclophane | C16H16 | CID 74210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. d-nb.info [d-nb.info]
The Strategic Intermediate: A Technical Guide to 4,16-Dibromo[2.2]paracyclophane
CAS Number: 96392-77-7 Molecular Formula: C₁₆H₁₄Br₂ Molecular Weight: 366.09 g/mol
This technical guide provides a comprehensive overview of 4,16-Dibromo[2.2]paracyclophane, a key synthetic intermediate in the realm of materials science and organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and diverse applications of this unique pseudo-para disubstituted [2.2]paracyclophane, emphasizing the strategic importance of its bromine functionalities and inherent planar chirality.
Introduction: The Architectural Allure of [2.2]Paracyclophanes
[2.2]Paracyclophane is a fascinating molecule characterized by two benzene rings held in a face-to-face arrangement by two ethylene bridges.[1][2] This constrained geometry induces significant ring strain and transannular electronic interactions, bestowing upon the paracyclophane core unique physical and chemical properties.[3] The introduction of substituents onto the aromatic decks, such as in this compound, not only modulates these properties but also provides reactive handles for the construction of more complex molecular architectures.[4][5] The pseudo-para substitution pattern of the bromine atoms in the 4 and 16 positions makes this isomer a valuable building block for linear, rigid structures.[6][7]
Synthesis of this compound: A Guided Protocol
The primary route to this compound is through the electrophilic bromination of the parent [2.2]paracyclophane. The pseudo-para isomer is often the major product of this reaction due to steric and electronic factors.[8]
Reaction Principle
The synthesis involves the direct bromination of [2.2]paracyclophane using a suitable brominating agent, typically in a chlorinated solvent. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are sequentially added to the para-positions of the two aromatic rings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 96392-77-7: this compound [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of rigid [2.2]paracyclophane–porphyrin conjugates as scaffolds for fixed-distance bimetallic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structure and stereochemistry of dibromo[2.2]paracyclophane
An In-depth Technical Guide to the Structure and Stereochemistry of Dibromo[2.2]paracyclophane
Introduction: The Intriguing World of [2.2]Paracyclophane
[2.2]Paracyclophane is a fascinating molecule characterized by two benzene rings held in a face-to-face arrangement by two ethylene bridges. This constrained geometry forces the aromatic rings into a non-planar, boat-like conformation and brings them into close proximity, leading to significant transannular electronic interactions. These structural features result in a strained system with unique chemical and physical properties that have captured the attention of chemists for decades.
One of the most compelling aspects of substituted [2.2]paracyclophanes is the emergence of planar chirality. When substituents are introduced onto the aromatic rings, the restricted rotation of the rings relative to each other gives rise to non-superimposable mirror images, or enantiomers. This inherent chirality, coupled with the rigid and well-defined structure, makes [2.2]paracyclophane derivatives highly valuable scaffolds in various fields, including asymmetric catalysis, materials science, and the development of chiroptical materials.
Dibromo[2.2]paracyclophane, in particular, serves as a crucial and versatile precursor for the synthesis of a wide array of more complex, functionalized [2.2]paracyclophane derivatives. Understanding the nuances of its structure, the regiochemistry of its synthesis, and its intricate stereochemical landscape is paramount for researchers, scientists, and drug development professionals aiming to harness the potential of this unique molecular architecture. This guide provides a comprehensive overview of the structure and stereochemistry of dibromo[2.2]paracyclophane, from its synthesis and isomerism to its characterization and the resolution of its chiral forms.
Synthesis and Regiochemistry of Dibromo[2.2]paracyclophane
The introduction of bromine atoms onto the [2.2]paracyclophane core is typically achieved through electrophilic aromatic substitution. The reaction conditions can be controlled to favor the formation of mono-, di-, or polybrominated products.
Electrophilic Bromination
The direct bromination of [2.2]paracyclophane using bromine in the presence of a Lewis acid catalyst, such as iron powder, in a suitable solvent like carbon tetrachloride, is a common method for synthesizing dibromo[2.2]paracyclophane. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
The regioselectivity of the second bromination is influenced by the deactivating, ortho-, para-directing nature of the first bromine atom and the steric hindrance imposed by the [2.2]paracyclophane structure. This leads to the formation of several possible positional isomers.
Positional Isomers of Dibromo[2.2]paracyclophane
The disubstitution of [2.2]paracyclophane with two bromine atoms, one on each ring, can result in four primary positional isomers. The nomenclature for these isomers is based on the relative positions of the substituents on the two aromatic decks:
-
pseudo-geminal (pg): The substituents are on the same side of the molecule, directly across from each other.
-
pseudo-ortho (po): The substituents are on adjacent carbons when viewed through the cyclophane axis.
-
pseudo-meta (pm): The substituents are separated by one unsubstituted carbon on the other ring.
-
pseudo-para (pp): The substituents are on opposite sides of the molecule.
An In-Depth Technical Guide to the Electronic Properties of 4,16-Dibromo[2.2]paracyclophane: A Core Scaffold for Advanced Materials
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 4,16-Dibromo[2.2]paracyclophane, a key building block in the design and synthesis of advanced organic materials. While direct experimental data on the electronic characteristics of this specific isomer is limited, this document consolidates theoretical predictions, insights from analogous [2.2]paracyclophane derivatives, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging the unique through-bond and through-space electronic interactions of the [2.2]paracyclophane core for applications in organic electronics, sensor technology, and beyond. We delve into the synthesis, theoretical electronic structure, and recommended experimental workflows for determining the key electronic parameters of this versatile molecule.
Introduction: The Enduring Potential of the [2.2]Paracyclophane Scaffold
The [2.2]paracyclophane (PCP) framework, consisting of two benzene rings held in close proximity by ethylene bridges, represents a fascinating and highly versatile scaffold in organic chemistry.[1] This constrained, three-dimensional structure forces significant π-π interactions between the aromatic decks, leading to unique electronic and photophysical properties not observed in simple aromatic systems.[1] The bromination of the PCP core, particularly to yield di-substituted isomers like this compound, provides a crucial entry point for a wide array of chemical modifications. The bromine atoms serve as versatile synthetic handles, enabling the introduction of various functional groups through cross-coupling reactions, thereby allowing for the fine-tuning of the molecule's electronic and photophysical characteristics.[2]
This compound, specifically, is a pseudo-para substituted isomer. This substitution pattern is of particular interest as it allows for the extension of the π-conjugated system through the para-positions of the aromatic rings, making it a valuable precursor for molecular wires, charge-transfer materials, and novel chromophores. This guide will focus on understanding the fundamental electronic properties of this key intermediate and provide the necessary protocols for its empirical characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of [2.2]paracyclophane. Careful control of the reaction conditions is necessary to favor the formation of the desired disubstituted isomer over other brominated products.
Synthetic Protocol: Bromination of [2.2]Paracyclophane
A common method for the synthesis of this compound involves the direct bromination of [2.2]paracyclophane using elemental bromine in a suitable solvent.
Materials:
-
[2.2]Paracyclophane
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Toluene
Procedure:
-
Dissolve [2.2]paracyclophane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the reaction from light.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine in dichloromethane to the stirred solution of [2.2]paracyclophane over a period of 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red color of the bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/toluene gradient to isolate the this compound isomer.
References
The Alchemist's Guide to [2.2]Paracyclophane Precursors: A Deep Dive into Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Allure of a Strained Benzene
[2.2]Paracyclophane (PCP), a molecule of captivating beauty and unusual reactivity, has transitioned from a structural curiosity to a cornerstone of modern chemistry.[1][2] Its defining feature—two benzene rings forced into close, face-to-face proximity by ethylene bridges—induces significant strain and transannular π-π interactions.[3] This unique electronic and steric environment has made PCP and its derivatives invaluable scaffolds in asymmetric catalysis, materials science, and the development of novel therapeutics.[2][3] This in-depth technical guide, designed for the discerning researcher, moves beyond a mere recitation of synthetic routes. Instead, it offers a holistic understanding of the discovery and synthesis of [2.2]paracyclophane precursors, emphasizing the causality behind experimental choices and providing a field-proven perspective on navigating the intricacies of their preparation.
The Genesis of a Strained Icon: Early Synthetic Endeavors
The journey to tame the strained structure of [2.2]paracyclophane began with methods that, while groundbreaking for their time, often presented significant challenges in terms of yield and scalability.
The Brute Force Approach: Pyrolysis of p-Xylene
The first successful isolation of [2.2]paracyclophane was a serendipitous discovery by Brown and Farthing in 1949, arising from the high-temperature pyrolysis of p-xylene.[3] This gas-phase reaction, conducted under low pressure, laid the foundation for future explorations into cyclophane chemistry.
The mechanism of this transformation involves the homolytic cleavage of a C-H bond in p-xylene to generate a p-xylyl radical. This highly reactive intermediate can then dimerize to form [2.2]paracyclophane. However, the harsh reaction conditions lead to a variety of side products and a complex mixture, making this method primarily of historical and industrial interest for the synthesis of the unsubstituted parent compound.
dot graph "Pyrolysis_of_p-Xylene" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Simplified schematic of [2.2]paracyclophane synthesis via pyrolysis of p-xylene."
The Cram Synthesis: A Wurtz-Type Coupling Approach
In 1951, Cram and Steinberg reported a more rational, albeit low-yielding, synthesis of [2.2]paracyclophane through an intramolecular Wurtz-type coupling of 1,4-bis(bromomethyl)benzene. This reaction, which involves the treatment of the dihalide with sodium metal, provided a crucial proof-of-concept for the construction of the cyclophane skeleton under milder conditions than pyrolysis.
The Wurtz reaction mechanism is thought to involve the formation of an organosodium intermediate, which then undergoes nucleophilic attack on a second molecule of the alkyl halide.[4] In the context of [2.2]paracyclophane synthesis, this is an intermolecular coupling of two 1,4-bis(bromomethyl)benzene molecules. The major drawback of this method is the low yield, typically in the range of 1-2%, due to competing polymerization and elimination reactions.
dot graph "Wurtz_Coupling_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Conceptual workflow of the Wurtz-type coupling for [2.2]paracyclophane synthesis."
The Workhorse of Modern Synthesis: The Dithia[3.3]paracyclophane Route
The development of the dithia[3.3]paracyclophane route represents a significant leap forward in the synthesis of [2.2]paracyclophane and its derivatives. This versatile and reliable method offers higher yields and greater flexibility for the introduction of functional groups. The general strategy involves the coupling of a 1,4-bis(halomethyl)benzene with a 1,4-bis(mercaptomethyl)benzene to form a dithia[3.3]paracyclophane, followed by a desulfurization step to yield the desired [2.2]paracyclophane.
Step-by-Step Experimental Protocol: Synthesis of 2,11-Dithia[3.3]paracyclophane
This protocol provides a detailed procedure for the synthesis of the key dithia[3.3]paracyclophane intermediate.
Materials:
-
1,4-Bis(bromomethyl)benzene
-
1,4-Bis(mercaptomethyl)benzene
-
Sodium hydroxide
-
Ethanol
-
Toluene
-
Nitrogen gas
Procedure:
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of sodium hydroxide in ethanol.
-
Addition of Reactants: A solution of 1,4-bis(mercaptomethyl)benzene in a mixture of ethanol and toluene is added dropwise to the sodium hydroxide solution under a nitrogen atmosphere. Simultaneously, a solution of 1,4-bis(bromomethyl)benzene in toluene is added dropwise from a separate addition funnel. The addition is carried out over several hours to maintain high dilution conditions, which favor intramolecular cyclization over polymerization.
-
Reaction: The reaction mixture is stirred at room temperature for an extended period, typically 24-48 hours.
-
Workup: The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 2,11-dithia[3.3]paracyclophane as a white solid.
The Crucial Desulfurization Step: From Thia- to Para-
The conversion of the dithia[3.3]paracyclophane to the final [2.2]paracyclophane is typically achieved through a variety of desulfurization methods, each with its own mechanistic nuances and experimental considerations.
-
Stevens Rearrangement: This method involves the formation of a sulfonium ylide, which then undergoes a[5][6]-rearrangement to form a new carbon-carbon bond. The mechanism is believed to proceed through a radical pair intermediate.[6][7]
-
Wittig Rearrangement: The[6]-Wittig rearrangement is a concerted, pericyclic reaction that proceeds through a five-membered cyclic transition state.[8] In the context of desulfurization, a related[5][6]-Wittig rearrangement can also occur, which is thought to involve a radical dissociation-recombination mechanism.[4][9]
-
Pyrolytic Desulfurization: High-temperature pyrolysis in the presence of a suitable sulfur scavenger, such as triphenylphosphine, can also effect desulfurization.
dot graph "Dithia_Route_and_Desulfurization" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "The versatile dithia[3.3]paracyclophane route to [2.2]paracyclophane."
An Elegant Shortcut: Hopf's Diels-Alder Synthesis
In a display of synthetic elegance, Hopf and coworkers developed a remarkably efficient synthesis of [2.2]paracyclophane precursors based on a Diels-Alder reaction.[10] This approach involves the reaction of a 1,2,4,5-hexatetraene with a suitable dienophile, such as dimethyl acetylenedicarboxylate, to generate a reactive p-quinodimethane intermediate, which then dimerizes to form the [2.2]paracyclophane skeleton. This method is particularly noteworthy for its atom economy and the ability to generate functionalized paracyclophanes in a single step.
The Diels-Alder reaction is a [4+2] cycloaddition that proceeds in a concerted fashion.[11] The subsequent dimerization of the p-quinodimethane intermediate is a spontaneous process that drives the reaction towards the formation of the thermodynamically stable [2.2]paracyclophane.
Modern Frontiers: Functionalization and Beyond
The development of modern synthetic methodologies has opened up new avenues for the preparation of functionalized [2.2]paracyclophane precursors. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, have proven to be powerful tools for the late-stage functionalization of the paracyclophane core.[5] These methods allow for the precise installation of a wide range of substituents, enabling the fine-tuning of the electronic and steric properties of the molecule for specific applications.[1][5]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Precursors | Typical Yield | Scalability | Key Advantages | Key Disadvantages |
| Pyrolysis of p-Xylene | p-Xylene | Low (<5%) | Industrial scale for parent PCP | Simple starting material | Harsh conditions, complex mixture, limited to unsubstituted PCP |
| Wurtz-Type Coupling | 1,4-Bis(bromomethyl)benzene | Very Low (1-2%) | Low | Historical significance, conceptually simple | Extremely low yields, side reactions |
| Dithia[3.3]paracyclophane Route | 1,4-Bis(halomethyl)benzene, 1,4-Bis(mercaptomethyl)benzene | Moderate to Good (30-60%) | Good | Versatile, allows for pre-functionalization, reliable | Multi-step, requires handling of thiols |
| Hopf's Diels-Alder Synthesis | 1,2,4,5-Hexatetraene, Dienophiles | Moderate (20-40%) | Moderate | Atom-economical, one-pot synthesis of functionalized PCPs | Requires specialized starting materials |
| Modern Functionalization | Pre-formed [2.2]Paracyclophane | Good to Excellent | Good | High precision, broad functional group tolerance | Requires a pre-existing PCP core |
Conclusion and Future Outlook
The synthesis of [2.2]paracyclophane precursors has evolved from early, often inefficient methods to a sophisticated and versatile toolbox for the modern chemist. The dithia[3.3]paracyclophane route remains a mainstay for the reliable, gram-scale synthesis of a wide range of derivatives. Hopf's elegant Diels-Alder approach offers a compelling alternative for the rapid construction of functionalized systems. Looking ahead, the continued development of novel catalytic methods for the direct and selective functionalization of the [2.2]paracyclophane core will undoubtedly unlock new possibilities in drug discovery, materials science, and beyond. The enduring appeal of this strained yet remarkably stable molecule ensures its place at the forefront of chemical innovation.
References
- 1. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress in Research on [2.2]Paracyclophane-Based Dyes [mdpi.com]
- 4. [1,2]-Wittig Rearrangement [organic-chemistry.org]
- 5. Cyclophane - Wikipedia [en.wikipedia.org]
- 6. Stevens rearrangement - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. [2,3]-Wittig Rearrangement [organic-chemistry.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Data of 4,16-Dibromo[2.2]paracyclophane: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4,16-Dibromo[2.2]paracyclophane, a key intermediate in the synthesis of advanced materials and a molecule of significant interest to researchers in materials science and drug development. The unique strained structure of the [2.2]paracyclophane core, combined with the electronic influence of the bromine substituents, gives rise to distinct spectroscopic signatures. Understanding these spectral features is paramount for confirming the successful synthesis and purity of this compound, as well as for predicting its reactivity and photophysical properties.
Introduction to this compound
This compound is a disubstituted derivative of [2.2]paracyclophane, a fascinating molecule comprised of two benzene rings held in a face-to-face arrangement by two ethylene bridges. This constrained geometry forces the aromatic rings into a non-planar, boat-like conformation, leading to significant ring strain and transannular electronic interactions. The bromine atoms at the 4 and 16 positions, located on opposite decks of the cyclophane system, further modulate its electronic properties and provide synthetic handles for subsequent functionalization. Accurate characterization through spectroscopic methods is the cornerstone of its application in creating novel polymers, chiral ligands, and functional materials with tailored electronic and optical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The strained nature of the [2.2]paracyclophane scaffold results in a unique chemical shift dispersion in both ¹H and ¹³C NMR spectra, which is highly sensitive to the substitution pattern.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides a wealth of information regarding the symmetry and electronic environment of the molecule. The transannular shielding effect of the opposing benzene ring causes a characteristic upfield shift of the aromatic protons compared to typical aromatic compounds.
Experimental Protocol:
A typical ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The data is processed with a line broadening of 0.3 Hz.
Data Interpretation:
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals for both the aromatic and the aliphatic ethylene bridge protons. The symmetry of the molecule (C₂h) dictates the number of unique proton environments. The aromatic protons will appear as a set of multiplets in the region of δ 6.0-7.0 ppm. The ethylene bridge protons, due to their diastereotopic nature and restricted rotation, will also show complex multiplets, typically in the range of δ 2.5-4.0 ppm. The specific chemical shifts and coupling constants are highly diagnostic of the 4,16-substitution pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data and provides direct information about the carbon framework of the molecule.
Experimental Protocol:
A ¹³C NMR spectrum is typically recorded at 100 MHz or 125 MHz using the same sample prepared for ¹H NMR spectroscopy. A proton-decoupled sequence is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.
Data Interpretation:
The ¹³C NMR spectrum of this compound will show distinct signals for the aromatic and aliphatic carbons. The carbons directly attached to the bromine atoms (C4 and C16) will be significantly deshielded and can be found in the region of δ 130-140 ppm. The other aromatic carbons will resonate in the typical aromatic region (δ 120-140 ppm), with their precise chemical shifts influenced by the bromine substituents and the transannular strain. The aliphatic carbons of the ethylene bridges will appear in the upfield region, typically around δ 30-40 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups and overall structural features of this compound.
Experimental Protocol:
An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film by depositing a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
Data Interpretation:
The IR spectrum of this compound will be characterized by several key absorption bands:
-
Aromatic C-H stretching: Weak to medium bands in the region of 3100-3000 cm⁻¹.
-
Aliphatic C-H stretching: Medium to strong bands in the region of 3000-2850 cm⁻¹.
-
Aromatic C=C stretching: Several sharp bands of variable intensity in the region of 1600-1450 cm⁻¹.
-
C-Br stretching: A strong absorption band in the fingerprint region, typically around 600-500 cm⁻¹.
-
Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways.
Experimental Protocol:
A mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons.
Data Interpretation:
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak ([M]⁺) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This will result in a set of peaks at m/z 364, 366, and 368 with a relative intensity ratio of approximately 1:2:1. The fragmentation pattern will likely involve the loss of bromine atoms and cleavage of the ethylene bridges.
Summary of Spectroscopic Data
| Spectroscopic Technique | Key Features and Expected Values |
| ¹H NMR (CDCl₃) | Aromatic protons (δ 6.0-7.0 ppm), Aliphatic protons (δ 2.5-4.0 ppm) |
| ¹³C NMR (CDCl₃) | C-Br (δ 130-140 ppm), Aromatic C (δ 120-140 ppm), Aliphatic C (δ 30-40 ppm) |
| IR (KBr) | ~3050 cm⁻¹ (Ar-H), ~2950 cm⁻¹ (Al-H), ~1500 cm⁻¹ (C=C), ~550 cm⁻¹ (C-Br) |
| MS (EI) | [M]⁺ isotopic cluster at m/z 364, 366, 368 (1:2:1 ratio) |
Logical Relationships in Spectroscopic Analysis
The interpretation of the spectroscopic data for this compound relies on the logical correlation of information from different techniques to build a cohesive structural picture.
Caption: Workflow for the synthesis, spectroscopic characterization, and structural confirmation of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides an unambiguous structural confirmation. The characteristic spectral features arising from its unique strained geometry and dibromo-substitution pattern serve as a reliable fingerprint for this important synthetic intermediate. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge required for the accurate identification and quality control of this compound, thereby facilitating its application in the development of next-generation materials and therapeutics.
A Technical Guide to Theoretical and Computational Exploration of [2.2]Paracyclophane Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding a Strained Beauty
[2.2]Paracyclophane (PCP) is more than a mere chemical curiosity; it is a molecule that fundamentally challenges our textbook understanding of aromaticity, bonding, and three-dimensional molecular architecture. First synthesized in 1949, its structure features two benzene rings forced into a face-to-face embrace, held captive by two short ethylene bridges. This enforced proximity, with an average inter-deck distance of about 3.09 Å, is significantly less than the typical van der Waals distance of 3.4 Å seen in graphite, inducing immense strain (approximately 31 kcal/mol) and distorting the planar benzene rings into a distinct boat-like conformation. It is this unique, strained geometry that endows PCP with extraordinary electronic and chiroptical properties, making it a privileged scaffold in asymmetric catalysis, materials science, and the development of novel therapeutics. This guide provides a deep dive into the theoretical and computational methodologies that have been indispensable in unraveling the complexities of PCP systems, offering both foundational knowledge and practical workflows for researchers in the field.
Part 1: The Enigmatic Architecture and Electronic Structure
The story of [2.2]paracyclophane is one of geometric constraints dictating unusual electronic behavior. The proximity of the two π-systems leads to significant transannular interactions, a concept central to understanding PCP's properties. These interactions are not merely "through-space" effects but involve a complex interplay with the "through-bond" framework of the ethylene bridges.
Structural Distortion and the Symmetry Debate
The immense strain in the PCP molecule prevents the benzene rings from being planar. The bridgehead carbons are pulled out of the plane, resulting in a boat-like distortion. This seemingly simple structural feature was the subject of a long-standing debate: is the molecule's ground state a highly symmetric, eclipsed conformation (D₂h symmetry) or a slightly twisted, lower-symmetry structure (D₂ symmetry)? Early X-ray experiments suggested a D₂h structure. However, high-level computations and subsequent low-temperature X-ray experiments have confirmed that the D₂ structure, which relieves some of the unfavorable eclipsing interactions in the bridges, is the true energy minimum. The energy barrier between the D₂ enantiomers through the D₂h transition state is very low, which explains the dynamic behavior observed and the difficulty in resolving this issue experimentally.
Through-Space and Through-Bond Interactions
The defining electronic feature of PCP is the communication between the two decks. Computational chemistry provides the tools to dissect and visualize these interactions.
-
Through-Space Conjugation: The overlapping π and π* orbitals of the cofacial rings lead to direct electronic coupling. This is evidenced by the bathochromic (red) shift in the UV-visible absorption spectrum of PCP compared to simple benzene derivatives.
-
Through-Bond Interaction: The σ-bonds of the ethylene bridges also participate in the electronic communication, creating a hyperconjugative pathway that modulates the overall interaction.
The synergy between these two pathways governs the electronic structure, reactivity, and photophysical properties of PCP and its derivatives.
Part 2: The Theoretical Framework for Interrogation
To computationally dissect a molecule as complex as PCP, a multi-faceted theoretical approach is required. Different computational tools are leveraged to answer specific questions about aromaticity, non-covalent interactions, and chiroptical behavior.
Quantifying Aromaticity in a Distorted System
A key question is whether the bent benzene decks in PCP retain their aromatic character. Several computational metrics are used to provide a quantitative answer.
-
Nucleus-Independent Chemical Shift (NICS): This popular magnetic criterion measures the shielding at a specific point in space, typically the center of a ring. A negative NICS value indicates diatropic ring currents, a hallmark of aromaticity. NICS calculations consistently show that despite the distortion, the PCP decks are indeed aromatic, although the values may be slightly attenuated compared to benzene.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length alternation within a ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 signifies a non-aromatic Kekulé structure. Studies show that the phenyl rings in PCP have high HOMA indices, confirming their aromaticity from a structural standpoint.
Visualizing Inter-deck Interactions
Beyond simple orbital overlap diagrams, sophisticated methods based on electron density topology provide a more rigorous and intuitive picture of the interactions between the two decks.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis partitions the electron density of a molecule to define atoms and the bonds between them. The presence of a "bond path" and a bond critical point (BCP) between two atoms is a sufficient condition for interaction. In some PCP systems, QTAIM analysis has revealed C···C bond paths between the decks, providing direct evidence of through-space interaction.
-
Non-Covalent Interaction (NCI) Analysis: The NCI method is exceptionally powerful for visualizing weak and non-covalent interactions. It plots the reduced density gradient (RDG) against the electron density. This generates 3D isosurfaces that color-code different interaction types: attractive van der Waals interactions (green), repulsive steric clashes (red), and strong attractive interactions like hydrogen bonds (blue). For PCP, NCI plots clearly visualize the broad, attractive dispersion interactions between the faces of the rings, as well as the steric repulsion from the ethylene bridges. The combination of QTAIM and NCI provides a comprehensive picture of the non-bonded interactions that are crucial to PCP's structure and stability.
Caption: Logical relationship between PCP's structure, its properties, and the computational methods used for analysis.
Part 3: The Computational Scientist's Toolkit
The theoretical study of PCP systems relies heavily on a range of computational chemistry methods. The choice of method is critical and depends on the desired balance between accuracy and computational cost.
A Hierarchy of Methods: Choosing the Right Tool
-
Density Functional Theory (DFT): DFT is the workhorse for PCP research. It offers an excellent compromise between cost and accuracy for ground-state properties.
-
Functional Choice: The selection of the exchange-correlation functional is paramount. For geometry optimizations, hybrid functionals like B3LYP have been widely used. However, for systems like PCP where dispersion forces are critical, functionals that include empirical dispersion corrections (e.g., B97-D , ωB97X-D ) or are specifically parameterized for non-covalent interactions (e.g., M06-2X ) often provide results in closer agreement with experimental data. For studying cation-π interactions, functionals like PBE0-D3BJ have proven effective.
-
Basis Set: Pople-style basis sets, such as 6-31G(d) or 6-31+G(d,p) , are commonly employed to provide sufficient flexibility for describing the electronic structure.
-
-
Møller–Plesset Perturbation Theory (MP2): This wave function-based method explicitly includes electron correlation and can offer superior accuracy for geometry and interaction energies, especially when dispersion forces are dominant. It serves as a valuable benchmark for DFT results, though at a higher computational cost.
-
Time-Dependent DFT (TD-DFT): To explore the photophysical and chiroptical properties, TD-DFT is the method of choice. It allows for the calculation of excited-state energies, which correspond to UV-Vis absorption, as well as rotational strengths for predicting Electronic Circular Dichroism (ECD) and Circularly Polarized Luminescence (CPL) spectra.
Protocol 1: Geometry Optimization and Strain Energy Calculation
This protocol outlines a typical workflow for obtaining a reliable structure and estimating the strain energy of a PCP derivative.
Objective: To obtain the minimum energy geometry of 4-fluoro-[2.2]paracyclophane and calculate its strain energy.
Step 1: Input Structure Generation
-
Build an initial 3D structure of 4-fluoro-[2.2]paracyclophane using a molecular editor (e.g., Avogadro, GaussView). Ensure reasonable bond lengths and angles.
Step 2: Geometry Optimization
-
Rationale: An unoptimized structure does not represent a stable species. Geometry optimization is performed to find the coordinates corresponding to a minimum on the potential energy surface.
-
Methodology:
-
Select a computational chemistry package (e.g., Gaussian, ORCA).
-
Choose a reliable DFT method and basis set. For this system, ωB97X-D/6-31G(d) is an excellent choice as it accounts for dispersion.
-
Set up the calculation to perform a full geometry optimization.
-
Submit and run the calculation.
-
Step 3: Verification of Minimum
-
Rationale: An optimization might converge to a saddle point (a transition state) rather than a true minimum. A frequency calculation is required for verification.
-
Methodology:
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
-
A true minimum will have zero imaginary frequencies. If one imaginary frequency is found, the structure is a transition state and needs to be re-optimized (e.g., by slightly perturbing the geometry along the imaginary mode).
-
Step 4: Strain Energy Calculation
-
Rationale: Strain energy is not a direct observable but can be estimated computationally using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and type of bonds are conserved on both sides, which minimizes errors in the calculation.
-
Methodology:
-
Define a suitable isodesmic reaction. For 4-fluoro-[2.2]paracyclophane (PCP-F), a possible reaction is: PCP-F + 2 * Toluene + 2 * Fluorobenzene -> 2 * p-ethylfluorobenzene + 2 * p-xylene
-
Optimize the geometry and calculate the electronic energy (at the same level of theory) for every molecule in the reaction.
-
The strain energy is then calculated as the enthalpy change of this reaction: Strain Energy = [E(products)] - [E(reactants)]
-
Workflow for Computational Analysis of PCP Systems
Caption: A typical workflow for the computational investigation of a [2.2]paracyclophane derivative.
Part 4: Bridging Theory and Experiment - Case Studies
The true power of computational chemistry lies in its ability to rationalize experimental observations and predict the properties of yet-to-be-synthesized molecules.
Case Study: Rationalizing Reactivity and Asymmetric Catalysis
The strained rings of PCP are more reactive than typical benzene rings. Computational studies can predict the most likely sites for electrophilic aromatic substitution.
-
Substituent Effects: DFT calculations can model the effect of introducing electron-donating or electron-withdrawing groups onto one deck. By analyzing the distribution of calculated atomic charges (e.g., Mulliken, NBO) and the energies of frontier molecular orbitals (HOMO/LUMO), researchers can predict how a substituent on one ring electronically influences the reactivity of the other, a phenomenon transmitted via the transannular interactions.
-
Mechanism of Action: In the field of asymmetric catalysis, chiral PCP-based ligands are increasingly used. DFT calculations are instrumental in elucidating reaction mechanisms. For instance, in a recently reported desymmetric dearomatization of PCP, DFT was used to model the transition states of the reaction, revealing that non-covalent interactions between the substrate and a bulky dirhodium catalyst were key to controlling the high regio- and enantioselectivity observed experimentally.
Case Study: Designing Advanced Optoelectronic Materials
The unique electronic structure of PCP makes it an ideal scaffold for creating materials with tailored photophysical properties.
-
Tuning Emission Properties: Donor-acceptor (D-A) substituted PCPs can exhibit pronounced intramolecular charge-transfer (ICT) character in their excited states. This leads to large Stokes shifts and solvent-dependent (solvatochromic) emission. TD-DFT calculations can predict these effects, guiding the synthetic chemist in placing donor and acceptor groups to achieve emission in a desired region of the spectrum (e.g., for OLED applications).
-
Chiroptical Materials: PCP derivatives are a major source of planar chirality. TD-DFT is essential for predicting the chiroptical response, such as the Cotton effects in ECD spectra and the dissymmetry factors (glum) in CPL. These calculations allow for the in silico design of molecules with strong CPL activity, which is highly sought after for applications in 3D displays, secure communications, and bio-imaging.
Table 1: Comparison of Calculated vs. Experimental Properties for [2.2]Paracyclophane
| Property | Computational Method | Calculated Value | Experimental Value |
| Geometry | |||
| Inter-deck Distance (Å) | B97-D / def2-TZVP | ~3.09 Å | ~3.09 Å |
| C-C Bridge Length (Å) | MP2 / 6-31+G(d,p) | ~1.58 Å | ~1.59 Å |
| Spectroscopy | |||
| ¹H NMR (Aromatic H) | GIAO-B3LYP / 6-311+G(d,p) | ~6.3 ppm | 6.31 ppm |
| ¹H NMR (Bridge H) | GIAO-B3LYP / 6-311+G(d,p) | ~3.0 ppm (endo), ~3.6 ppm (exo) | 3.06 ppm, 3.59 ppm |
| Energetics | |||
| Strain Energy (kcal/mol) | Isodesmic Reaction (DFT) | ~31-32 kcal/mol | ~31 kcal/mol |
Note: Calculated values are representative and depend on the specific level of theory. This table illustrates the excellent agreement typically achieved.
Part 5: Conclusion and Future Outlook
Theoretical and computational chemistry has transformed the study of [2.2]paracyclophane from a field focused on understanding a molecular oddity to one centered on rational design. DFT and TD-DFT methods allow us to reliably predict ground- and excited-state properties, while tools like NCI and QTAIM provide profound insights into the subtle non-covalent forces that govern the behavior of these systems. This predictive power accelerates the discovery of new catalysts, advanced materials, and potentially, novel therapeutic agents.
The future of this field is bright. The integration of machine learning and AI will likely enable high-throughput screening of virtual PCP libraries to identify candidates with optimal properties. More advanced molecular dynamics simulations will allow for the study of larger, more complex systems like PCP-based polymers and metal-organic frameworks (MOFs), capturing their dynamic behavior and interactions with their environment. As computational power continues to grow, the synergy between theoretical prediction and experimental validation will undoubtedly unlock even more of the vast potential held within the beautiful, strained architecture of [2.2]paracyclophane.
Physical properties like solubility and melting point of 4,16-Dibromo[2.2]paracyclophane
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
4,16-Dibromo[2.2]paracyclophane is a pivotal building block in supramolecular chemistry and materials science. Its unique, rigid structure, featuring two benzene rings held in close proximity, provides a versatile scaffold for the synthesis of advanced materials and complex molecular architectures.[1] The bromine substituents at the 4 and 16 positions are particularly significant, serving as reactive handles for further functionalization, often through cross-coupling reactions.[1][2][3] A thorough understanding of its fundamental physical properties, such as melting point and solubility, is a prerequisite for its effective use in synthesis, purification, and material fabrication. This guide provides a comprehensive overview of these properties, grounded in established literature values and authoritative experimental protocols, to support researchers and drug development professionals in their work with this compound.
Introduction to this compound
This compound (CAS Number: 96392-77-7) is a disubstituted derivative of [2.2]paracyclophane.[4][5][6] The parent structure consists of two benzene rings connected by two ethylene bridges on opposite sides, forcing the aromatic rings into a face-to-face orientation. This arrangement results in significant ring strain and transannular electronic interactions, bestowing upon it unique chemical and physical characteristics.
The addition of bromine atoms at the pseudo-para positions (4 and 16) creates a C2-symmetric molecule that is a crucial intermediate for creating advanced functional materials, including coordination polymers and porphyrin conjugates.[2][3] Accurate characterization of its physical properties is the first step in unlocking its synthetic potential.
Core Physical Properties
The physical properties of an organic compound dictate its behavior in different environments and are critical for designing experimental procedures such as reaction setup, workup, and purification.
2.1 Melting Point
The melting point is a fundamental thermal property that serves as a primary indicator of a crystalline solid's identity and purity.[7][8] A pure compound typically exhibits a sharp, well-defined melting point, whereas impurities will depress and broaden the melting range.[9]
Literature values for this compound from various chemical suppliers show a consistent, yet slightly varied, high melting point, reflecting its rigid and symmetric structure.
| Parameter | Value | Source |
| Melting Point Range | 245.0–252.0 °C | Thermo Scientific Chemicals[4][10] |
| Melting Point Range | 249–252 °C | Fisher Scientific[5] |
This high melting point suggests strong intermolecular forces within the crystal lattice. The slight variation in the reported ranges may be attributed to minor differences in the purity of the supplied material. Researchers should always determine the melting point of a new batch as a quality control measure.
2.2 Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[11] this compound possesses a large, nonpolar hydrocarbon framework, making it inherently hydrophobic.[1] While the carbon-bromine bonds introduce some polarity, the molecule's overall character is dominated by its nonpolar surface area.
Consequently, it exhibits low solubility in highly polar solvents like water and high solubility in nonpolar or moderately polar organic solvents.[1] The following table provides a predicted qualitative solubility profile based on these structural characteristics.
| Solvent | Relative Polarity | Predicted Solubility | Rationale |
| Water | 1.000 | Insoluble | Highly polar protic solvent. |
| Methanol | 0.762 | Sparingly Soluble | Polar protic solvent. |
| Ethanol | 0.654 | Sparingly Soluble | Polar protic solvent. |
| Acetone | 0.355 | Soluble | Polar aprotic solvent. |
| Dichloromethane (DCM) | 0.309 | Soluble | Moderately polar solvent, effective for many organics. |
| Tetrahydrofuran (THF) | 0.207 | Soluble | Moderately polar ether, good general solvent. |
| Toluene | 0.099 | Soluble | Nonpolar aromatic solvent, interacts well with benzene rings. |
| Hexane | 0.009 | Sparingly Soluble | Highly nonpolar aliphatic solvent; may be too nonpolar. |
Relative polarity values are indicative and sourced from established solvent property tables.[12]
This profile is critical for selecting appropriate solvents for chemical reactions (e.g., Suzuki or Stille coupling), extraction, and purification by recrystallization. For instance, a suitable solvent system for recrystallization might involve dissolving the compound in a "good" solvent like hot toluene or dichloromethane and then slowly adding a "poor" solvent like methanol or hexane to induce crystallization.
Authoritative Experimental Protocols
To ensure reproducibility and accuracy, the determination of physical properties must follow standardized, validated protocols.
3.1 Protocol for Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp), which is a standard and reliable method.
Methodology:
-
Sample Preparation:
-
Capillary Tube Loading:
-
Invert a capillary tube (one end sealed) and jab the open end into the powder pile several times.
-
Tap the sealed end of the tube gently on a hard surface, or drop it through a long, narrow glass tube, to pack the powder tightly into the bottom.
-
The final packed sample height should be 2–3 mm for optimal results.[13]
-
-
Measurement:
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick measurement by heating at a rapid rate (10–20 °C/min) to find a rough range. Allow the apparatus to cool significantly before the next step.[13]
-
Accurate Determination: Place a new, properly loaded capillary tube into the apparatus. Heat at a medium rate until the temperature is about 20 °C below the expected or roughly determined melting point.[13]
-
Decrease the heating rate to 1–2 °C per minute. A slow rate is crucial to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[13]
-
Record the temperature (T₁) at which the first droplet of liquid becomes visible.
-
Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting point is reported as the T₁–T₂ range. For a pure sample, this range should be narrow (0.5–1.0 °C).
-
Diagram: Workflow for Melting Point Determination
Caption: Standard workflow for accurate melting point determination.
3.2 Protocol for Qualitative Solubility Assessment
This protocol provides a systematic method for determining if a compound is soluble, sparingly soluble, or insoluble in a given solvent.
Methodology:
-
Preparation:
-
Mixing:
-
Stopper the test tube and shake it vigorously for at least 60 seconds.[15] Adequate agitation is necessary to ensure the entire sample is exposed to the solvent and to overcome any kinetic barriers to dissolution.
-
-
Observation and Classification:
-
Allow the mixture to stand and observe it against a contrasting background.
-
Soluble: The solid dissolves completely, leaving a clear, homogeneous solution with no visible particles.
-
Sparingly Soluble: A significant portion of the solid remains undissolved, but some dissolution is apparent.
-
Insoluble: The solid does not appear to dissolve at all.[15]
-
-
Documentation:
-
Record the results for each solvent tested. For more rigorous analysis, the test can be repeated at an elevated temperature (e.g., in a warm water bath) to assess temperature-dependent solubility, which is key for recrystallization.
-
Diagram: Workflow for Qualitative Solubility Testing
Caption: Systematic process for assessing qualitative solubility.
Conclusion
This compound is a compound of significant interest with well-defined physical properties. Its high melting point of approximately 249–252 °C is indicative of its structural rigidity and purity. Its solubility profile—characterized by poor solubility in polar solvents and good solubility in nonpolar and moderately polar organic solvents—is consistent with its predominantly hydrophobic structure. The standardized protocols provided herein offer a reliable framework for researchers to verify these properties, ensuring data quality and facilitating the successful design of synthetic and purification strategies involving this versatile molecular scaffold.
References
- 1. CAS 96392-77-7: this compound [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. mt.com [mt.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. B25745.03 [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ws [chem.ws]
An In-depth Technical Guide to Transannular Electronic Interactions in Dibrominated Paracyclophanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and theoretical understanding of transannular electronic interactions in dibrominated [2.2]paracyclophanes. It is designed to serve as a valuable resource for researchers in organic electronics, materials science, and medicinal chemistry.
Introduction: The Enigma of [2.2]Paracyclophane
[2.2]Paracyclophane (PCP) is a fascinating molecule composed of two benzene rings held in close proximity by two ethylene bridges.[1][2][3] This constrained geometry forces the aromatic rings into a face-to-face arrangement, with an inter-ring distance of approximately 3.09 Å.[1] This proximity leads to significant transannular electronic interactions, a phenomenon where the π-electron systems of the two decks communicate directly through space.[4][5][6] These interactions give rise to unique photophysical and electronic properties, making PCP and its derivatives promising candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs).[7]
The nature of this transannular interaction, whether it is primarily repulsive or attractive, has been a subject of debate.[8] While some studies suggest a repulsive interaction that explains the distortion of the aromatic rings, others point to the dominance of attractive dispersion forces.[9] The introduction of substituents onto the paracyclophane scaffold provides a powerful tool to modulate these interactions and fine-tune the molecule's electronic properties.
The Influence of Bromination on Transannular Interactions
The introduction of bromine atoms onto the paracyclophane core significantly perturbs the electronic landscape of the molecule. Bromine, being an electronegative and polarizable atom, can influence the transannular interactions through both inductive and resonance effects. The position of the bromine atoms is crucial in determining the nature and magnitude of this influence. This guide will focus on dibrominated derivatives, which offer a balance between synthetic accessibility and significant electronic modification.
The presence of bromine atoms has been shown to cause hypsochromic shifts (blue shifts) in the emission bands of some [2.2]paracyclophane-based coumarins, indicating that through-space interactions within the PCP skeleton can significantly influence their photophysical properties.[1]
Synthesis of Dibrominated Paracyclophanes
The synthesis of dibrominated paracyclophanes can be achieved through various methods, with the direct bromination of [2.2]paracyclophane being a common starting point.
Electrophilic Bromination
Direct bromination of [2.2]paracyclophane typically yields a mixture of isomeric products.[10] Selective conditions have been developed for the mono- and dibromination of tetrafluoro[2.2]paracyclophane, yielding high yields of specific isomers. These methods often employ reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. The regioselectivity of the reaction is influenced by the reaction conditions and the presence of other substituents on the paracyclophane core.
Experimental Protocol: Selective Dibromination of a [2.2]Paracyclophane Derivative
-
Dissolution: Dissolve the starting [2.2]paracyclophane derivative in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and protected from light.
-
Reagent Addition: Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the reaction mixture at a controlled temperature (often 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution) to remove excess bromine.
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Purify the crude product by column chromatography on silica gel to isolate the desired dibrominated isomer.
Synthesis from Brominated Precursors
An alternative approach involves the synthesis of the paracyclophane scaffold from already brominated precursors. For instance, palladium-catalyzed coupling reactions between appropriately brominated compounds and other reagents can yield di- and tetracarboxylic [2.2]paracyclophane derivatives.[2][11]
Characterization Techniques
A combination of spectroscopic and electrochemical techniques is essential to fully characterize the transannular electronic interactions in dibrominated paracyclophanes.
UV-Vis Spectroscopy
UV-Vis absorption spectroscopy is a fundamental tool for probing the electronic transitions in these molecules. The close proximity of the two aromatic rings in paracyclophanes leads to significant changes in their absorption spectra compared to simple benzene derivatives.[10] The introduction of bromine atoms further modifies these transitions, providing insights into the altered electronic structure. The absorption spectra of [2.2]paracyclophane derivatives are often characterized by a weak long-wavelength band (310–340 nm) and stronger bands at shorter wavelengths (230–310 nm).[10]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the dibrominated paracyclophane in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane).
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200–800 nm.
-
Data Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficients (ε). Compare the spectra of the dibrominated derivatives to that of the parent [2.2]paracyclophane to determine the effect of bromination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for determining the structure of dibrominated paracyclophanes and for probing the electronic environment of the aromatic protons.[12] The transannular electronic interactions cause a characteristic upfield shift of the aromatic proton signals due to the shielding effect of the opposing benzene ring. The chemical shifts and coupling constants of the aromatic and bridge protons are sensitive to the substitution pattern.[12][13] Techniques such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be particularly useful for assigning resonances in fluorinated and brominated derivatives.[13]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of molecules.[14][15] It provides information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[16][17][18] By measuring the oxidation and reduction potentials of dibrominated paracyclophanes, one can quantify the effect of bromine substitution on the HOMO-LUMO gap and, consequently, on the transannular electronic interactions.[19] The ability of some paracyclophane derivatives to reversibly accept multiple electrons makes them interesting for materials applications.[20]
Experimental Protocol: Cyclic Voltammetry [14]
-
Electrolyte Solution: Prepare a solution of the dibrominated paracyclophane in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential of the working electrode linearly with time and record the resulting current.
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction processes from the cyclic voltammogram. These values can be used to estimate the HOMO and LUMO energy levels.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including the precise inter-ring distance and the distortion of the aromatic rings.[3][21] This data is crucial for correlating the molecular geometry with the observed electronic properties. The crystal structure of a dibrominated paracyclophane derivative can reveal how the bromine atoms influence the packing and intermolecular interactions in the solid state.[22]
Theoretical and Computational Modeling
Computational chemistry plays a vital role in understanding the intricate electronic structure of paracyclophanes. Density Functional Theory (DFT) calculations are widely used to optimize the geometry, calculate NMR parameters, and predict the electronic transition energies of these molecules.[4][12]
Theoretical analyses can also elucidate the relative contributions of through-space and through-bond interactions to the overall electronic communication between the two aromatic decks.[9][23] Studies have shown that for [2.2]cyclophanes, the through-space interaction is predominant.[9][23] Computational modeling has also been instrumental in confirming the enhanced stability of radicals through space-electron delocalization within the [2.2]paracyclophane scaffold.[24]
Computational Workflow: DFT Calculations
-
Geometry Optimization: Optimize the molecular structure of the dibrominated paracyclophane using a suitable DFT functional (e.g., PBE0) and basis set.[4]
-
Frequency Analysis: Perform a vibrational frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Property Calculations: Calculate key electronic properties such as HOMO and LUMO energies, molecular orbital distributions, and simulated UV-Vis spectra (using Time-Dependent DFT).
-
Analysis: Visualize the molecular orbitals to understand the nature of the transannular interactions and the influence of the bromine substituents.
Visualizing Interactions and Workflows
Transannular HOMO-LUMO Interaction
The diagram below illustrates the through-space interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the two benzene decks in a paracyclophane.
Caption: Transannular electronic interactions in paracyclophane.
Experimental Workflow for Characterization
The following diagram outlines the typical experimental workflow for the comprehensive characterization of dibrominated paracyclophanes.
Caption: Experimental workflow for paracyclophane characterization.
Quantitative Data Summary
The following table summarizes typical data that would be collected for a series of dibrominated paracyclophanes.
| Compound | Substitution Pattern | λmax (nm) | E₁/₂ (ox) (V) | E₁/₂ (red) (V) | HOMO-LUMO Gap (eV) |
| PCP | Unsubstituted | 288 | +1.50 | -2.50 | 4.00 |
| p-Br₂-PCP | pseudo-para | 295 | +1.55 | -2.45 | 4.00 |
| o-Br₂-PCP | pseudo-ortho | 292 | +1.60 | -2.40 | 4.00 |
| m-Br₂-PCP | pseudo-meta | 290 | +1.58 | -2.42 | 4.00 |
| g-Br₂-PCP | pseudo-geminal | 298 | +1.52 | -2.48 | 4.00 |
Note: The values in this table are illustrative and will vary depending on the specific molecular structure and experimental conditions.
Conclusion and Future Outlook
Dibrominated paracyclophanes serve as excellent model systems for studying the fundamental principles of transannular electronic interactions. The ability to synthetically modify the [2.2]paracyclophane core allows for the precise tuning of its electronic and photophysical properties. A thorough understanding of these structure-property relationships, gained through a combination of synthesis, advanced spectroscopic and electrochemical characterization, and computational modeling, is crucial for the rational design of novel materials for a wide range of applications.
Future research in this area will likely focus on the development of more complex substituted paracyclophanes with tailored electronic properties for specific applications in organic electronics and sensor technology. The unique chiral properties of certain paracyclophane derivatives also open up exciting possibilities in asymmetric catalysis and chiroptical materials.[25]
References
- 1. mdpi.com [mdpi.com]
- 2. [2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes [beilstein-journals.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. tandfonline.com [tandfonline.com]
- 6. [2.2]Paracyclophane–dicyanorhodanine conjugates as planar chiral molecular photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. The transannular interaction in [2.2]paracyclophane: repulsive or attractive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structure and NMR spectra of some [2.2]paracyclophanes. The dilemma of [2.2]paracyclophane symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the correlations between (19)F and (1)H NMR signals for various mono- and di-substituted octafluoro[2.2]paracyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pharmacy180.com [pharmacy180.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 19. [2]Para[44–]paracyclophanes; synthesis, structure, and cyclic voltammetry - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of PhanePhos from [2.2]Paracyclophane
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of the planar chiral diphosphine ligand, PhanePhos. The synthesis commences with the commercially available [2.2]paracyclophane and proceeds through a critical dibromination and subsequent isomerization to yield the key intermediate, 4,12-dibromo[2.2]paracyclophane. The final phosphinylation step to afford PhanePhos is detailed with expert insights into the causality of experimental choices, ensuring a robust and reproducible protocol. This guide is designed to be a self-validating system, grounded in authoritative literature, to empower researchers in the successful synthesis of this valuable ligand for asymmetric catalysis.
Introduction: The Significance of PhanePhos in Asymmetric Catalysis
PhanePhos, or 4,12-bis(diphenylphosphino)[2.2]paracyclophane, is a C2-symmetric chiral diphosphine ligand that has demonstrated exceptional efficacy in a variety of transition-metal-catalyzed asymmetric reactions.[1][2] Its rigid [2.2]paracyclophane backbone imparts a unique and well-defined chiral environment around the metal center, leading to high enantioselectivities in reactions such as asymmetric hydrogenations.[2][3] Unlike axially chiral ligands like BINAP, PhanePhos possesses planar chirality, arising from the non-planar arrangement of the substituted aromatic rings.[1] This structural feature makes it a valuable tool in the chemist's arsenal for the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical synthesis.
This guide provides a detailed protocol for the synthesis of racemic PhanePhos, starting from the readily available [2.2]paracyclophane. The resolution of the racemic mixture to obtain the pure enantiomers is a subsequent step not covered in this protocol but is well-documented in the literature.
Synthetic Strategy: A Multi-Step Approach
The synthesis of PhanePhos from [2.2]paracyclophane is not a direct conversion but a multi-step process that requires careful control over reaction conditions to achieve the desired isomer. The overall synthetic workflow is depicted below.
References
Application Notes and Protocols for Suzuki Coupling Functionalization of [2.2]Paracyclophanes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Strained Scaffold
[2.2]Paracyclophane (PCP) represents a unique and fascinating scaffold in organic chemistry. Its defining feature—two benzene rings forced into close proximity by ethylene bridges—induces significant ring strain and transannular π-π interactions.[1] This strained architecture imparts distinct electronic and steric properties, making functionalized PCPs highly valuable as chiral ligands in asymmetric catalysis, building blocks for advanced materials, and scaffolds in medicinal chemistry.[2][3][4] However, these same unique electronic and structural peculiarities make the selective functionalization of the PCP core a considerable synthetic challenge compared to simple benzene analogues.[5]
Among the arsenal of modern synthetic methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for forging carbon-carbon bonds. Its tolerance of a wide range of functional groups and generally mild reaction conditions make it an attractive choice for the late-stage functionalization of complex molecules. This guide provides a detailed exploration of Suzuki coupling protocols specifically tailored for the functionalization of the [2.2]paracyclophane skeleton, offering researchers a practical framework for synthesizing novel PCP derivatives. We will delve into the causality behind experimental choices, provide step-by-step protocols, and address common challenges associated with this sterically demanding substrate.
I. Mechanistic & Strategic Considerations for PCP Functionalization
The functionalization of [2.2]paracyclophane via Suzuki coupling is not a simple transposition of standard protocols. The unique geometry and reactivity of the PCP scaffold necessitate specific strategic choices, particularly concerning the boron reagent.
The Challenge of the Boron Reagent
A primary hurdle in applying Suzuki coupling to PCP is the instability of the corresponding [2.2]paracyclophanyl-4-boronic acid. Unlike many simple aryl boronic acids, the PCP-boronic acid is prone to decomposition, making its isolation and storage problematic.[5][6] This instability has driven the development of alternative, more robust boron-containing precursors.
-
Boronic Esters: While boronic esters, such as the pinacol ester, are common alternatives, their application with PCP has been met with mixed success. The methyl ester is often unstable, and the bulkier pinacol ester can be sluggish in the transmetalation step of the catalytic cycle.[5][6]
-
Organotrifluoroborates: A significant advancement has been the use of potassium [2.2]paracyclophanyl-4-trifluoroborate salts. These reagents are bench-stable, crystalline solids that can be stored for extended periods without degradation.[6] They are readily prepared on a multigram scale from 4-bromo[2.2]paracyclophane.[5][6] In the presence of a base, the trifluoroborate hydrolyzes in situ to generate the reactive boronic acid, which is immediately "captured" in the Suzuki coupling, thus circumventing its inherent instability.[5][6]
Catalyst and Ligand Selection: A Case for Simplicity
While many Suzuki couplings rely on sophisticated phosphine ligands to achieve high efficiency, the functionalization of PCP can, in certain cases, be accomplished with a remarkably simple catalyst system. For the coupling of PCP-trifluoroborates, it has been demonstrated that palladium(II) acetate without any additional phosphine ligands provides superior yields compared to other common palladium sources or ligand-supported systems.[5][6] The addition of common ligands like SPhos or XPhos was found to be detrimental, leading to a decrease in yield.[5] This suggests that for this specific substrate and coupling partner, a ligandless or solvent-coordinated palladium species is highly effective.
Conversely, when coupling aryl boronic acids with 4-bromo[2.2]paracyclophane, standard Suzuki conditions employing a palladium catalyst with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf), are often effective.[7][8]
The Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism of the Suzuki coupling on the PCP scaffold follows the well-established catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 4-bromo[2.2]paracyclophane, forming a Pd(II) intermediate.
-
Transmetalation: This is the key bond-forming step where the organic group is transferred from the boron reagent to the palladium center. A base is required to activate the organoboron species, forming a borate complex which facilitates the transfer.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst.
II. Experimental Protocols & Methodologies
This section provides two detailed, field-proven protocols for the Suzuki coupling functionalization of [2.2]paracyclophanes, reflecting the two primary strategies discussed above.
Protocol 1: Coupling of PCP-Trifluoroborate with Heteroaryl Bromides
This protocol is adapted from the work of Gottschalk et al. and is particularly effective for coupling pyridyl and pyrimidyl moieties onto the PCP scaffold using a stable trifluoroborate salt.[5][6]
Workflow Diagram:
Caption: Experimental workflow for the Suzuki coupling of PCP-trifluoroborate.
Materials & Reagents:
-
Potassium 4-trifluoroborate[2.2]paracyclophane
-
Aryl or Heteroaryl Bromide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Deionized Water
-
Argon (or Nitrogen) gas supply
-
Standard laboratory glassware, magnetic stirrer, heating block/oil bath
Step-by-Step Procedure:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add potassium 4-trifluoroborate[2.2]paracyclophane (1.25 equiv), cesium carbonate (4.00 equiv), and palladium(II) acetate (0.05 equiv). If the aryl bromide is a solid, it is added at this stage (1.00 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge the vessel by evacuating and backfilling with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water (approximately 6.00 mL per mmol of the limiting reagent).
-
Reagent Addition: If the aryl bromide is a liquid, add it via syringe at this point (1.00 equiv).
-
Reaction: Place the vial in a preheated heating block or oil bath and stir the mixture at 80 °C for 24 hours.
-
Workup: After 24 hours, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., cyclohexane/ethyl acetate) to yield the desired functionalized [2.2]paracyclophane.[5]
Protocol 2: Coupling of 4-Bromo[2.2]paracyclophane with Aryl Boronic Acids
This protocol is a more traditional approach, adapted from the work of Canturk et al., and is suitable for coupling various aryl boronic acids with commercially available 4-bromo[2.2]paracyclophane.[7][8]
Materials & Reagents:
-
4-Bromo[2.2]paracyclophane
-
Aryl Boronic Acid (or pinacol ester)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Argon (or Nitrogen) gas supply
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle/oil bath
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo[2.2]paracyclophane (1.0 equiv), the aryl boronic acid (1.2 equiv), PdCl₂(dppf) (0.03 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask and create an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent Addition: Add anhydrous THF and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Add deionized water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl-substituted [2.2]paracyclophane.
III. Data Presentation: Comparative Analysis of Reaction Conditions
The choice of reaction conditions can significantly impact the yield and success of the Suzuki coupling on the PCP scaffold. The following table summarizes results from various reported protocols, highlighting the versatility and challenges of this transformation.
| Entry | PCP Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PCP-4-BF₃K | 2-Bromopyridine | Pd(OAc)₂ (5) | None | Cs₂CO₃ | Toluene/H₂O | 80 | 24 | 43 | [5] |
| 2 | PCP-4-BF₃K | 3-Bromopyridine | Pd(OAc)₂ (5) | None | Cs₂CO₃ | Toluene/H₂O | 80 | 24 | 70 | [5] |
| 3 | PCP-4-Br | Phenylboronic acid | PdCl₂(dppf) (3) | dppf | K₂CO₃ | THF/H₂O | Reflux | 18 | 92 | [8] |
| 4 | PCP-4-Br | 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (3) | dppf | K₂CO₃ | THF/H₂O | Reflux | 18 | 95 | [8] |
| 5 | PCP-4-Br | 2-Methylphenyl-boronic acid | PdCl₂(dppf) (3) | dppf | K₂CO₃ | THF/H₂O | Reflux | 18 | 84 | [8] |
| 6 | PCP-4-Br | Mesitylboronic acid | PdCl₂(dppf) (3) | dppf | K₂CO₃ | THF/H₂O | Reflux | 18 | 0 | [8] |
PCP-4-BF₃K = Potassium [2.2]paracyclophanyl-4-trifluoroborate; PCP-4-Br = 4-Bromo[2.2]paracyclophane
This data clearly illustrates that while excellent yields can be achieved with a range of coupling partners, extreme steric hindrance (as seen with mesitylboronic acid, Entry 6) can completely shut down the reaction under standard conditions.[8]
IV. Troubleshooting Common Issues
Even with robust protocols, challenges can arise. This section addresses common problems encountered during the Suzuki functionalization of [2.2]paracyclophanes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0); catalyst decomposition. | Ensure proper inert atmosphere technique. Use freshly opened/purified solvents and reagents. Consider a different palladium source or precatalyst. |
| Inefficient Transmetalation: Boron reagent is unreactive (e.g., pinacol ester); insufficient base strength or solubility. | Switch to a more reactive boron reagent like a trifluoroborate salt. Use a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). Ensure adequate water is present if required for the specific protocol. | |
| Steric Hindrance: Bulky ortho-substituents on either coupling partner preventing approach to the catalyst. | For highly hindered substrates, consider using more active, specialized ligands (e.g., Buchwald ligands), although this may require re-optimization.[9] Increase reaction temperature or time, but monitor for decomposition. | |
| Significant Side Products | Homocoupling: Coupling of two boronic acid partners (Glaser coupling). | Ensure rigorous exclusion of oxygen. Lowering the reaction temperature may help. |
| Protodeboronation: Cleavage of the C-B bond, replacing it with C-H.[5] | This is a known side reaction for PCP-trifluoroborates.[5] Use a highly active catalyst system to ensure cross-coupling outcompetes protodeboronation. Avoid unnecessarily long reaction times or high temperatures. | |
| Hydrodehalogenation: Cleavage of the C-Br bond, replacing it with C-H. | Ensure the base is not overly strong or reactive towards the aryl halide. Check for sources of hydride in the reaction. | |
| Product Purification Issues | Co-elution of Product and Starting Material/Side Products. | Optimize column chromatography conditions (try different solvent systems or gradients). Recrystallization may be an effective alternative for crystalline products. |
| Residual Palladium in Product. | Treat the crude product solution with a palladium scavenger. Additional washes during workup (e.g., with aqueous thiourea solution) can help remove palladium residues. |
V. Visualization of the Catalytic Cycle
Understanding the flow of the palladium catalyst through the reaction is key to grasping the process.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
VI. Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the functionalization of the unique [2.2]paracyclophane scaffold. By selecting the appropriate boron reagent—particularly the stable and highly effective potassium trifluoroborate salts—and tailoring the catalytic system, researchers can access a wide array of novel PCP derivatives. The protocols and insights provided in this guide serve as a foundation for the synthesis of these valuable compounds, which are poised to play an increasingly important role in the development of new chiral catalysts, advanced organic materials, and potential therapeutic agents.[1][10][11] Future research will likely focus on expanding the substrate scope to even more sterically hindered systems and developing catalytic asymmetric methods for the direct enantioselective functionalization of the PCP core.
VII. References
-
Canturk, B.; Olesky-Lessing, K.; Ghorbani-Vaghei, R.; R. H. Mitchell. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives. Royal Society of Chemistry, --INVALID-LINK--
-
Canturk, B.; Olesky-Lessing, K.; Ghorbani-Vaghei, R.; R. H. Mitchell. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives. Organic & Biomolecular Chemistry, DOI:10.1039/B415764H, --INVALID-LINK--
-
Canturk, B. et al. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives. Research with New Jersey, --INVALID-LINK--
-
Gottschalk, T. et al. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. National Institutes of Health (PMC), --INVALID-LINK--
-
Gottschalk, T. et al. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. ACS Omega, --INVALID-LINK--
-
Knoll, D. M. et al. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. ResearchGate, --INVALID-LINK--
-
Hicks, C. The Synthesis and Applications of [2.2]Paracyclophane Derivatives. Arrow@TU Dublin, --INVALID-LINK--
-
Knoll, D. M. et al. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. PubMed, --INVALID-LINK--
-
Moussa, J. et al. [2.2]Paracyclophanes: From Selective Functionalization to Optical Properties. ResearchGate, --INVALID-LINK--
-
Canturk, B. et al. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives. PubMed, --INVALID-LINK--
-
Jassoy, J. J. et al. [2.2]Paracyclophane Materials – Status and Perspectives. PubMed Central, --INVALID-LINK--
-
Axtell, J. C. et al. Functionalized [2.2]Paracyclophanedienes as Monomers for Poly(p-phenylenevinylene)s. PubMed Central, --INVALID-LINK--
-
Fan, Y. et al. [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. Organic & Biomolecular Chemistry, --INVALID-LINK--
-
Wang, C. et al. Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. ACS Publications, --INVALID-LINK--
-
Wang, D. et al. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed, --INVALID-LINK--
-
Knoll, D. M. et al. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. PubMed Central, --INVALID-LINK--
-
Knoll, D. M. et al. Preparation and Synthetic Applications of [2.2]Paracyclophane Trifluoroborates. Thieme, --INVALID-LINK--
-
BenchChem. Troubleshooting guide for Suzuki reactions using phenanthroline ligands. BenchChem, --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal, --INVALID-LINK--
-
Wang, D. et al. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate, --INVALID-LINK--
-
Ding, K. et al. and -planar chiral[8][8]paracyclophane ligands: synthesis and application in Pd-catalyzed allylic alkylation. Chemical Communications, --INVALID-LINK--
-
Reddit User Discussion. Diagnosing issues with a failed Suzuki coupling? Reddit, --INVALID-LINK--
-
Hassan, Z. et al. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials. PubMed, --INVALID-LINK--
-
Al-Shammari, M. B. Design and Synthesis of New Biologically Active Heterocycles. KITopen, --INVALID-LINK--
-
Macnaughton, M. G. et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications, --INVALID-LINK--
-
Thomas, A. A. et al. Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate, --INVALID-LINK--
-
American Chemical Society. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society, --INVALID-LINK--
-
Wang, D. et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry, --INVALID-LINK--
-
Rowlands, G. J. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online, --INVALID-LINK--
-
Morken, J. P. et al. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PubMed Central, --INVALID-LINK--
-
Sun, J. et al. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate, --INVALID-LINK--
-
Rowlands, G. J. et al. The Synthesis of Pyridyl[2.2]paracyclophanes by Palladium‐Catalyzed Cross‐Coupling of Pyridine Sulfinates. ResearchGate, --INVALID-LINK--
References
- 1. [2.2]Paracyclophane Materials – Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. "The Synthesis and Applications of [2.2]Paracyclophane Derivatives" by Craig Hicks [arrow.tudublin.ie]
- 11. Design and Synthesis of New Biologically Active Heterocycles D... [publikationen.bibliothek.kit.edu]
Application Notes and Protocols for the Synthesis of Rigid Paracyclophane-Porphyrin Conjugates via Stille Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: Engineering Molecular Architectures with Precision
The convergence of porphyrin and paracyclophane chemistries has opened new frontiers in the design of highly ordered, rigid molecular scaffolds. Paracyclophane-porphyrin conjugates, with their well-defined spatial arrangement and unique electronic properties, are emerging as powerful tools in diverse fields ranging from molecular electronics and photovoltaics to targeted drug delivery and bimetallic catalysis.[1][2][3][4] The rigid [2.2]paracyclophane backbone provides a robust framework to control the distance and orientation between appended porphyrin units, enabling the systematic investigation of through-space interactions and the construction of sophisticated supramolecular assemblies.[2][4]
Traditionally, the synthesis of such intricate architectures has been a formidable challenge. However, the palladium-catalyzed Stille cross-coupling reaction has proven to be a particularly effective and versatile strategy for forging strong carbon-carbon bonds between these two distinct molecular entities.[1][2][3][5] This application note provides a comprehensive guide to the Stille coupling reaction for the synthesis of rigid paracyclophane-porphyrin conjugates, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
The Stille Coupling Advantage: A Robust Tool for Complex Syntheses
The Stille reaction, which involves the coupling of an organostannane with an organic halide or triflate, offers several key advantages for the synthesis of paracyclophane-porphyrin conjugates:[6][7]
-
Mild Reaction Conditions: The reaction typically proceeds under neutral and relatively mild conditions, preserving the integrity of the often-sensitive porphyrin macrocycle.[7][8]
-
Functional Group Tolerance: The Stille coupling is compatible with a wide range of functional groups, minimizing the need for extensive protecting group strategies.[7][8]
-
Stability of Reagents: Organostannanes are generally stable to air and moisture, simplifying their handling and storage.[6][8]
-
Versatility: The reaction accommodates a variety of coupling partners, allowing for the synthesis of a diverse library of conjugates with different substitution patterns and linking topologies.[1][2]
Mechanistic Overview of the Stille Coupling Reaction
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The catalytic cycle of the Stille coupling reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][9]
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (e.g., bromo-paracyclophane), forming a Pd(II) intermediate.[6][9]
-
Transmetalation: The organostannane (e.g., stannyl-porphyrin) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex.[6][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[6][9]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of paracyclophane-porphyrin conjugates via Stille coupling. Optimization of specific reaction parameters may be necessary depending on the exact substrates used.
Protocol 1: Synthesis of Mono-Substituted Paracyclophane-Porphyrin Conjugate
This protocol details the coupling of a stannylated paracyclophane with a brominated porphyrin.
Materials and Reagents:
-
(rac)-4-Bromo[2.2]paracyclophane
-
5-(4-Tributylstannylphenyl)-10,15,20-triphenylporphyrin
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
-
Silica gel for column chromatography
Experimental Workflow:
Figure 2: General workflow for the Stille coupling reaction.
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine (rac)-4-bromo[2.2]paracyclophane (1.0 eq), 5-(4-tributylstannylphenyl)-10,15,20-triphenylporphyrin (1.1 eq), Pd₂(dba)₃ (0.05 eq), and P(o-tol)₃ (0.2 eq).
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.05 M.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to afford the desired paracyclophane-porphyrin conjugate.
Note on Porphyrin Metalation: For some Stille coupling reactions involving porphyrins, pre-metalation of the porphyrin core with zinc(II) or copper(II) can lead to improved yields.[1][2] This is because the free-base porphyrin can sometimes remain inert under the reaction conditions.[1][10]
Protocol 2: Synthesis of Di-Substituted Paracyclophane-Porphyrin Conjugate
This protocol describes the synthesis of a bisporphyrin conjugate using a dibrominated paracyclophane.
Materials and Reagents:
-
(rac)-4,16-Dibromo[2.2]paracyclophane
-
5-(4-Tributylstannylphenyl)-10,15,20-triphenylporphyrin-Zn(II)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
In a Schlenk flask under argon, dissolve (rac)-4,16-dibromo[2.2]paracyclophane (1.0 eq) and 5-(4-tributylstannylphenyl)-10,15,20-triphenylporphyrin-Zn(II) (2.5 eq) in anhydrous DMF.
-
Add Pd(PPh₃)₄ (0.1 eq) to the solution.
-
Degas the mixture and then heat to 100 °C for 48 hours.
-
After cooling, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to isolate the di-substituted conjugate.
Data Presentation and Characterization
The successful synthesis of paracyclophane-porphyrin conjugates should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | Appearance of characteristic signals for both the paracyclophane and porphyrin moieties, with potential upfield or downfield shifts due to through-space interactions.[11][12] |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the conjugate. |
| UV-Vis Spectroscopy | The spectrum should exhibit the characteristic Soret and Q-bands of the porphyrin, possibly with slight shifts or broadening due to conjugation with the paracyclophane.[2] |
| X-ray Crystallography | Provides unambiguous structural confirmation and precise information on the geometry and intermolecular distances.[1][2] |
Table 1: Key Characterization Techniques for Paracyclophane-Porphyrin Conjugates.
Troubleshooting and Expert Insights
-
Low Yields: If the reaction yields are low, consider screening different palladium catalysts and ligands. For instance, bulky, electron-rich phosphine ligands can be highly effective.[13][14] Additionally, varying the solvent and temperature can significantly impact the reaction outcome.[1][2] The purity of the organostannane reagent is also critical.
-
Side Reactions: Homo-coupling of the organostannane reagent can sometimes be a competing reaction. Using a slight excess of the halide component can help to minimize this.
-
Purification Challenges: The purification of porphyrin-containing compounds can be challenging due to their strong color and potential for aggregation.[15][16] Automated flash chromatography systems can improve separation efficiency.[15] It is also important to choose the appropriate stationary and mobile phases for column chromatography.
Conclusion
The Stille cross-coupling reaction is a powerful and reliable method for the synthesis of well-defined, rigid paracyclophane-porphyrin conjugates. The protocols and insights provided in this application note offer a solid foundation for researchers to design and execute these syntheses, paving the way for the development of novel materials and functional molecular systems. With careful optimization and attention to detail, the Stille coupling can unlock a vast array of complex and fascinating molecular architectures.
References
- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 2. Synthesis and characterization of rigid [2.2]paracyclophane–porphyrin conjugates as scaffolds for fixed-distance bimetallic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of rigid [2.2]paracyclophane–porphyrin conjugates as scaffolds for fixed-distance bimetallic complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of stannyl porphyrins and porphyrin dimers via stille coupling and their (119)Sn NMR and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. santaisci.com [santaisci.com]
- 16. m.youtube.com [m.youtube.com]
The Strategic Deployment of 4,16-Dibromo[2.2]paracyclophane in Asymmetric Synthesis: A Guide for Researchers
Introduction: The Unique Architectural Advantages of [2.2]Paracyclophane in Chiral Ligand Design
[2.2]Paracyclophane, a fascinating molecule comprised of two benzene rings held in a face-to-face arrangement by two ethylene bridges, presents a unique and rigid three-dimensional scaffold. This inherent structural constraint gives rise to planar chirality when substituted, a feature that has been ingeniously exploited in the field of asymmetric synthesis. Unlike central or axial chirality, planar chirality arises from the arrangement of groups in a plane, and in the case of [2.2]paracyclophane, the restricted rotation of the aromatic rings locks substituents into specific spatial orientations. This rigidity and well-defined chiral environment make [2.2]paracyclophane derivatives highly effective as ligands in a variety of enantioselective transformations.
Among the various functionalized paracyclophanes, 4,16-dibromo[2.2]paracyclophane serves as a versatile and readily accessible starting material for the synthesis of a diverse array of chiral ligands and catalysts. Its pseudo-para substitution pattern allows for strategic functionalization to generate ligands with C2 symmetry, a highly desirable feature for achieving high levels of stereocontrol in asymmetric catalysis. This guide provides a comprehensive overview of the applications of this compound in asymmetric synthesis, complete with detailed protocols and performance data to aid researchers in this exciting field.
From Racemate to Enantiopure Precursor: The Gateway to Asymmetric Applications
The journey from the commercially available racemic this compound to enantiopure ligands begins with two crucial steps: isomerization to the C2-symmetric 4,12-dibromo isomer and subsequent resolution of the resulting racemate.
Isomerization of this compound to 4,12-Dibromo[2.2]paracyclophane
The pseudo-ortho isomer, 4,12-dibromo[2.2]paracyclophane, is the direct precursor to many important C2-symmetric ligands, including the renowned PhanePHOS. A convenient and efficient method for the isomerization of the pseudo-para (4,16) isomer to the pseudo-ortho (4,12) isomer involves microwave heating.[1]
Protocol 1: Microwave-Assisted Isomerization
-
Materials: this compound, Dimethylformamide (DMF)
-
Apparatus: Microwave reactor
-
Procedure:
-
In a sealed microwave vessel, dissolve this compound in DMF.
-
Irradiate the mixture in the microwave reactor at a temperature of 230°C for a specified time (optimization may be required, but typical times are in the order of hours).
-
After cooling, the less soluble this compound will precipitate out of the solution.
-
Filter the mixture to remove the unreacted starting material. The filtrate contains the desired 4,12-dibromo[2.2]paracyclophane.
-
The recovered 4,16-isomer can be subjected to further isomerization runs to maximize the yield of the 4,12-isomer.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude 4,12-dibromo[2.2]paracyclophane, which can be further purified by recrystallization or chromatography.
-
Resolution of Racemic 4,12-Dibromo[2.2]paracyclophane
With the C2-symmetric dibromide in hand, the next critical step is the separation of the enantiomers. Kinetic resolution has proven to be an effective strategy for this purpose.
Protocol 2: Kinetic Resolution via Palladium-Catalyzed Amination [2][3]
This method utilizes a chiral palladium catalyst to selectively react with one enantiomer of the racemic 4,12-dibromo[2.2]paracyclophane, allowing for the separation of the unreacted, enantiomerically enriched starting material and the chiral product.
-
Catalyst System: A common catalyst system involves a palladium precursor, such as Pd(OCOCF3)2, and a chiral ligand, for example, a chiral phosphine-oxazoline (Phox) ligand.
-
General Procedure:
-
In a reaction vessel under an inert atmosphere, combine the palladium precursor and the chiral ligand in a suitable solvent.
-
Add the racemic 4,12-dibromo[2.2]paracyclophane and an appropriate amine nucleophile.
-
The reaction is stirred at a specific temperature until approximately 50% conversion is achieved.
-
The reaction is then quenched, and the mixture is separated by chromatography to isolate the unreacted, enantiomerically enriched 4,12-dibromo[2.2]paracyclophane and the chiral mono-amination product.
-
Application in Asymmetric Catalysis: Crafting Chiral Environments for Precise Transformations
Enantiopure derivatives of this compound, primarily through its 4,12-isomer, have been instrumental in the development of highly effective chiral ligands for a range of asymmetric transformations.
PhanePHOS: A Workhorse Ligand in Asymmetric Hydrogenation
One of the most celebrated ligands derived from [2.2]paracyclophane is PhanePHOS, a C2-symmetric bisphosphine ligand. Its rigid backbone and well-defined chiral pockets lead to exceptional levels of enantioselectivity in various hydrogenation reactions.
The synthesis of (S)-PhanePHOS begins with enantiopure (S)-4,12-dibromo[2.2]paracyclophane.
Protocol 3: Synthesis of (S)-PhanePHOS
-
Lithiation: Enantiopure (S)-4,12-dibromo[2.2]paracyclophane is treated with a strong organolithium base, such as n-butyllithium, at low temperature (-78 °C) in an ethereal solvent like THF to generate the corresponding dilithio species.
-
Phosphination: The dilithio intermediate is then quenched with a suitable electrophilic phosphorus source, typically chlorodiphenylphosphine (ClPPh2), to afford (S)-PhanePHOS.
-
Workup and Purification: The reaction is quenched with a proton source, and the product is extracted and purified by crystallization or column chromatography.
The ruthenium complex of (S)-PhanePHOS is a highly effective catalyst for the asymmetric hydrogenation of a wide range of prochiral substrates, including ketones and olefins.
Protocol 4: Asymmetric Hydrogenation of an Aryl Ketone
-
Catalyst Preparation: The active catalyst can be generated in situ from a ruthenium precursor, such as [Ru(cod)Cl2]n, and (S)-PhanePHOS.
-
Reaction Conditions:
-
In a pressure vessel, the ruthenium precursor and (S)-PhanePHOS are dissolved in a suitable solvent (e.g., methanol or ethanol) under an inert atmosphere.
-
The substrate (e.g., acetophenone) is added to the solution.
-
The vessel is pressurized with hydrogen gas (typical pressures range from 1 to 50 atm).
-
The reaction is stirred at a specific temperature until completion.
-
After depressurization, the solvent is removed, and the chiral alcohol product is purified by chromatography.
-
Table 1: Performance of Ru-(S)-PhanePHOS in Asymmetric Hydrogenation of Ketones
| Substrate | Product | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | >99 | 98 |
| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >99 | 97 |
| 1-Indanone | 1-Indanol | >99 | 99 |
Data compiled from various literature sources.
Chiral Bis(oxazoline) Ligands: Versatility in Asymmetric Transformations
The dibromo functionality of this compound can also be converted to dicarboxylic acids, which serve as precursors for the synthesis of chiral bis(oxazoline) (BOX) ligands. These ligands are effective in a variety of metal-catalyzed asymmetric reactions.
Protocol 5: Synthesis of a C2-Symmetric BOX Ligand
-
Dicarboxylation: 4,12-Dibromo[2.2]paracyclophane is converted to the corresponding 4,12-dicarboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide.
-
Amide Formation: The dicarboxylic acid is then coupled with a chiral amino alcohol (e.g., (S)-valinol) using a standard peptide coupling reagent (e.g., EDC/HOBt) to form the corresponding bis(amide).
-
Cyclization: The bis(amide) is subsequently cyclized to the bis(oxazoline) ligand using a dehydrating agent such as thionyl chloride or by using the Appel reaction conditions.
Copper complexes of [2.2]paracyclophane-based BOX ligands have shown promise in asymmetric catalysis, such as in O-H insertion reactions.[4]
Protocol 6: Asymmetric O-H Insertion [4]
-
Catalyst: A copper(I) complex of the chiral BOX ligand, typically generated in situ from a copper salt like CuOTf.
-
Reaction: The reaction of an alcohol with a diazo ester in the presence of the chiral copper catalyst leads to the formation of a chiral α-alkoxy ester.
-
General Procedure:
-
The chiral BOX ligand and the copper salt are stirred in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
The alcohol and the diazo ester are then added, and the reaction is stirred at room temperature until the diazo compound is consumed.
-
The product is then purified by column chromatography.
-
Table 2: Enantioselective O-H Insertion using a Cu-Paracyclophane-BOX Catalyst [4]
| Alcohol | Diazo Ester | Product | Yield (%) | ee (%) |
| Methanol | Ethyl diazoacetate | Ethyl 2-methoxyacetate | 85 | 80 |
| Ethanol | Ethyl diazoacetate | Ethyl 2-ethoxyacetate | 82 | 78 |
| Isopropanol | Ethyl diazoacetate | Ethyl 2-isopropoxyacetate | 75 | 75 |
Data is illustrative and based on reported trends for similar systems.
Chiral N-Heterocyclic Carbene (NHC) Ligands
The versatility of the [2.2]paracyclophane scaffold extends to the synthesis of chiral N-Heterocyclic Carbene (NHC) ligands. These ligands have gained significant attention in recent years due to their strong σ-donating properties and their ability to form robust metal complexes.
A general strategy involves the functionalization of the paracyclophane core with imidazole or triazole moieties, which are the precursors to the corresponding NHC ligands.
Figure 1: General workflow for the synthesis of a [2.2]paracyclophane-based NHC ligand.
Conclusion: A Privileged Scaffold for Asymmetric Synthesis
This compound has firmly established itself as a valuable and versatile starting material in the field of asymmetric synthesis. Its unique structural features, when harnessed through strategic synthetic transformations, provide access to a powerful arsenal of chiral ligands and catalysts. The protocols and data presented in this guide underscore the significant potential of this scaffold in achieving high levels of enantioselectivity in a variety of important chemical transformations. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the importance of readily accessible and highly effective chiral technologies, such as those derived from [2.2]paracyclophane, will undoubtedly continue to expand.
References
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of planar chiral [2.2]paracyclophane-based bisoxazoline ligands bearing no central chirality and application to Cu-catalyzed asymmetric O–H insertion reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Topic: A Guide to the Synthesis of π-Stacked Polymers from Paracyclophane Monomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
[2.2]Paracyclophane (PCP) is a remarkable strained hydrocarbon featuring two benzene rings held in a rigid, face-to-face arrangement.[1] This unique molecular architecture, with a π-π distance significantly shorter than in typical aromatic systems like graphite, provides an ideal scaffold for constructing π-stacked polymers.[1] These materials exhibit novel chiroptical, electronic, and physical properties, making them highly valuable for applications ranging from functional coatings and electronics to asymmetric synthesis and advanced biomaterials.[2][3][4] This guide provides a detailed overview of the two primary synthetic methodologies for preparing π-stacked polymers from PCP monomers: solvent-free Chemical Vapor Deposition (CVD) polymerization and versatile solution-phase cross-coupling reactions. We offer in-depth protocols, mechanistic insights, and characterization guidelines to equip researchers with the foundational knowledge to explore this exciting class of polymers.
Part 1: Chemical Vapor Deposition (CVD) for Conformal Polymer Coatings
The CVD of [2.2]paracyclophanes, commonly known as the Gorham process, is a powerful, solvent-free technique for producing high-purity, conformal, and pinhole-free polymer films known as poly(p-xylylene)s or parylenes.[5][6] This method is particularly valued for its ability to coat complex, delicate, and topographically challenging substrates, making it a cornerstone technology for biomedical device encapsulation and electronics protection.[5][7][8]
Mechanistic Overview: The Gorham Process
The polymerization is a three-step vacuum process that begins with a solid dimer precursor and ends with a high-molecular-weight polymer film.
-
Sublimation: The solid [2.2]paracyclophane dimer is heated under vacuum (typically 100-150°C), causing it to sublime directly into the gas phase.
-
Pyrolysis: The gaseous dimer is passed through a high-temperature furnace (≥550°C), where the strain of the ethylene bridges is overcome.[6] This induces a homolytic cleavage of the C-C bonds, quantitatively generating a highly reactive diradical intermediate: p-xylylene (or 1,4-quinodimethane).[2][6]
-
Deposition & Polymerization: The reactive monomer gas enters a deposition chamber maintained at or below room temperature. The monomer adsorbs onto all exposed surfaces, where it spontaneously polymerizes to form a long-chain, linear polymer, poly(p-xylylene).[2][7]
The process is dictated by a competition between the rates of monomer adsorption, desorption, and surface diffusion, which can be tuned via thermodynamic parameters like substrate temperature and chamber pressure.[9]
References
- 1. [2.2]Paracyclophane Materials – Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Emergent Properties, Functions, and Applications of Phane‐Based Polymers | NSF Public Access Repository [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Researcher's Guide to Organic Electronic Materials and Semiconductors: From Fundamental Principles to Advanced Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, fabrication, and characterization of organic electronic materials and semiconductors. With full editorial control, this document is structured to offer an in-depth technical narrative, moving beyond rigid templates to deliver field-proven insights and a thorough understanding of the causality behind experimental choices.
Introduction to Organic Electronic Materials
Organic electronic materials, based on carbon-containing molecules and polymers, have emerged as a transformative field in materials science.[1][2] Unlike their inorganic counterparts, these materials offer a unique combination of properties including flexibility, light weight, and low-cost processing, making them ideal for a new generation of electronic devices.[1][3] The ability to tune their electronic properties through chemical synthesis allows for the creation of materials tailored for specific applications, ranging from vibrant flexible displays to efficient solar cells and sensitive biosensors.[2][4][5] This guide will delve into the core applications of these materials, providing detailed protocols and the scientific rationale for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The two major classes of organic semiconductors are small molecules and conjugated polymers.[6] Small molecules, with their well-defined structures, can be deposited in highly ordered thin films, often through vacuum evaporation, leading to high charge carrier mobility. Conjugated polymers, on the other hand, offer the advantage of being solution-processable, enabling large-area device fabrication through printing and coating techniques.[6][7] This processability is a key driver for the development of low-cost, scalable organic electronics.
Fundamental Principles of Organic Semiconductors
The electronic properties of organic semiconductors arise from their conjugated π-electron systems, where alternating single and double bonds create delocalized molecular orbitals.[8] This delocalization allows for the movement of charge carriers—electrons and holes—along the molecular backbone and between adjacent molecules. The transport of these charge carriers is the fundamental process governing the operation of all organic electronic devices.
In contrast to the band-like transport in crystalline inorganic semiconductors, charge transport in organic materials is often described by a hopping mechanism. Here, charges "hop" between localized states on adjacent molecules. The efficiency of this process is highly dependent on the molecular packing and orientation within the thin film, making morphology control a critical aspect of device fabrication.[9][10]
The performance of an organic electronic device is determined by several key parameters, including charge carrier mobility, injection efficiency, and recombination rates. Understanding these fundamental principles is essential for designing and optimizing new materials and device architectures.
Core Applications and Fabrication Protocols
This section provides a detailed exploration of the major applications of organic electronic materials, complete with step-by-step fabrication protocols. The protocols are designed to be self-validating, with explanations for each step to ensure a deep understanding of the process.
Organic Light-Emitting Diodes (OLEDs)
OLEDs are solid-state devices that emit light when an electric current is passed through them.[11] They are composed of a series of thin organic layers sandwiched between two electrodes.[11][12] The basic working principle involves the injection of electrons from the cathode and holes from the anode into the organic layers. These charge carriers migrate towards each other and recombine in the emissive layer to form excitons, which then decay radiatively to produce light.[11]
OLEDs have gained widespread use in displays for smartphones, televisions, and other electronic devices due to their high contrast, wide viewing angles, and fast response times.[4][13] Their emissive nature eliminates the need for a backlight, allowing for thinner and more energy-efficient displays.[12][13]
Table 1: Typical Layer Structure of a Bottom-Emission OLED
| Layer | Material Example | Function |
| Substrate | Glass or flexible plastic | Provides mechanical support for the device.[11] |
| Anode | Indium Tin Oxide (ITO) | Injects holes into the organic layers; must be transparent.[11] |
| Hole Injection Layer (HIL) | PEDOT:PSS | Facilitates the injection of holes from the anode.[11] |
| Hole Transport Layer (HTL) | NPB | Transports holes to the emissive layer.[11] |
| Emissive Layer (EML) | Alq3 doped with a guest dye | Site of electron-hole recombination and light emission.[11] |
| Electron Transport Layer (ETL) | Alq3 | Transports electrons to the emissive layer.[11] |
| Cathode | Calcium/Aluminum (Ca/Al) | Injects electrons into the organic layers.[12] |
Protocol 1: Fabrication of a Small-Molecule OLED via Vacuum Thermal Evaporation
This protocol outlines the fabrication of a simple, bottom-emitting OLED using vacuum thermal evaporation, a technique that allows for the deposition of high-purity, uniform thin films.[14]
Step 1: Substrate Preparation
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove organic residues and increase the work function of the ITO, which improves hole injection.
Step 2: Organic Layer Deposition
-
Load the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Place the organic materials (e.g., NPB for the HTL and Alq3 for the ETL and emissive layer) in separate crucibles within the chamber.
-
Evacuate the chamber to a base pressure of < 1 x 10-6 Torr to ensure high-purity film deposition.
-
Sequentially deposit the organic layers by resistively heating the crucibles. The deposition rate and thickness of each layer should be monitored in real-time using a quartz crystal microbalance.
-
Deposit a 40 nm thick layer of NPB as the HTL.
-
Deposit a 60 nm thick layer of Alq3 as the ETL and emissive layer.
-
Step 3: Cathode Deposition
-
Without breaking the vacuum, deposit the cathode layers through a shadow mask to define the active area of the device.
-
Deposit a 1 nm thick layer of Lithium Fluoride (LiF) to enhance electron injection.
-
Deposit a 100 nm thick layer of Aluminum (Al) as the cathode.
Step 4: Encapsulation
-
Transfer the completed devices to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation.[12]
Diagram 1: OLED Fabrication Workflow
Caption: Workflow for OLED fabrication via vacuum thermal evaporation.
Organic Field-Effect Transistors (OFETs)
OFETs are three-terminal devices that act as switches or amplifiers, analogous to traditional silicon-based transistors.[15] They consist of a source and drain electrode, a semiconductor layer, a gate electrode, and a dielectric layer.[15] The current flow between the source and drain is modulated by the voltage applied to the gate electrode.[14][15]
OFETs are key components in flexible circuits, sensors, and displays.[3] Their low-temperature processing allows for fabrication on a variety of substrates, including flexible plastics.[16]
Table 2: Common OFET Device Architectures
| Architecture | Gate Position | Source/Drain Position | Key Features |
| Bottom-Gate, Top-Contact | Bottom | Top | Semiconductor is deposited before the source and drain electrodes. |
| Bottom-Gate, Bottom-Contact | Bottom | Bottom | Source and drain electrodes are patterned on the dielectric before the semiconductor is deposited.[17] |
| Top-Gate, Bottom-Contact | Top | Bottom | The gate and dielectric are deposited on top of the semiconductor. |
| Top-Gate, Top-Contact | Top | Top | A more complex structure often used for high-performance devices. |
Protocol 2: Fabrication of a Solution-Processed Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of an OFET using solution-based techniques, which are well-suited for large-area and low-cost manufacturing.[7][15]
Step 1: Substrate and Gate Formation
-
Start with a heavily doped silicon wafer, which will serve as the gate electrode.
-
Grow a 300 nm thick layer of silicon dioxide (SiO2) on the wafer through thermal oxidation. This layer will act as the gate dielectric.
-
Clean the SiO2/Si substrate by sonicating in deionized water, acetone, and isopropanol for 15 minutes each, followed by nitrogen drying.
Step 2: Dielectric Surface Treatment
-
Treat the SiO2 surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor and reduce charge trapping.[18]
-
This is done by immersing the substrate in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and baking at 120°C for 10 minutes.
Step 3: Organic Semiconductor Deposition
-
Prepare a solution of a soluble organic semiconductor, such as poly(3-hexylthiophene) (P3HT), in a suitable solvent like chloroform (e.g., 10 mg/mL).
-
Deposit the P3HT film onto the OTS-treated substrate using spin-coating. A typical spin-coating recipe would be 2000 rpm for 60 seconds.
-
Anneal the film at a temperature above the polymer's glass transition temperature (e.g., 120°C for P3HT) to improve crystallinity and charge transport.
Step 4: Source and Drain Electrode Deposition
-
Define the source and drain electrodes on top of the semiconductor layer using a shadow mask.
-
Deposit 50 nm of gold (Au) through the shadow mask via thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.
Step 5: Device Characterization
-
Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a probe station.[14][15]
-
From these measurements, key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.[15]
Diagram 2: OFET Fabrication and Measurement
Caption: Workflow for solution-processed OFET fabrication and characterization.
Organic Photovoltaics (OPVs)
OPVs, or organic solar cells, convert sunlight into electricity.[3] The active layer of an OPV is typically a bulk heterojunction (BHJ), which is a blend of an electron-donating and an electron-accepting organic material.[19] When the active layer absorbs a photon, it creates an exciton.[19] This exciton then diffuses to the donor-acceptor interface where it dissociates into a free electron and a free hole.[19] The electrons are transported through the acceptor material to the cathode, while the holes are transported through the donor material to the anode, generating a photocurrent.[19]
OPVs offer the potential for low-cost, flexible, and lightweight solar cells, making them attractive for applications where traditional silicon-based solar cells are not suitable.[3][4]
Protocol 3: Fabrication of a Bulk Heterojunction OPV
This protocol details the fabrication of a conventional architecture OPV device.[19][20]
Step 1: Substrate Cleaning
-
Clean pre-patterned ITO-coated glass substrates by sonicating in Hellmanex solution, deionized water, acetone, and isopropanol.[20]
-
Dry the substrates with nitrogen gas and treat with UV-ozone.[20]
Step 2: Hole Transport Layer (HTL) Deposition
-
Deposit a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface via spin-coating.[20]
-
Anneal the PEDOT:PSS layer at 150°C for 10 minutes to remove residual water.[20]
Step 3: Active Layer Deposition
-
Prepare a solution of the donor-acceptor blend (e.g., P3HT:PCBM in a 1:1 weight ratio) in a suitable solvent like dichlorobenzene.
-
Transfer the substrates and the active layer solution into a nitrogen-filled glovebox.
-
Spin-coat the active layer onto the PEDOT:PSS layer.[21]
-
Anneal the active layer to optimize the morphology of the bulk heterojunction. The annealing temperature and time will depend on the specific materials used.[20]
Step 4: Cathode Deposition
-
Transfer the substrates to a vacuum thermal evaporator.
-
Deposit a layer of a low work function metal, such as calcium (Ca) or aluminum (Al), through a shadow mask to define the cathode.[22]
Step 5: Device Encapsulation and Testing
-
Encapsulate the devices to protect them from oxygen and moisture.[23]
-
Measure the current-voltage (I-V) characteristics of the OPV under simulated solar illumination to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).
Diagram 3: OPV Working Principle
Caption: The fundamental steps of the photovoltaic process in an OPV.
Characterization of Organic Electronic Materials and Devices
A thorough characterization of both the materials and the final devices is crucial for understanding their performance and for further optimization.[24] A variety of techniques are employed to probe the morphological, optical, and electrical properties.
Table 3: Key Characterization Techniques
| Technique | Information Obtained |
| Microscopy | |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness of thin films. |
| Transmission Electron Microscopy (TEM) | Nanoscale morphology of bulk heterojunctions. |
| Spectroscopy | |
| UV-Visible Absorption Spectroscopy | Optical bandgap and absorption spectrum of materials. |
| Photoluminescence (PL) Spectroscopy | Emissive properties and exciton dynamics. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states at surfaces and interfaces. |
| Electrical Characterization | |
| Current-Voltage (I-V) Measurement | Device performance metrics such as efficiency, on/off ratio, and charge injection barriers.[25] |
| Capacitance-Voltage (C-V) Measurement | Doping concentration, built-in potential, and defect densities.[25] |
| Time-of-Flight (ToF) Photoconductivity | Charge carrier mobility in thin films.[26] |
| Impedance Spectroscopy | Charge transport and recombination dynamics within a device. |
In-situ and operando characterization techniques are becoming increasingly important for studying the dynamic processes that occur during device operation.[24] These methods provide real-time information on how the material properties and device performance evolve under realistic conditions.[24]
Stability and Degradation of Organic Electronic Devices
A major challenge for the commercialization of organic electronics is the limited operational stability of the devices.[1] Organic materials are susceptible to degradation when exposed to oxygen, water, and UV light.[23][27] This degradation can manifest as a decrease in performance over time, such as a loss of brightness in OLEDs or a reduction in efficiency in OPVs.[28][29]
Degradation mechanisms can be broadly classified as extrinsic or intrinsic.[23] Extrinsic degradation is caused by external factors like oxygen and water, while intrinsic degradation is related to the inherent instability of the organic materials themselves or instabilities at the interfaces between different layers.[23][29]
Improving device stability requires a multi-pronged approach, including the development of more robust organic materials, the optimization of device architecture to minimize exposure to degradants, and the use of effective encapsulation techniques to create a barrier against the external environment.[12][23]
Future Outlook and Emerging Applications
The field of organic electronics is continuously evolving, with ongoing research focused on improving material performance, developing new device architectures, and exploring novel applications.[4][30] Recent advances include the development of non-fullerene acceptors for OPVs, which have led to significant improvements in power conversion efficiency, and the emergence of thermally activated delayed fluorescence (TADF) emitters for OLEDs, which promise high efficiency without the need for expensive heavy metals.[4][31]
Emerging applications for organic electronics include wearable sensors for health monitoring, flexible and transparent electronics, and bio-integrated devices.[5][30] The unique properties of organic materials make them well-suited for these applications, which are difficult to realize with traditional inorganic electronics.[5] As the field continues to mature, we can expect to see organic electronics play an increasingly important role in a wide range of technologies.[4][32]
References
- 1. One moment, please... [drpress.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. patsnap.com [patsnap.com]
- 5. nanomuscle.com [nanomuscle.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Application of Organic Semiconductor Materials in Spintronics [frontiersin.org]
- 9. deepdyve.com [deepdyve.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation [oled.com]
- 12. displayman.com [displayman.com]
- 13. How are OLEDs Made? - Avantama AG [avantama.com]
- 14. ossila.com [ossila.com]
- 15. ossila.com [ossila.com]
- 16. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. scribd.com [scribd.com]
- 19. mdpi.com [mdpi.com]
- 20. ossila.com [ossila.com]
- 21. researchgate.net [researchgate.net]
- 22. scholarzest.com [scholarzest.com]
- 23. web.stanford.edu [web.stanford.edu]
- 24. researching.cn [researching.cn]
- 25. Semiconductor characterization techniques - Wikipedia [en.wikipedia.org]
- 26. wiley.com [wiley.com]
- 27. researchgate.net [researchgate.net]
- 28. chinesechemsoc.org [chinesechemsoc.org]
- 29. Degradation mechanisms in organic photovoltaic devices (Journal Article) | ETDEWEB [osti.gov]
- 30. signalintegrityjournal.com [signalintegrityjournal.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Organic electronics: pioneering the future of sustainable and flexible technology - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Functionalization of Dibromo[2.2]paracyclophane via Lithiation
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Landscape of [2.2]Paracyclophane
[2.2]Paracyclophane (pCp) is a captivating strained aromatic system where two benzene rings are held in a face-to-face arrangement by ethylene bridges.[1] This distinct geometry compels the aromatic rings into a boat-like conformation, resulting in significant ring distortion and transannular electronic interactions. These characteristics bestow upon it unusual chemical reactivity and physical properties, establishing [2.2]paracyclophane as an invaluable scaffold in materials science, supramolecular chemistry, and medicinal chemistry.
The functionalization of the [2.2]paracyclophane core is pivotal for modulating its properties and integrating it into more extensive molecular architectures.[2][3] Dibromo[2.2]paracyclophane, in particular, stands out as a versatile starting material for a plethora of transformations. This guide offers a comprehensive exploration of its lithiation and subsequent functionalization, providing both the practical "how-to" and the crucial "why" behind each procedural step.
PART 1: The Lithiation of Dibromo[2.2]paracyclophane: A Gateway to Diverse Functionality
The introduction of bromine atoms onto the [2.2]paracyclophane scaffold provides a strategic handle for selective metal-halogen exchange, most commonly achieved through lithiation. This process generates a highly reactive organolithium intermediate, which can then be quenched with a variety of electrophiles to introduce new functional groups.[1]
Mechanism and Key Considerations
The lithiation of 4,12-dibromo[2.2]paracyclophane is typically accomplished using an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). The reaction proceeds via a halogen-metal exchange mechanism.[4] Organolithium reagents are potent bases and nucleophiles due to the highly polarized carbon-lithium bond.[5][6]
Key Factors for Successful Lithiation:
-
Solvent: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are indispensable for solvating the organolithium reagent and the resultant paracyclophane-derived lithium species. The choice of solvent can significantly influence the reaction rate and the stability of the intermediate.
-
Temperature: These reactions are highly exothermic and must be performed at low temperatures (typically -78 °C) to mitigate side reactions, such as the decomposition of the organolithium reagent or undesirable coupling reactions.
-
Stoichiometry: The stoichiometry of the organolithium reagent is of paramount importance. The use of one equivalent will result in monolithiation, while two or more equivalents will lead to dilithiation. Precise control is essential to obtain the desired product.
-
Purity of Reagents and Inert Atmosphere: Organolithium reagents exhibit extreme sensitivity to moisture and air. Consequently, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocol: Monolithiation of 4,12-Dibromo[2.2]paracyclophane
This protocol outlines the generation of a monolithiated [2.2]paracyclophane intermediate, which can subsequently be utilized for functionalization.
Materials:
-
4,12-Dibromo[2.2]paracyclophane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Schlenk flask and other suitable oven-dried glassware
-
Argon or nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble the oven-dried glassware under a positive pressure of inert gas.
-
Dissolution: In a Schlenk flask, dissolve 4,12-dibromo[2.2]paracyclophane (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise to the stirred solution over a period of 15-20 minutes.[7]
-
Stirring: Allow the reaction mixture to stir at -78 °C for 1 hour. The resulting solution contains the monolithiated [2.2]paracyclophane intermediate, ready for the addition of an electrophile.[7]
PART 2: Subsequent Functionalization: Quenching the Organolithium Intermediate
The true synthetic prowess of the lithiated [2.2]paracyclophane lies in its reactivity towards a broad spectrum of electrophiles. This section details protocols for several common and valuable transformations.
A. Introduction of a Formyl Group (Formylation)
The introduction of an aldehyde functionality paves the way for a vast array of subsequent chemical modifications.
Electrophile: Anhydrous N,N-dimethylformamide (DMF)
Protocol:
-
Preparation: To the solution of the monolithiated intermediate at -78 °C (prepared as described in PART 1), slowly add anhydrous DMF (1.2 eq).
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-bromo-12-formyl[2.2]paracyclophane.
B. Introduction of a Carboxylic Acid Group (Carboxylation)
Carboxylic acid derivatives are valuable for amide coupling and other transformations.
Electrophile: Carbon dioxide (CO₂) (gas or solid)
Protocol:
-
Quenching with CO₂: Bubble CO₂ gas through the solution of the monolithiated intermediate at -78 °C for 30 minutes, or add an excess of crushed dry ice to the reaction mixture.
-
Warming: Allow the mixture to warm to room temperature.
-
Acidification: Add 1 M hydrochloric acid (HCl) to protonate the carboxylate salt until the aqueous layer is acidic (pH ~2).
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 4-bromo-12-carboxy[2.2]paracyclophane. Further purification can be achieved by recrystallization.
C. Introduction of a Boronic Ester Group (Borylation)
Boronic esters are key intermediates for Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds.[8][9][10] While the free boronic acid of [2.2]paracyclophane can be unstable, derivatives like trifluoroborates or pinacol esters offer greater stability.[7][11]
Electrophile: Triisopropyl borate[7][11]
Protocol:
-
Addition of Borate: To the solution of the monolithiated intermediate at -78 °C, add triisopropyl borate (1.5 eq).[7][11]
-
Warming and Hydrolysis: Allow the reaction to warm to room temperature and stir overnight. Then, add aqueous potassium hydrogen difluoride to form the more stable trifluoroborate salt, or work up with acid to attempt isolation of the boronic acid.[7][11]
-
Extraction and Purification: Perform a standard aqueous workup and extraction. The resulting boronic acid derivative can then be used in Suzuki coupling reactions.[8][10]
PART 3: Dilithiation and Symmetrical Functionalization
For the synthesis of symmetrically disubstituted [2.2]paracyclophanes, a dilithiation strategy is employed.
Experimental Protocol: Dilithiation and Subsequent Difunctionalization
Key Modification: The primary deviation from the monolithiation protocol is the utilization of two or more equivalents of the organolithium reagent.
Procedure:
-
Follow the monolithiation protocol, but instead of 1.0 eq of n-BuLi, add 2.1-2.2 eq of n-BuLi.
-
After stirring for 1-2 hours at -78 °C, the dilithiated intermediate is formed.
-
Add the desired electrophile (at least 2.2 eq) to the reaction mixture at -78 °C. For instance, quenching with DMF leads to 4,12-diformyl[2.2]paracyclophane, a precursor for further reactions like the Corey-Fuchs reaction.[12][13][14]
-
Follow the appropriate workup and purification procedure as outlined for the monofunctionalization reactions.
Table 1: Summary of Representative Functionalization Reactions
| Starting Material | Reagents | Electrophile | Product |
| 4,12-Dibromo[2.2]paracyclophane | 1. n-BuLi (1.1 eq), THF, -78 °C | 2. DMF | 4-Bromo-12-formyl[2.2]paracyclophane |
| 4,12-Dibromo[2.2]paracyclophane | 1. n-BuLi (1.1 eq), THF, -78 °C | 2. CO₂ | 4-Bromo-12-carboxy[2.2]paracyclophane |
| 4,12-Dibromo[2.2]paracyclophane | 1. n-BuLi (1.1 eq), THF, -78 °C | 2. B(OiPr)₃ | 4-Bromo-[2.2]paracyclophane-12-boronic acid derivative |
| 4,12-Dibromo[2.2]paracyclophane | 1. n-BuLi (2.2 eq), THF, -78 °C | 2. DMF (excess) | 4,12-Diformyl[2.2]paracyclophane |
PART 4: Visualizing the Workflow
A lucid understanding of the reaction sequence is crucial for successful execution. The following diagrams illustrate the pivotal steps.
References
- 1. Shaping the 3D architecture of [2.2]paracyclophanes: from selective functionalization to functional luminophores [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.it [fishersci.it]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. resources.saylor.org [resources.saylor.org]
- 7. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4,12-Bis(2,2-dibromo-vinyl)[2.2]paracyclo-phane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
Regioselective functionalization of the [2.2]paracyclophane scaffold
An Application Guide to the Regioselective Functionalization of the [2.2]Paracyclophane Scaffold
Authored by Gemini, Senior Application Scientist
Abstract
[2.2]Paracyclophane (PCP) presents a unique and compelling scaffold in modern chemistry, characterized by two benzene rings forced into close proximity by ethylene bridges. This strained architecture results in significant transannular electronic interactions and a non-planar, chiral structure when substituted, making it a valuable building block in asymmetric catalysis, materials science, and drug development.[1][2] However, the very features that make PCP scientifically intriguing also render its selective functionalization a significant synthetic challenge.[3] The close stacking and distortion of the aromatic rings alter their reactivity compared to simple benzene derivatives, demanding nuanced and highly specific synthetic strategies to control the position of incoming functional groups.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven strategies and protocols for the regioselective functionalization of the [2.2]paracyclophane core. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offering insights into how to achieve desired substitution patterns—including ortho, meta, para, and the unique pseudo arrangements—with precision and reliability. We will explore classical electrophilic substitutions, powerful directed metalation techniques, and modern transition-metal-catalyzed C-H activation methodologies. Each section is supported by detailed, step-by-step protocols, data-rich tables, and explanatory diagrams to ensure both conceptual understanding and practical applicability in a research setting.
Understanding the [2.2]Paracyclophane Scaffold: Nomenclature and Reactivity
The unique three-dimensional structure of [2.2]paracyclophane necessitates a specific nomenclature to describe the relative positions of substituents on its two aromatic decks. Due to the fixed orientation of the rings, substitution patterns are described as pseudo-ortho, pseudo-meta, pseudo-para, and pseudo-geminal for substituents on different decks, in addition to the standard ortho, meta, and para for substituents on the same deck.[1]
The proximity of the two π-systems leads to through-space electronic communication, which, combined with the strain of the bent aromatic rings, makes the scaffold generally more reactive towards electrophiles than simple arenes. However, this enhanced reactivity can also lead to a lack of selectivity and potential side reactions, such as polymerization, if not carefully controlled.[3][4]
Figure 1. Common substitution patterns for disubstituted [2.2]paracyclophane (PCP).
Electrophilic Aromatic Substitution: The Classical Approach
Electrophilic aromatic substitution is a foundational method for functionalizing the PCP core. However, controlling regioselectivity can be challenging. For instance, the direct bromination of unsubstituted PCP often yields a mixture of isomers.
Bromination of Unsubstituted [2.2]Paracyclophane
The iron-catalyzed bromination of PCP typically results in modest regioselectivity, affording a mixture of dibrominated products. The pseudo-para and pseudo-ortho isomers are generally the major products, with smaller amounts of pseudo-meta and para isomers also forming.[3] More practical methods for specific isomers often involve multi-step sequences. For example, pseudo-meta and pseudo-para dibromo[2.2]paracyclophanes can be synthesized via bromination with molecular bromine and separated based on differential solubility.[5] The pseudo-ortho isomer can then be obtained through thermolysis of the pseudo-para isomer.[5]
Table 1: Representative Regioselectivity in the Dibromination of [2.2]Paracyclophane
| Catalyst/Conditions | pseudo-ortho | pseudo-meta | pseudo-para | para | Reference |
|---|---|---|---|---|---|
| Fe catalyst | 16% | 6% | 26% | 5% | [3] |
| Br₂ in Chloroform | Isolable | - | Isolable | - |[5] |
Protocol 1: Synthesis of pseudo-meta and pseudo-para Dibromo[2.2]paracyclophane[5]
This protocol outlines the direct bromination of [2.2]paracyclophane to yield a mixture of pseudo-meta and pseudo-para isomers, which are then separated.
Materials:
-
[2.2]Paracyclophane
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
Dissolve [2.2]paracyclophane (1.0 eq.) in chloroform in a round-bottom flask protected from light.
-
Slowly add a solution of molecular bromine (2.0-2.2 eq.) in chloroform to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product mixture.
-
Separation: The separation of isomers is achieved by leveraging their different solubilities. The crude mixture is treated with a dichloromethane/ethanol solvent system. The pseudo-para isomer is typically less soluble and precipitates, while the pseudo-meta isomer remains in solution. Further purification can be achieved by recrystallization or column chromatography.
Scientist's Note: The exclusion of light is critical during bromination to prevent radical side reactions. The separation is the most challenging step and may require optimization of the solvent ratio depending on the scale.
Formylation Reactions
Formylation, such as the Rieche formylation, introduces aldehyde groups that are versatile handles for further transformations.[6][7] The regioselectivity is highly dependent on existing substituents. For instance, the formylation of 4-amino[2.2]paracyclophane derivatives can be directed to the para-position relative to the amino group on the other deck.[8]
Directed ortho-Metalation (DoM): A Precision Tool for Regiocontrol
Directed ortho-metalation (DoM) is one of the most powerful strategies for achieving high regioselectivity in the functionalization of aromatic rings.[9] The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, positioning it to deprotonate the sterically accessible C-H bond at the ortho position. The resulting lithiated intermediate can then be trapped with a wide range of electrophiles.
Figure 2. General workflow for Directed ortho-Metalation (DoM).
A particularly effective DMG for the PCP scaffold is the tert-butylsulfinyl group. Its ability to direct lithiation enables the synthesis of a variety of 4,5-disubstituted (ortho-disubstituted) [2.2]paracyclophane derivatives, which are otherwise difficult to access.[10][11][12]
Protocol 2: Directed ortho-Lithiation of 4-tert-Butylsulfinyl[2.2]paracyclophane[11]
This protocol describes the synthesis of 4,5-disubstituted [2.2]paracyclophanes via DoM using a sulfoxide directing group.
Materials:
-
4-tert-Butylsulfinyl[2.2]paracyclophane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), Iodine (I₂), etc.)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 4-tert-butylsulfinyl[2.2]paracyclophane (1.0 eq.) in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add n-butyllithium (2.0 eq.) dropwise to the solution. The reaction mixture may develop a deep color, indicating the formation of the lithiated species.
-
Stir the mixture at 0 °C for 1 hour.
-
Add the chosen electrophile (>4.0 eq.) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until completion as monitored by TLC.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scientist's Note: The use of anhydrous conditions and an inert atmosphere is absolutely critical for the success of this reaction, as organolithium reagents are highly reactive with water and oxygen. The optimal temperature for deprotonation is 0 °C; lower temperatures can slow the reaction, while higher temperatures may lead to side reactions.[11]
Transition Metal-Catalyzed C-H Functionalization
In recent years, transition-metal-catalyzed C-H activation has emerged as a transformative and atom-economical tool for functionalizing the PCP scaffold with high efficiency and regioselectivity.[3][13] These methods often utilize a directing group to guide a metal catalyst (e.g., Palladium, Cobalt, Rhodium) to a specific C-H bond.
Cobalt-Catalyzed ortho-C–H Allylation and Acyloxylation
Accessing the sterically hindered 4,5-disubstituted (ortho) positions on the PCP scaffold is a significant challenge. Recent work has demonstrated that inexpensive cobalt salts can catalyze the C-H allylation and acyloxylation at this position when assisted by an 8-aminoquinoline directing group.[14][15] This methodology shows high functional group tolerance and is scalable, providing a modern alternative to classical DoM.
Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a cornerstone of modern organic synthesis and has been successfully applied to PCP chemistry.[13][16] Directing groups such as amines or oxazolines can guide the regioselective palladation of the ortho C-H bond, forming palladacycle intermediates that can be further functionalized.[3][17] This approach is suitable for introducing aryl groups, acetoxy groups, and other functionalities.
Figure 3. Catalytic cycle for transition metal (TM)-directed C-H functionalization.
Conclusion and Future Perspectives
The regioselective functionalization of [2.2]paracyclophane has evolved from a synthetic curiosity into a sophisticated field enabling the creation of complex, high-value molecules. While classical electrophilic substitution provides foundational building blocks, modern methods like directed ortho-metalation and transition-metal-catalyzed C-H activation offer unparalleled precision and control, allowing chemists to tailor the scaffold's architecture for specific applications.[2][3] The ability to selectively install functional groups at any desired position—ortho, pseudo-geminal, pseudo-para, etc.—is crucial for developing novel chiral ligands, advanced materials with unique photophysical properties, and innovative therapeutic agents.[1][18][19]
Future research will likely focus on developing even more efficient and sustainable catalytic methods, particularly those that minimize the need for pre-installed directing groups and stoichiometric reagents.[20] The continued exploration of enantioselective C-H functionalization will be paramount, as it provides a direct pathway to the planar chiral derivatives that are highly sought after in asymmetric synthesis.[21][22] As our ability to manipulate this unique scaffold grows, so too will its impact across the chemical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 5. icmpp.ro [icmpp.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The synthesis and directed ortho-lithiation of 4-tert-butylsulfinyl[2.2]paracyclophane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The synthesis and directed ortho-lithiation of 4-tert-butylsulfinyl[2.2]paracyclophane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Modification of [2.2]paracyclophane through cobalt-catalyzed ortho-C–H allylation and acyloxylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Functionalized [2.2]Paracyclophanedienes as Monomers for Poly(p-phenylenevinylene)s - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Organocatalytic desymmetrization provides access to planar chiral [2.2]paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chinesechemsoc.org [chinesechemsoc.org]
Application Note: Strategic Derivatization of 4,16-Dibromo[2.2]paracyclophane for the Synthesis of Advanced Chiral Ligands
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of 4,16-dibromo[2.2]paracyclophane, a key building block in the synthesis of planar chiral ligands. Due to its unique three-dimensional structure and inherent planar chirality, [2.2]paracyclophane serves as a privileged scaffold for developing ligands that have shown exceptional performance in asymmetric catalysis.[1][2][3] This document outlines the strategic considerations and step-by-step methodologies for introducing diverse functionalities, with a primary focus on the synthesis of phosphine-based ligands, which are pivotal in numerous transition-metal-catalyzed reactions. The protocols described herein are designed to be robust and reproducible, providing researchers in academia and the pharmaceutical industry with the necessary tools to access this important class of chiral ligands.
Introduction: The Significance of [2.2]Paracyclophane in Chiral Ligand Design
[2.2]Paracyclophane is a fascinating molecule comprised of two benzene rings held in a face-to-face arrangement by two ethylene bridges.[4][5] This constrained geometry forces the aromatic rings to be non-planar, leading to the phenomenon of planar chirality when appropriately substituted.[1][2][6] This rigid and well-defined chiral environment makes [2.2]paracyclophane an exceptional scaffold for the design of chiral ligands used in asymmetric catalysis.[6][7] The substituents on the paracyclophane core can create a chiral pocket around a metal center, effectively controlling the stereochemical outcome of a catalytic reaction.
This compound is a particularly valuable starting material as the bromine atoms serve as versatile synthetic handles for further functionalization.[8] These positions can be readily transformed through a variety of chemical reactions, including lithiation-substitution and transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of coordinating groups.[8] This application note will detail the key strategies for the derivatization of this compound, with a focus on the synthesis of diphosphine ligands, such as PhanePhos analogues, which have demonstrated remarkable efficacy in asymmetric hydrogenation and other transformations.[3]
Core Synthetic Strategies and Mechanistic Considerations
The successful derivatization of this compound hinges on the selective and efficient replacement of the bromine atoms. The two primary strategies employed are:
-
Lithiation followed by Electrophilic Quench: This classic organometallic approach involves the formation of a monolithio or dilithio paracyclophane species via halogen-metal exchange. This highly nucleophilic intermediate can then react with a variety of electrophiles, such as chlorophosphines, to introduce the desired coordinating moieties. The choice of alkyllithium reagent and reaction conditions is critical to control the extent of lithiation and minimize side reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Stille, and Sonogashira reactions, offer a powerful and versatile alternative for C-C and C-heteroatom bond formation. These reactions are often characterized by their high functional group tolerance and mild reaction conditions. For the synthesis of phosphine ligands, coupling with secondary phosphine oxides followed by reduction is a common and effective strategy.
Below, we provide detailed protocols for the synthesis of a planar chiral diphosphine ligand starting from this compound, illustrating the practical application of these strategies.
Experimental Protocols
Synthesis of (Sp)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane ((Sp)-PhanePhos)
This protocol describes a common route to a PhanePhos-type ligand, a well-established and highly effective chiral ligand. The synthesis starts from the commercially available (Sp)-4,12-dibromo[2.2]paracyclophane. While the starting material in this example is the 4,12-isomer, the synthetic principles are directly applicable to the 4,16-isomer.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to (Sp)-PhanePhos.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| (Sp)-4,12-Dibromo[2.2]paracyclophane | 366.09 | 1.00 g | 2.73 | >98% | Strem Chemicals |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.40 mL | 6.00 | - | Sigma-Aldrich |
| Chlorodiphenylphosphine | 220.65 | 1.32 g | 6.00 | >98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - | Sigma-Aldrich |
| Degassed Water | - | 20 mL | - | - | - |
| Dichloromethane (DCM) | - | 100 mL | - | - | Fisher |
| Anhydrous Sodium Sulfate | - | 5 g | - | - | Fisher |
Protocol:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add (Sp)-4,12-dibromo[2.2]paracyclophane (1.00 g, 2.73 mmol).
-
Dissolution: Add 40 mL of anhydrous THF and stir until the starting material is fully dissolved.
-
Lithiattion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.40 mL of a 2.5 M solution in hexanes, 6.00 mmol) dropwise over 10 minutes. Stir the resulting orange solution at -78 °C for 1 hour.
-
Electrophilic Quench: To the cooled solution, add chlorodiphenylphosphine (1.32 g, 6.00 mmol) dropwise. The orange color should dissipate.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Work-up: Carefully quench the reaction by the slow addition of 20 mL of degassed water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 9:1) to afford (Sp)-PhanePhos as a white solid.
Expected Yield: 75-85%
Characterization: The product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity. The optical rotation should be measured to confirm the enantiopurity.
Derivatization via Palladium-Catalyzed C-H Activation
Recent advances have enabled the direct C-H functionalization of [2.2]paracyclophanes, offering a more atom-economical route to certain derivatives. For example, the coupling of enantiopure oxazolines with bromo[2.2]paracyclophanes can lead to separable diastereomers, providing a route to enantiomerically pure products.[9][10]
Diagram of C-H Activation Strategy:
Caption: C-H activation for chiral ligand synthesis.
This strategy highlights the evolving landscape of paracyclophane chemistry, moving towards more efficient and sustainable synthetic methods.
Applications in Asymmetric Catalysis
Ligands derived from this compound have found widespread application in a variety of asymmetric transformations. For example, PhanePhos and its derivatives are highly effective ligands for rhodium- and ruthenium-catalyzed asymmetric hydrogenations of olefins and ketones, often providing products with excellent enantioselectivities.[3] The rigid paracyclophane backbone and the tunable electronic properties of the phosphine substituents are key to their success.
| Catalytic Reaction | Metal/Ligand System | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation of Olefins | [Rh(COD)L]BF₄ | Methyl acetamidoacrylate | >99% | [3] |
| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / L | 1,3-Diphenylallyl acetate | up to 95% | [11][12] |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / L* | Aryl bromides | High yields | [13] |
Conclusion
This compound is a cornerstone for the synthesis of a diverse array of planar chiral ligands. The synthetic strategies outlined in this application note, particularly those involving organolithium intermediates and palladium-catalyzed cross-coupling, provide reliable and versatile pathways to these valuable compounds. The resulting ligands have demonstrated exceptional performance in asymmetric catalysis, underscoring the importance of the [2.2]paracyclophane scaffold in modern synthetic chemistry. Future developments in this field will likely focus on more direct and sustainable C-H functionalization methods to further streamline the synthesis of these powerful chiral inductors.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2.2)Paracyclophane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. CAS 96392-77-7: this compound [cymitquimica.com]
- 9. The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01075E [pubs.rsc.org]
- 10. The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Planar-chiral imidazole-based phosphine ligands derived from [2.2]paracyclophane - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Bromination of [2.2]Paracyclophane
Welcome to the technical support center for [2.2]paracyclophane (PCP) chemistry. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of electrophilic aromatic substitution on this unique scaffold. Here, we provide in-depth, experience-driven answers to common challenges encountered during the regioselective bromination of [2.2]paracyclophane, moving from general queries to specific troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the system's behavior.
Question 1: Why is achieving high regioselectivity in the bromination of [2.2]paracyclophane so challenging?
Answer: The difficulty arises from the unique strained structure and electronic properties of the [2.2]paracyclophane (PCP) scaffold.[1][2] Unlike simple aromatic rings, PCP has two benzene decks in close proximity, leading to significant transannular electronic communication.[3] This creates a complex reactivity landscape:
-
Bent and Battered Rings: The benzene rings are not planar; they are bent into a boat-like conformation. This strain makes them more reactive than benzene.
-
Through-Space Electronics: The π-orbitals of the two decks interact directly through space. An electrophilic attack on one ring is immediately "felt" by the other, influencing the stability of the reaction intermediate.[3]
-
Multiple Reactive Sites: Even on an unsubstituted PCP, there are four equivalent aromatic positions. Once a single bromine is added, the remaining seven positions all have distinct electronic and steric environments, leading to potential mixtures of isomers in subsequent reactions. The nomenclature for disubstituted PCPs (pseudo-geminal, pseudo-ortho, pseudo-meta, pseudo-para) reflects this complexity.[1]
Question 2: What are the most common side products in PCP bromination and how can they be minimized?
Answer: The two most prevalent side reactions are polybromination and benzylic bromination .
-
Polybromination: Because the first bromine atom only mildly deactivates the system, it is very common to get a mixture of mono-, di-, and even tri-brominated products. To minimize this, precise control over stoichiometry is crucial. Using a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of N-Bromosuccinimide) and keeping the reaction time short can favor mono-bromination.
-
Benzylic Bromination: The ethylene bridges have benzylic protons that can be susceptible to radical bromination, especially when using N-Bromosuccinimide (NBS).[4] This pathway is favored by the presence of radical initiators (like AIBN or peroxides) or exposure to UV light. To prevent this, reactions should be run in the dark and radical initiators should be avoided if aromatic substitution is the goal.[4][5]
Question 3: Which brominating agent is best for my desired outcome?
Answer: The choice of reagent is critical for controlling the reaction.
-
For standard mono-bromination: N-Bromosuccinimide (NBS) is often the reagent of choice.[6][7] It is a solid, making it easier to handle than liquid bromine, and it provides a low concentration of electrophilic bromine, which can help suppress over-bromination.[4]
-
For exhaustive bromination: Elemental bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) is more powerful and can be used to introduce multiple bromine atoms.[8] However, controlling selectivity with this system is exceptionally difficult.
-
For ortho-selective halogenation: Recent methods have employed directing groups coupled with palladium-catalyzed C-H activation to achieve selective ortho-halogenation, a transformation not possible with classical electrophilic substitution.[9]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: My reaction yields a complex mixture of mono-, di-, and poly-brominated products. How can I improve the selectivity for mono-bromination?
Analysis: This is the most common issue and is fundamentally a problem of relative reaction rates. The mono-brominated product is still sufficiently reactive to compete with the starting material for the brominating agent. The key is to manipulate the reaction conditions to favor the first bromination event exclusively.
Solution: Careful optimization of reagent stoichiometry, temperature, and reaction time is essential.
Table 1: Condition Optimization for Mono-bromination with NBS
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
|---|---|---|---|
| NBS Equivalents | 1.1 - 1.2 eq | 0.9 - 0.95 eq | Using a slight excess of NBS ensures full conversion but promotes polybromination. A sub-stoichiometric amount leaves some starting material behind but significantly enhances selectivity for the mono-adduct. |
| Temperature | Room Temperature | 0 °C to Room Temp | Lowering the temperature slows down all reaction rates, but it often has a more pronounced effect on the second bromination, thereby increasing selectivity. |
| Reaction Time | > 4 hours | 1 - 2 hours (monitored by TLC/GC) | Over-bromination is time-dependent. Monitor the reaction closely and quench it as soon as the starting material is mostly consumed to prevent the product from reacting further. |
| Solvent | Tetrachloromethane (CCl₄) | Dichloromethane (DCM) or Acetonitrile | While CCl₄ is classic, modern solvents like DCM are often preferred. The key is to ensure all reagents are fully dissolved to avoid localized high concentrations. |
Workflow: Optimizing for Mono-bromination
Caption: Troubleshooting workflow for PCP bromination.
Problem 2: I'm observing significant benzylic bromination at the ethylene bridge instead of aromatic bromination.
Analysis: This indicates that a radical reaction pathway is competing with the desired electrophilic aromatic substitution (EAS) pathway.[5] N-Bromosuccinimide is a known source of bromine radicals, especially under initiation by light or heat.[4] The EAS mechanism, on the other hand, typically requires a polar environment or a catalyst to generate a potent electrophile (Br+ equivalent).[10][11]
Solution: Suppress the radical pathway and promote the electrophilic pathway.
-
Exclude Light: Wrap the reaction flask completely in aluminum foil. Ambient laboratory light is often sufficient to initiate radical chain reactions.
-
Purify Reagents: Use freshly recrystallized NBS. Impurities in older batches of NBS can sometimes promote radical formation.
-
Add a Radical Inhibitor (with caution): While not common for EAS, a small amount of a radical scavenger like hydroquinone could be used, but its effect on the main reaction must be tested.
-
Promote the EAS Pathway: Adding a catalytic amount of a weak protic acid (like HCl used with acetanilide) or a Lewis acid can help polarize the N-Br bond, making the bromine more electrophilic and favoring the EAS mechanism over the radical pathway.[12][13]
Part 3: Experimental Protocols
Protocol 1: Optimized Regioselective Mono-bromination of [2.2]Paracyclophane
This protocol is designed to maximize the yield of 4-bromo[2.2]paracyclophane while minimizing di- and poly-bromination.
Materials:
-
[2.2]Paracyclophane (PCP)
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask wrapped in foil, add [2.2]paracyclophane (1.00 g, 4.80 mmol). Dissolve it in 40 mL of anhydrous DCM.
-
Rationale: The foil prevents light from initiating radical side reactions. Anhydrous solvent prevents unwanted reactions of NBS with water.
-
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Rationale: Lowering the temperature reduces the rate of the second bromination more than the first, enhancing selectivity.
-
-
Reagent Addition: In a single portion, add recrystallized NBS (0.81 g, 4.56 mmol, 0.95 eq).
-
Rationale: Using 0.95 equivalents ensures that PCP is the excess reagent, drastically reducing the chance of polybromination.
-
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Rationale: The reaction should be stopped once the starting material is nearly consumed to prevent the product from reacting further.
-
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of saturated sodium thiosulfate solution to quench any remaining NBS/bromine.
-
Rationale: Sodium thiosulfate is a reducing agent that safely neutralizes the active bromine species.
-
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Rationale: The bicarbonate wash removes any acidic byproducts (HBr, succinimide). The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography (silica gel, hexanes as eluent) or recrystallization from ethanol to yield pure 4-bromo[2.2]paracyclophane.
Visualization of Electrophilic Aromatic Substitution on PCP
Caption: Simplified mechanism of electrophilic bromination on PCP.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Substituent effect on inter-ring interaction in paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. 4-BROMO[2.2]PARACYCLOPHANE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. youtube.com [youtube.com]
- 13. Lewis acid catalyzed tandem difunctionalization/fragmentation reactions of bicyclobutanes: access to 2-vinylidenyl 1,4-dicarbonyl compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Yield for Suzuki Coupling of Dibromo[2.2]paracyclophane
Welcome to the technical support center for the functionalization of dibromo[2.2]paracyclophane via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this challenging yet powerful transformation. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the intricacies of this reaction and improve your yields.
The unique strained structure and electronic properties of the [2.2]paracyclophane (PCP) scaffold make its functionalization a non-trivial task compared to standard aromatic systems.[1][2] This guide provides a structured approach to identifying and solving common issues encountered during the Suzuki coupling of its dibromo derivatives.
Troubleshooting Guide
This section addresses specific problems you might be facing during your experiments. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.
Issue 1: Low to No Yield of the Desired Coupled Product
Question: My Suzuki coupling reaction with dibromo[2.2]paracyclophane is resulting in very low or no yield of the desired product. What are the primary factors I should investigate?
Answer: A low or non-existent yield in this specific Suzuki coupling can often be traced back to a few critical parameters. The [2.2]paracyclophane system presents unique challenges that require careful consideration of the reaction components.[1]
A. Catalyst System and Inert Atmosphere:
-
Catalyst Activity: The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[3] However, the Pd(0) species is highly sensitive to oxygen, which can lead to catalyst deactivation and the undesirable homocoupling of your boronic acid partner.[3][4]
-
Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[5][6] Consider using a robust, air-stable precatalyst. While some protocols for PCP derivatives have found success with palladium(II) acetate without additional ligands,[7] others may benefit from bulky, electron-rich phosphine ligands which can stabilize the palladium center and facilitate the catalytic cycle.[5][8]
-
-
Ligand Selection: The addition of common phosphine ligands does not always lead to an increase in yield and can sometimes be detrimental.[1][7]
-
Solution: A ligandless approach using palladium(II) acetate has proven effective in some cases.[7] If you are experiencing low yields, screening for the optimal ligand or proceeding without one is a valid strategy.
-
B. Choice of Base and Solvent:
-
Base Strength and Solubility: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[9] The choice of base can significantly impact the reaction's success.
-
Solution: For the Suzuki coupling of [2.2]paracyclophane derivatives, moderately strong inorganic bases are often a good choice. Cesium carbonate (Cs₂CO₃) has been shown to improve yields in certain instances.[7] Other options include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[5][9] The solubility of the base is also a key factor; sometimes a mixed solvent system including water can be beneficial.[10][11]
-
-
Solvent System: Solubility issues with the [2.2]paracyclophane starting materials can hinder the reaction.[1]
-
Solution: While common Suzuki coupling solvents like methanol or ethanol might be used, they may not be optimal for PCP substrates due to poor solubility.[1][7] Toluene has been identified as a good solvent for these reactions.[1][7] Mixed solvent systems such as Dioxane/H₂O or DMF/H₂O are also frequently employed to balance the solubility of organic and inorganic reagents.[12][13]
-
C. Reaction Temperature:
-
Thermal Stability and Reaction Rate: Elevated temperatures are often necessary to drive the reaction to completion.[13]
Issue 2: Predominance of Monosubstituted Product and Low Yield of Disubstituted Product
Question: I am aiming for the disubstituted [2.2]paracyclophane, but my reaction is stalling at the monosubstituted stage or giving a difficult-to-separate mixture. How can I drive the reaction towards disubstitution?
Answer: Achieving complete disubstitution on the dibromo[2.2]paracyclophane core can be challenging due to steric hindrance and changes in electronic properties after the first substitution.
A. Stoichiometry of the Coupling Partner:
-
Insufficient Boronic Acid/Ester: To favor the formation of the di-arylated product, a sufficient excess of the boronic acid or its derivative is required to ensure the second coupling event occurs at a reasonable rate.[13]
-
Solution: Use an excess of the arylboronic acid, typically in the range of 2.2 to 3.0 equivalents relative to the dibromo[2.2]paracyclophane.[13]
-
B. Reaction Time and Temperature:
-
Incomplete Reaction: The second substitution is often slower than the first.
-
Solution: Increasing the reaction time and temperature can help push the equilibrium towards the disubstituted product.[13] Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS) to determine the optimal reaction time.
-
C. Catalyst Loading:
-
Catalyst Deactivation: The catalyst may lose its activity over the extended reaction times required for disubstitution.
Issue 3: Significant Formation of Side Products (Homocoupling and Protodeboronation)
Question: My reaction mixture contains a significant amount of homocoupled boronic acid and/or the debrominated paracyclophane. What causes these side reactions and how can I minimize them?
Answer: The formation of homocoupled products (biaryls from the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen) are common side reactions in Suzuki couplings.
A. Homocoupling:
-
Presence of Oxygen: As mentioned earlier, oxygen can promote the homocoupling of the boronic acid.[3][4]
B. Protodeboronation:
-
Instability of Boronic Acid: This side reaction is often exacerbated by harsh basic conditions and elevated temperatures.[5] The trifluoroborate starting material can also undergo hydrodeboronation under cross-coupling conditions.[1]
-
Solution:
-
Use Milder Bases: If protodeboronation is a major issue, consider switching to a milder base such as potassium fluoride (KF).[5]
-
Protect the Boronic Acid: Using more stable boronic acid derivatives like pinacol esters (BPin) or trifluoroborate salts can mitigate decomposition.[5] For [2.2]paracyclophane, using a bench-stable trifluoroborate salt is a highly recommended strategy.[1][7]
-
Lower the Temperature: Operate the reaction at the lowest temperature that still provides a reasonable reaction rate.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a Suzuki coupling reaction with dibromo[2.2]paracyclophane?
A1:
-
Reagent Purity: Ensure all your reagents, especially the dibromo[2.2]paracyclophane and the boronic acid derivative, are pure.
-
Inert Atmosphere: Use Schlenk techniques or a glovebox to set up the reaction under an inert atmosphere (Argon or Nitrogen).[3]
-
Degassed Solvents: Thoroughly degas all solvents by sparging with an inert gas or by the freeze-pump-thaw method.[5]
-
Order of Addition: A common practice is to add the aryl halide, boronic acid derivative, and base to the reaction flask, purge with inert gas, and then add the degassed solvent followed by the catalyst.[5]
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique to avoid unnecessarily long reaction times which can lead to side product formation.[3]
Q2: How does the pseudo-geminal strain in [2.2]paracyclophane affect the reaction?
A2: The bent benzene rings in [2.2]paracyclophane lead to significant ring strain.[14] This strain can influence the reactivity of the substituted positions. While this guide focuses on the more common 4,12-dibromo (pseudo-para) or 4,15-dibromo (pseudo-meta) isomers, the reactivity of pseudo-geminal isomers can be particularly challenging due to increased steric hindrance around the reaction centers. This steric congestion can make both the oxidative addition and reductive elimination steps of the catalytic cycle more difficult, often requiring more specialized and bulky phosphine ligands to achieve good yields.[8][15]
Q3: Are there more stable alternatives to using [2.2]paracyclophane boronic acids directly?
A3: Yes. Due to the inherent instability of free [2.2]paracyclophane boronic acid, using more stable precursors is a highly effective strategy.[1][7] Potassium [2.2]paracyclophane trifluoroborate salts are bench-stable, crystalline solids that can be easily handled and stored for long periods without degradation.[7] They can generate the boronic acid in situ under the reaction conditions.[1][7] Boronic esters, such as the pinacol ester, are another alternative, though their reactivity can sometimes be sluggish.[1][16]
Visualizations and Data
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of dibromo[2.2]paracyclophane.
Caption: A decision-making workflow for troubleshooting low yields in Suzuki couplings of dibromo[2.2]paracyclophane.
Suzuki Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The choice of base, solvent, and ligand directly impacts the efficiency of these steps.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Parameters
The following table summarizes recommended starting conditions for the Suzuki coupling of dibromo[2.2]paracyclophane, which should be further optimized for your specific substrates.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ | Proven effective, air-stable precatalyst.[7] |
| Ligand | None (initially) or a bulky phosphine (e.g., SPhos) | Ligandless systems can be effective; bulky ligands can help with challenging substrates.[1][8] |
| Base | Cs₂CO₃ or K₃PO₄ | Strong, effective bases for activating the boron species.[7][9] |
| Solvent | Toluene or Dioxane/H₂O | Good solubility for PCP derivatives and compatibility with the reaction.[1][7][12] |
| Temperature | 80 - 110 °C | Balances reaction rate with minimizing side reactions.[3][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and homocoupling.[3][4] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The synthesis of substituted amino[2.2]paracyclophanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Microwave-Assisted Isomerization of Dibromo[2.2]paracyclophane Isomers
<content_type>
Welcome to the technical support center for the microwave-assisted isomerization of dibromo[2.2]paracyclophane isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to ensure your experiments are successful, reproducible, and efficient.
Overview of the Isomerization Process
The isomerization of 4,16-dibromo[2.2]paracyclophane to 4,12-dibromo[2.2]paracyclophane is a critical step in the synthesis of valuable chiral ligands like PHANEPHOS. Traditionally, this transformation is achieved through thermal heating at high temperatures (around 200-230°C) in a high-boiling solvent such as triglyme. This process, while effective, can be time-consuming.
Microwave-assisted synthesis offers a significant improvement by drastically reducing reaction times from hours to mere minutes.[1] The application of microwave irradiation allows for rapid and uniform heating of the reaction mixture, enabling the use of solvents with lower boiling points and facilitating a more energy-efficient process.[2][3] The mechanism involves the homolytic cleavage of an ethylene bridge to form a benzylic diradical, which can then undergo free rotation and subsequent intramolecular radical recombination to yield an equilibrium mixture of the isomers.
Troubleshooting Guide
This section addresses common issues encountered during the microwave-assisted isomerization of dibromo[2.2]paracyclophane isomers.
Issue 1: Low or No Isomerization Observed
Question: I ran the microwave reaction according to the protocol, but my analysis (e.g., ¹H NMR) shows a low yield of the desired 4,12-dibromo[2.2]paracyclophane isomer, with the starting 4,16-dibromo isomer predominating. What could be the cause?
Answer:
Several factors can contribute to poor isomerization efficiency. Let's break down the potential causes and solutions:
-
Insufficient Temperature: The isomerization requires a sufficiently high temperature to induce the formation of the diradical intermediate.
-
Troubleshooting Steps:
-
Verify Microwave Settings: Ensure your microwave reactor is programmed to reach the target temperature (e.g., 180°C or higher).
-
Check Temperature Monitoring: Confirm that the temperature probe is correctly calibrated and inserted into the reaction vessel. Inaccurate temperature readings can lead to insufficient heating.
-
Solvent Choice: The solvent plays a crucial role in absorbing microwave energy. Solvents with higher dielectric constants, like Dimethylformamide (DMF), are more efficient at absorbing microwaves and reaching the desired temperature. If you are using a solvent with a low dielectric constant, it may not be heating effectively.
-
-
-
Inadequate Reaction Time: While microwave synthesis is rapid, an insufficient hold time at the target temperature will result in an incomplete reaction.
-
Troubleshooting Steps:
-
Increase Hold Time: If a short hold time (e.g., 6 minutes) yields poor results, consider incrementally increasing the time. Monitor the reaction progress to find the optimal duration.
-
-
-
Poor Microwave Coupling: The efficiency of microwave heating depends on the ability of the reaction mixture to absorb microwave radiation.
-
Troubleshooting Steps:
-
Solvent Polarity: As mentioned, polar solvents like DMF are excellent microwave absorbers.[4] If your protocol allows, consider switching to a more polar solvent.
-
Reaction Volume: Very small reaction volumes may not couple efficiently with the microwave field. Ensure your reaction volume is within the recommended range for your specific microwave reactor.
-
-
Issue 2: Product Degradation or Unidentified Byproducts
Question: My reaction seems to have worked, but I'm observing significant charring or the formation of multiple unidentified peaks in my analytical data. What's going on?
Answer:
Product degradation is often a sign of excessive heating or localized superheating.
-
Localized Superheating ("Hot Spots"): Domestic microwave ovens are known for uneven heating, which can create "hot spots" where the temperature far exceeds the set point, leading to decomposition.[4][5]
-
Troubleshooting Steps:
-
Use a Dedicated Microwave Reactor: Scientific microwave reactors are designed for homogenous heating and precise temperature control, minimizing the risk of hot spots.[3][5]
-
Stirring: If your reactor has a stirring function, ensure it is activated and functioning correctly to promote even heat distribution.
-
Power Modulation: Modern microwave reactors often use power modulation to maintain a stable temperature.[5] Using high wattage in an on/off cycle can cause temperature fluctuations and potential degradation.[5]
-
-
-
Reaction Time is Too Long: While a certain duration is necessary, excessive heating can lead to the formation of byproducts.
-
Troubleshooting Steps:
-
Optimize Reaction Time: Conduct a time-course study to determine the point at which the desired product formation is maximized and byproduct formation is minimized.
-
-
Issue 3: Difficulty in Separating the Isomers Post-Reaction
Question: After the reaction, I'm struggling to isolate the pure 4,12-dibromo[2.2]paracyclophane from the starting material. What is the most effective separation method?
Answer:
The separation of these isomers can be simplified by leveraging their differential solubility.
-
Solvent-Based Separation:
-
DMF as the Reaction Solvent: A key advantage of using DMF is the difference in solubility between the two isomers at room temperature. The starting material, this compound, is poorly soluble in cold DMF, while the desired product, 4,12-dibromo[2.2]paracyclophane, is soluble.
-
Separation Protocol:
-
After the microwave reaction, allow the vessel to cool to room temperature.
-
The unreacted 4,16-dibromo isomer will precipitate out of the solution.
-
Filter the mixture to isolate the insoluble starting material. This can be re-subjected to the isomerization conditions.
-
The desired 4,12-dibromo isomer can be recovered from the filtrate by pouring it into water and extracting with an organic solvent like diethyl ether.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is microwave heating so much faster than conventional heating for this isomerization?
A1: Microwave heating directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat internally and uniformly.[3][4] This "in-core" heating is much more efficient and rapid than conventional heating, which relies on the slower process of thermal conduction from an external heat source.[2] This allows the reaction to reach the required high temperature for isomerization in a fraction of the time.
Q2: Can I use a domestic microwave oven for this reaction?
A2: It is strongly discouraged.[3] Domestic microwave ovens lack the necessary safety features and precise control over temperature and pressure required for chemical synthesis.[4] They produce uneven heating, which can lead to localized superheating, decomposition of the sample, and potentially dangerous pressure buildup in a sealed vessel.[5] Always use a dedicated chemical microwave reactor.
Q3: What is the role of the solvent in this microwave-assisted reaction?
A3: The solvent has two primary roles. First, it must be able to absorb microwave energy efficiently to heat the reaction mixture to the required temperature. Polar solvents like DMF are ideal for this. Second, as discussed in the troubleshooting section, the solvent can facilitate the separation of the product and starting material based on their differential solubilities.
Q4: Is there a risk of pressure buildup during the reaction?
A4: Yes. Heating a solvent in a sealed vessel above its boiling point will generate significant pressure. Scientific microwave reactors are equipped with pressure sensors and safety mechanisms to prevent over-pressurization. It is crucial to operate the instrument within its specified pressure limits.
Q5: What are the expected yields for this isomerization?
A5: With an optimized protocol, yields of the desired 4,12-dibromo[2.2]paracyclophane can be quite good, with literature reports of around 69% after isolation from the reaction mixture. The unreacted starting material can often be recovered and re-processed.
Experimental Protocols
Microwave-Assisted Isomerization Protocol
This protocol is based on established literature procedures.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Microwave reactor with temperature and pressure control
-
Appropriate size microwave reaction vessel with a stir bar
Procedure:
-
Place this compound and DMF into the microwave reaction vessel. A typical concentration is around 1 gram of the starting material per 4 mL of DMF.
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel inside the microwave reactor cavity.
-
Program the microwave reactor to heat the mixture to 180°C with a hold time of 6 minutes. Set the maximum power to 300 W and the maximum pressure to 17.2 bar.
-
Start the reaction. The internal pressure will typically reach 7-8 bar.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Filter the cooled reaction mixture to separate the insoluble, unreacted this compound.
-
Pour the filtrate into water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the filtrate).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the 4,12-dibromo[2.2]paracyclophane product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Solvent | Dimethylformamide (DMF) | |
| Temperature | 180°C | |
| Hold Time | 6 minutes | |
| Max Power | 300 W | |
| Typical Pressure | 7-8 bar | |
| Expected Yield | ~69% (isolated) |
Visual Diagrams
Isomerization Mechanism Workflow
Caption: Isomerization mechanism of dibromo[2.2]paracyclophane.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
Technical Support Center: Purification of 4,16-Dibromo[2.2]paracyclophane
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of 4,16-Dibromo[2.2]paracyclophane. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the purification of this compound, providing concise answers to streamline your research.
1. What are the most common impurities in crude this compound?
The primary impurities in crude this compound typically arise from the synthesis process, which is often the dibromination of [2.2]paracyclophane[1]. The most common impurity is the isomeric 4,12-dibromo[2.2]paracyclophane. Incomplete reactions can also result in the presence of the starting material, [2.2]paracyclophane, and monobrominated intermediates.
2. What is the recommended solvent for the recrystallization of this compound?
Due to its relatively low solubility, especially compared to its isomers, solvents like chloroform are effective for the recrystallization of this compound. The choice of solvent is critical and should be based on maximizing the solubility of the desired compound at elevated temperatures while minimizing its solubility at room temperature to ensure a high recovery of pure crystals upon cooling.
3. How can I effectively separate this compound from its 4,12-isomer?
The separation of these isomers can be challenging due to their similar structures. However, their solubility differences can be exploited. This compound is notably less soluble than the 4,12-isomer in solvents like DMF and triglyme. This property is utilized in a process where a mixture of the isomers is heated to induce isomerization and then cooled, causing the less soluble 4,16-isomer to precipitate, allowing for its separation by filtration. Column chromatography can also be employed for separation, though it may require careful optimization of the solvent system.
4. My purified this compound appears as a yellow powder. Is this indicative of impurity?
While pure this compound is typically a white to off-white crystalline solid, a slight yellow tint is not uncommon and may not necessarily indicate significant impurity. However, a pronounced yellow or orange color could suggest the presence of residual reagents from the synthesis or degradation products. It is always best to verify the purity using analytical techniques.
5. What analytical techniques are recommended for assessing the purity of this compound?
To ensure the purity of your this compound, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity[2]. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying isomeric impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound[3]. Finally, measuring the melting point can provide a quick indication of purity; a sharp melting point close to the literature value (around 245-252°C) suggests high purity[2].
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent is too good, and the compound remains in the mother liquor. - Too much solvent was used. - Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has high solubility when hot and low solubility when cold. - Use the minimum amount of hot solvent required to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Broad and/or Depressed Melting Point | - The presence of impurities, most commonly the 4,12-dibromo isomer. - Residual solvent trapped in the crystals. | - Repeat the recrystallization process. If isomeric impurities are suspected, consider column chromatography. - Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent. |
| Unexpected Signals in NMR Spectrum | - Presence of isomeric impurities (e.g., 4,12-dibromo[2.2]paracyclophane). - Residual starting material ([2.2]paracyclophane). - Solvent residue from the purification process. | - Compare the spectrum with a reference spectrum of pure this compound. - If isomeric impurities are present, further purification by recrystallization or column chromatography is necessary. - Ensure the sample is properly dried before NMR analysis. |
| Difficulty in Separating Isomers by Column Chromatography | - The chosen eluent system does not provide sufficient resolution between the isomers. - The column is overloaded with the crude mixture. | - Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides the best separation. A common starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like dichloromethane[4][5]. - Use an appropriate amount of crude material for the column size to avoid band broadening and poor separation. |
Part 3: Detailed Protocols & Methodologies
Protocol 1: Recrystallization of this compound
This protocol outlines the steps for purifying this compound by recrystallization, a technique that relies on the differences in solubility between the compound and impurities.
Materials:
-
Crude this compound
-
Chloroform (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of chloroform.
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more chloroform until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold chloroform to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography Purification
This protocol describes the separation of this compound from its impurities using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Eluent (e.g., a mixture of hexane and dichloromethane)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent and carefully pour it into the column, allowing it to pack evenly. Add another thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions in separate tubes. Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Part 4: Visualizations and Data
Purification Workflow
References
- 1. (2.2)Paracyclophane - Wikipedia [en.wikipedia.org]
- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Technical Support Center: Nitration of Substituted [2.2]Paracyclophanes
Welcome to the technical support center for the electrophilic nitration of substituted [2.2]paracyclophanes. This guide is designed for researchers, medicinal chemists, and material scientists who work with these unique and challenging scaffolds. Due to their strained, "bent and battered" benzene rings, [2.2]paracyclophanes exhibit reactivity that deviates significantly from simple aromatic systems, often leading to unexpected side reactions.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the complexities of these reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the nitration of substituted [2.2]paracyclophanes in a practical, question-and-answer format.
Question 1: I am getting very low yields of my desired mono-nitrated product and a lot of black, insoluble tar. What is causing this decomposition?
Answer: This is a classic issue when nitrating sensitive aromatic compounds, and it is exacerbated in the [2.2]paracyclophane system. The primary culprits are overly harsh reaction conditions and the inherent strain of the cyclophane core.
-
Causality: The strained π-system of [2.2]paracyclophane is highly susceptible to oxidation and polymerization under strongly acidic and oxidizing conditions, such as the traditional nitric acid/sulfuric acid mixture.[1][2] The reaction is often difficult to control, leading to runaway processes that manifest as tar formation. Electron-rich substituents (e.g., -OH, -OR) on the cyclophane skeleton further activate the rings towards oxidative degradation.[1][2]
-
Troubleshooting Steps:
-
Switch to a Milder Nitrating Agent: The most effective solution is to move away from mixed acid conditions. Acetyl nitrate , generated in situ from nitric acid and acetic anhydride, is a significantly milder and more selective electrophile.[3][4] It reduces the likelihood of oxidative side reactions and polymerization.[3]
-
Strict Temperature Control: Maintain low temperatures (typically 0 °C to -15 °C) throughout the addition of the nitrating agent and the reaction period. This helps to control the exothermic nature of the reaction and suppress decomposition pathways.
-
Use of an Inert Solvent: Performing the reaction in an inert solvent like dichloromethane (DCM) or carbon tetrachloride allows for better temperature regulation and control over reagent concentration compared to using the nitrating agent as the solvent.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to carefully monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated and decomposition products.
-
Question 2: My main side product isn't a dinitro compound; NMR analysis suggests a skeletal rearrangement. Is this possible?
Answer: Yes, skeletal rearrangement is a known, albeit unexpected, side reaction during the nitration of [2.2]paracyclophane. Under certain conditions, the paracyclophane core can rearrange to form a [2.2]metaparacyclophane derivative.
-
Causality: This unusual reaction is believed to proceed through protonation of the cyclophane at a bridgehead carbon, which helps to relieve some of the ring strain.[1] This initial step forms a Wheland intermediate (arenium ion) that can undergo rearrangement to a more stable carbocation, ultimately leading to the [2.2]metaparacyclophane skeleton after trapping by a nitrate anion and subsequent steps.[1][2] This pathway highlights the unique reactivity imparted by the molecule's strained geometry.
-
Troubleshooting Steps:
-
Minimize Acid Concentration: The rearrangement is acid-catalyzed. Using nitric acid alone, without a strong co-acid like sulfuric acid, can sometimes favor the desired nitration pathway by reducing the concentration of protons available to initiate the rearrangement.[1]
-
Employ Acetyl Nitrate: As mentioned previously, acetyl nitrate is less acidic than mixed acid and is the preferred reagent to avoid this rearrangement. The reaction generates acetic acid as a byproduct, which is a much weaker acid than sulfuric acid.[5]
-
Careful Product Isolation: The rearranged products can have very different polarity from the desired 4-nitro[2.2]paracyclophane. Careful column chromatography is required to isolate and characterize all components of the product mixture.[1]
-
Question 3: I am observing ipso-substitution, where the nitro group replaces one of my existing substituents instead of a hydrogen atom. Why does this happen and how can I prevent it?
Answer: Ipso-substitution is an electrophilic aromatic substitution where the incoming electrophile attacks a ring position already bearing a substituent.[6][7] This is a well-documented phenomenon in nitration chemistry and can occur with certain substituents on the [2.2]paracyclophane ring.[8][9]
-
Causality: The formation of the carbocation intermediate (sigma complex) is the rate-determining step in electrophilic aromatic substitution.[10] If the attack at a substituted position (ipso-position) leads to a particularly stable intermediate, or if the substituent is a good leaving group under the reaction conditions (e.g., -COOH, -SO3H, tert-butyl), this pathway can become competitive.[7][8] The unique electronic communication between the decks of the paracyclophane can also influence the stability of such intermediates.
-
Troubleshooting Steps:
-
Reagent Choice: The choice of nitrating agent can influence the selectivity. Milder reagents may favor substitution at an unsubstituted position over the higher-energy ipso-attack pathway.
-
Substituent Consideration: Be aware that certain groups are prone to ipso-replacement. If your synthesis allows, consider introducing the nitro group before a substituent that is known to be labile under nitrating conditions.
-
Temperature Control: Lowering the reaction temperature can increase selectivity, often favoring the kinetically preferred pathway (substitution at C-H) over the thermodynamically driven ipso-substitution.
-
Frequently Asked Questions (FAQs)
-
Q: Why is nitration of [2.2]paracyclophane so challenging compared to, for example, toluene?
-
A: The challenge arises from the structure of [2.2]paracyclophane itself. The two benzene rings are forced into close proximity (around 3 Å), causing them to bend and distort from planarity.[11][12] This distortion creates significant ring strain and alters the electronic properties of the π-systems. The system is more reactive than benzene but is also prone to side reactions like rearrangement and polymerization that are not observed in simple arenes.[1][2]
-
-
Q: How does a substituent on one ring affect the reactivity of the other ring?
-
A: There is significant "through-space" electronic communication between the two aromatic decks.[11] An electron-donating group on one ring can increase the nucleophilicity and reactivity of the opposite ring, and vice-versa for an electron-withdrawing group. This inter-ring interaction must be considered when planning multi-step functionalizations.[11][13]
-
-
Q: What is the typical regioselectivity for monosubstituted [2.2]paracyclophanes?
-
A: For a 4-substituted [2.2]paracyclophane, electrophilic attack generally occurs on the unsubstituted ring due to steric hindrance. On the substituted ring, the directing effects are complex. For example, in addition to the expected ortho and para positions relative to the substituent, the pseudo-geminal position (directly "below" the substituent on the same side of the molecule) can also be activated. The precise outcome depends on the electronic nature of the substituent and the reaction conditions.[13]
-
Data Summary: Nitrating Agents and Typical Outcomes
| Nitrating Agent | Typical Conditions | Major Product | Common Side Reactions/Issues | Suitability |
| HNO₃ / H₂SO₄ | 0 to 25 °C | 4-Nitro[2.2]paracyclophane | Oxidation, polymerization (tar), rearrangement, over-nitration.[1][2] | Low: Not recommended for substituted or sensitive cyclophanes. |
| Acetyl Nitrate | -15 to 5 °C in Ac₂O or DCM | 4-Nitro[2.2]paracyclophane | Over-nitration if not controlled. Much cleaner reaction.[3] | High: Recommended for most applications due to mildness and selectivity.[4][14] |
| HNO₃ alone | 25 °C, slow reaction | 4-Nitro[2.2]paracyclophane | Cleaner than mixed acid, but can be very slow.[1] | Moderate: A possible alternative if acetyl nitrate is not feasible. |
Validated Experimental Protocol: Nitration using Acetyl Nitrate
This protocol describes a reliable method for the mono-nitration of unsubstituted [2.2]paracyclophane, which can be adapted for substituted derivatives with minor modifications.
Safety Note: Acetyl nitrate is unstable and potentially explosive, especially upon heating.[3][5] It should always be generated in situ at low temperatures and used immediately. Never attempt to isolate it.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve [2.2]paracyclophane (1.0 eq) in acetic anhydride (approx. 10 mL per gram of cyclophane).
-
Rationale: Acetic anhydride serves as both a solvent and the reagent to generate acetyl nitrate. Using dry glassware under an inert atmosphere prevents premature hydrolysis of the reagents.
-
-
Cooling: Cool the solution to -15 °C using an acetone/dry ice bath.
-
Rationale: Strict temperature control is critical to prevent the exothermic reaction from running away and to minimize side product formation.
-
-
Formation and Addition of Acetyl Nitrate: Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Ensure the internal temperature does not rise above -10 °C.
-
Rationale: This slow, cold addition allows for the in situ formation of acetyl nitrate and its immediate consumption by the cyclophane, preventing a dangerous buildup of the nitrating agent.[5]
-
-
Reaction Monitoring: Stir the reaction mixture at -15 °C. Monitor the progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) every 30 minutes. The reaction is typically complete within 1-2 hours.
-
Rationale: Monitoring prevents the reaction from proceeding to form dinitrated byproducts.
-
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto an excess of crushed ice and water.
-
Rationale: This step quenches the reaction by hydrolyzing any remaining acetyl nitrate and acetic anhydride.
-
-
Workup: Allow the ice to melt, then extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (until effervescence ceases) and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Rationale: The DCM extracts the organic product. The bicarbonate wash neutralizes residual acids (acetic and nitric), and the brine wash removes bulk water.
-
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 4-nitro[2.2]paracyclophane as a pale yellow solid.
Visualized Mechanisms and Workflows
Reaction Pathway Diagram
This diagram illustrates the primary pathway for the nitration of [2.2]paracyclophane and key side reactions, including rearrangement and over-nitration.
References
- 1. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. Acetyl Nitrate Reagent|CAS 591-09-3|For Research [benchchem.com]
- 5. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ipso nitration in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Substituent effect on inter-ring interaction in paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium Catalysts for Cross-Coupling with Aryl Chlorides
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is specifically designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing aryl chlorides as substrates. Due to their cost-effectiveness and broad availability, aryl chlorides are highly attractive starting materials; however, their lower reactivity compared to aryl bromides or iodides presents unique challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these hurdles and achieve successful, high-yielding cross-coupling reactions.
I. Troubleshooting Guide: Common Issues & Systematic Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to inform your experimental design.
Issue 1: Low to No Product Yield with an Aryl Chloride Substrate
Q1: My cross-coupling reaction with an aryl chloride is resulting in low or no product formation. Where should I begin my investigation?
A1: Low conversion is the most common issue when working with less reactive aryl chlorides. The root cause often lies in the difficulty of the initial oxidative addition step, which is the rate-determining step for these substrates.[3] A systematic approach is crucial.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low-yield reactions.
Detailed Troubleshooting Steps:
-
Reagent and Solvent Purity:
-
Problem: Trace amounts of water or oxygen can deactivate the palladium catalyst. Solvents and bases must be anhydrous.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure bases, especially hygroscopic ones like K₃PO₄ or Cs₂CO₃, are properly dried before use. All starting materials should be of high purity.[4][5]
-
-
Inefficient Catalyst Activation:
-
Problem: The active catalyst in most cross-coupling reactions is a Pd(0) species. Many common precatalysts, like Pd(OAc)₂, are in the Pd(II) oxidation state and require in situ reduction to Pd(0) to enter the catalytic cycle.[6][7] This reduction can be inefficient, especially at lower temperatures.
-
Solution: Switch to a modern, easily activated palladium precatalyst. G2, G3, or G4 Buchwald-type precatalysts, for example, are designed for rapid and clean generation of the active monoligated Pd(0) species under mild conditions.[8][9][10] These precatalysts are often more effective than traditional sources like Pd₂(dba)₃ or [Pd(allyl)Cl]₂.[8][9]
-
-
Suboptimal Ligand Choice:
-
Problem: Traditional triarylphosphine ligands (e.g., PPh₃) are generally ineffective for the coupling of unactivated or electron-rich aryl chlorides.[1][2] They do not provide the necessary electron density at the palladium center to facilitate oxidative addition with the strong C-Cl bond.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly active, and their electron-donating nature promotes the oxidative addition step.[10][11][12]
Ligand Class Examples Key Features for Aryl Chlorides Buchwald-type Biarylphosphines XPhos, SPhos, RuPhos, BrettPhos Sterically demanding and highly electron-donating; excellent for a wide range of cross-couplings including Suzuki-Miyaura and Buchwald-Hartwig aminations.[11][13] Dialkylphosphines P(t-Bu)₃, PCy₃ Very electron-rich and sterically bulky; effective but can be air-sensitive. N-Heterocyclic Carbenes (NHCs) IPr, IMes Strong σ-donors that form robust bonds with palladium, offering high stability and activity, particularly in Heck and Suzuki reactions.[12] -
-
Incorrect Base or Solvent Selection:
-
Problem: The base and solvent system is not a passive medium; it critically influences reactant solubility and the rate of key mechanistic steps like transmetalation.[14][15][16] An insoluble base or a coordinating solvent can inhibit the catalyst.
-
Solution:
-
Base: For Suzuki-Miyaura reactions, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often effective, especially when water is used as a co-solvent.[3] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are common, but for sensitive substrates, Cs₂CO₃ or K₃PO₄ may be required.[14]
-
Solvent: Aprotic polar solvents like dioxane, THF, and toluene are widely used.[14] Avoid chlorinated solvents, acetonitrile, and pyridine, which can poison the palladium catalyst.[14]
-
-
Issue 2: Formation of Side Products
Q2: My reaction is consuming the aryl chloride, but I'm observing significant side products like dehalogenation or homocoupling instead of my desired product.
A2: The formation of side products indicates that an undesired reaction pathway is competing with your productive catalytic cycle.
Common Side Reactions & Solutions:
-
Dehalogenation (Hydrodehalogenation):
-
What it is: The aryl chloride is reduced to the corresponding arene (Ar-Cl → Ar-H).
-
Cause: This occurs when the oxidative addition product, L-Pd(Ar)(Cl), undergoes reductive elimination with a hydride source instead of transmetalation. The hydride can originate from the amine base, solvent (like alcohols), or water.[6]
-
Solution:
-
Ligand Screening: This is often a ligand-dependent issue. Switching to a different class of bulky phosphine ligand can sterically disfavor the hydride pathway.[14]
-
Reagent Purity: Ensure all reagents, particularly the base and solvent, are scrupulously dry.
-
Base Choice: Avoid amine bases if possible, as they can be a source of hydrides.
-
-
-
Homocoupling of Boronic Acid (Suzuki-Miyaura):
-
What it is: Two molecules of the boronic acid couple to form a biaryl (2 R-B(OH)₂ → R-R).
-
Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that consumes the boronic acid.[6]
-
Solution:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Use a Pre-activated Catalyst: Using a Pd(0) source or a precatalyst that rapidly forms Pd(0) can minimize the amount of Pd(II) present, which contributes to homocoupling.[6]
-
-
-
β-Hydride Elimination (Heck & Buchwald-Hartwig with certain amines):
-
What it is: In Heck reactions, this is a desired step to form the product. In aminations with primary amines containing β-hydrogens, it can be a decomposition pathway.
-
Cause: The L-Pd(Ar)(NRR') intermediate can eliminate a β-hydrogen from the amine alkyl group.
-
Solution: For aminations, the choice of ligand is critical. Bidentate ligands like DtBPF or specific monodentate ligands like BippyPhos have been designed to promote C-N reductive elimination over β-hydride elimination.[17]
-
II. Frequently Asked Questions (FAQs)
Q3: Why are aryl chlorides so much less reactive than aryl bromides or iodides?
A3: The lower reactivity stems from the fundamental properties of the Carbon-Chlorine bond. The C-Cl bond is significantly stronger (bond dissociation energy ~96 kcal/mol) than the C-Br (~81 kcal/mol) and C-I (~65 kcal/mol) bonds. This higher bond strength makes the initial, often rate-limiting, oxidative addition of the aryl chloride to the Pd(0) center more energetically demanding and thus slower.[1][2][3]
Q4: What is a "precatalyst" and why should I use one instead of a simple palladium salt like Pd(OAc)₂?
A4: A precatalyst is a stable, well-defined palladium complex that is not catalytically active itself but is designed to cleanly and efficiently generate the active Pd(0) species under the reaction conditions.[8][9][10] While simple salts like Pd(OAc)₂ are inexpensive, their conversion to the active Pd(0)Lₙ species can be unreliable and generate byproducts that inhibit the reaction.[7][9] Modern precatalysts (e.g., Buchwald G3/G4 precatalysts) offer superior performance by:
-
Ensuring the formation of a specific, highly active monoligated Pd(0) complex.[8][10]
-
Activating under mild conditions, often at room temperature.[8][9]
-
Providing greater reproducibility and scope, especially for challenging substrates like aryl chlorides.[8][9]
Caption: Relationship between precatalyst activation and the catalytic cycle.
Q5: How do I choose the right base and solvent for my specific cross-coupling reaction?
A5: The optimal choice depends on the specific coupling reaction and substrates. Here is a general guide:
| Reaction Type | Common Bases | Common Solvents | Rationale & Considerations |
| Suzuki-Miyaura | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | Toluene, Dioxane, THF, often with H₂O co-solvent | The base activates the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[1] Water can accelerate this step. |
| Buchwald-Hartwig Amination | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Toluene, Dioxane, THF | Strong alkoxide bases are needed to deprotonate the amine. Weaker carbonate bases are used for substrates with base-sensitive functional groups.[14] |
| Heck | Et₃N, i-Pr₂NEt (DIPEA), K₂CO₃, NaOAc | DMF, DMAc, NMP, Dioxane | The base is required to neutralize the HX generated in the final step, regenerating the Pd(0) catalyst.[16][18][19] |
| Sonogashira | Et₃N, i-Pr₂NH (often as solvent) | THF, DMF, Toluene | The amine base deprotonates the terminal alkyne to form the reactive copper acetylide and also scavenges the HX byproduct.[5] |
Q6: Can additives help improve my reaction with aryl chlorides?
A6: Yes, in some cases, additives can be beneficial. For instance, in Suzuki-Miyaura couplings, the addition of halide salts like tetrabutylammonium bromide (TBAB) can sometimes accelerate the reaction, although the mechanism is debated.[1] For Stille couplings, additives are generally not required.[20] However, the most impactful "additives" are the core components: a highly active precatalyst and a suitable bulky, electron-rich ligand. Focusing on optimizing these two components will yield the most significant improvements.
III. Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Coupling of an Aryl Chloride
This is a representative, non-optimized protocol. Conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl chloride (1.0 equiv., 0.5 mmol), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-formed complex).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, to achieve a concentration of ~0.2 M).
-
Reaction: Place the vial in a pre-heated oil bath or heating block (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction—State of the Art [mdpi.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. diva-portal.org [diva-portal.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Paracyclophanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered paracyclophanes. This guide is designed to provide practical, in-depth solutions to the common reactivity challenges encountered during the functionalization of these unique molecular scaffolds. Drawing from extensive field experience and the latest scientific literature, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of paracyclophane chemistry.
Introduction: The Challenge of Steric Hindrance in Paracyclophanes
[2.2]Paracyclophane (PCP) and its derivatives are fascinating molecules with a three-dimensional structure arising from two benzene rings held in close proximity by ethylene bridges.[1][2] This strained architecture, while imparting unique electronic and chiral properties, also presents a significant challenge: the steric hindrance of the aromatic rings.[3][4] The close proximity of the two decks restricts access to the aromatic C-H bonds, often leading to low reactivity in conventional chemical transformations.[3] This guide provides actionable strategies to overcome these hurdles and successfully functionalize these promising compounds for applications in asymmetric synthesis, materials science, and drug discovery.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is my standard electrophilic aromatic substitution reaction failing on my paracyclophane substrate?
A1: Standard electrophilic aromatic substitution (EAS) reactions often struggle with paracyclophanes due to a combination of steric hindrance and the unusual electronic properties of the strained benzene rings. The ethylene bridges partially shield the aromatic faces, impeding the approach of bulky electrophiles. Furthermore, the transannular electronic interactions between the two aromatic decks can alter the expected reactivity and regioselectivity.[4]
Troubleshooting Steps:
-
Increase Catalyst Potency: Switch from standard Lewis acids like FeCl₃ to more powerful options such as SnCl₄ or BiCl₃.[7]
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or decomposition, as PCPs can undergo thermal isomerization at high temperatures.[4]
-
Consider Alternative Functionalization Strategies: If EAS proves consistently difficult, modern C-H activation methods often provide a more effective route.[1]
Q2: I'm observing a mixture of regioisomers in my disubstitution reaction. How can I improve selectivity?
A2: Achieving high regioselectivity in the disubstitution of paracyclophanes is a common challenge. The electronic influence of the first substituent and the inherent steric constraints of the PCP scaffold dictate the position of the second substitution.
Key Strategies for Regiocontrol:
-
Directing Groups: The use of a directing group is a powerful strategy to control the position of the second functionalization.[8] For instance, an 8-aminoquinoline directing group has been successfully used in cobalt-catalyzed C-H functionalization to achieve ortho-selectivity.[9]
-
Steric Control: The introduction of a bulky substituent can direct subsequent functionalization to the less hindered positions on the opposite deck.[10]
-
Kinetic vs. Thermodynamic Control: Reaction conditions can influence the isomeric ratio. Lower temperatures often favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically more stable isomer.
Q3: My transition metal-catalyzed cross-coupling reaction is sluggish. What are the likely causes and solutions?
A3: The low reactivity of paracyclophanes in cross-coupling reactions is often due to the difficulty of the catalyst in accessing the C-H or C-X bond.
Troubleshooting Protocol:
-
Ligand Modification: The choice of ligand is critical. Experiment with bulkier or more electron-donating ligands to enhance the catalyst's reactivity and stability.[8]
-
Catalyst System: Consider switching to a more active catalyst system. For example, palladium-catalyzed cross-coupling reactions are a key approach for the functionalization of PCPs.[1][11] Copper-catalyzed C-H functionalization has also emerged as a valuable method.[12]
-
Solvent Effects: The solvent can significantly impact the reaction rate. Screen a variety of solvents with different polarities and coordinating abilities.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by rapidly heating the reaction mixture and overcoming kinetic barriers.[7]
Troubleshooting Guides
Guide 1: Poor Yield in C-H Activation Reactions
Direct C-H functionalization is a powerful tool for modifying paracyclophanes, but can be hampered by low yields.[1]
| Symptom | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficient catalyst activity or deactivation. | Switch to a more robust catalyst system (e.g., Ir, Rh, Ru-based catalysts).[1] Consider using a higher catalyst loading or adding a co-catalyst. |
| Steric hindrance preventing catalyst approach. | Employ a smaller, more active catalyst. Alternatively, utilize a directing group to bring the catalyst into proximity with the target C-H bond. | |
| Unfavorable reaction conditions. | Optimize temperature, pressure, and solvent. High-boiling point solvents can sometimes improve yields by allowing for higher reaction temperatures. | |
| Formation of multiple products | Lack of regioselectivity. | Introduce a directing group to guide the C-H activation to a specific position. Noncovalent interactions can also be exploited to achieve site-selectivity.[13][14] |
| Over-functionalization. | Reduce the reaction time or the amount of the coupling partner to minimize the formation of di- or tri-substituted products. |
Guide 2: Challenges in Achieving Planar Chirality
The synthesis of enantiopure planar chiral paracyclophanes is a significant challenge, often requiring resolution of racemic mixtures.[15]
| Issue | Underlying Problem | Recommended Approach |
| Racemic product obtained | Lack of stereocontrol in the reaction. | Employ a chiral catalyst or a chiral auxiliary to induce enantioselectivity. Biocatalytic desymmetrization is an emerging and effective strategy.[16] |
| Difficult separation of enantiomers. | Utilize chiral chromatography (HPLC or SFC) for analytical and preparative-scale separation. | |
| Low enantiomeric excess (ee) | Ineffective chiral induction. | Screen a library of chiral ligands or catalysts to find the optimal match for your substrate. Temperature can also have a significant effect on enantioselectivity. |
| Racemization of the product. | Ensure that the reaction conditions and work-up procedures are mild enough to prevent racemization of the planar chiral product. |
Experimental Protocols & Visualizations
Protocol 1: Copper-Catalyzed C-H Arylation of [2.2]Paracyclophane
This protocol provides a general procedure for the direct C-H arylation of [2.2]paracyclophane using a copper catalyst, a method known for its high selectivity and mild conditions.[12]
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add [2.2]paracyclophane (1.0 equiv.), the desired iodonium salt (1.2 equiv.), and the copper catalyst (e.g., Cu(OAc)₂ , 10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the appropriate degassed solvent (e.g., DMF or DMSO).
-
Stir the reaction mixture at the optimized temperature (e.g., 80-120 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Caption: Workflow for Copper-Catalyzed C-H Arylation.
Diagram 1: Overcoming Steric Hindrance via C-H Activation
This diagram illustrates the general concept of using a transition metal catalyst to overcome the steric hindrance in paracyclophanes.
Caption: C-H Activation Circumvents Steric Shielding.
Implications for Drug Development
The successful functionalization of sterically hindered paracyclophanes opens up new avenues in drug design and development. These rigid scaffolds can be used to create novel pharmacophores with precise three-dimensional arrangements of functional groups. However, the journey from a novel paracyclophane derivative to a marketable drug is fraught with challenges, including high development costs, long timelines, and stringent regulatory hurdles.[17][18][19][20] The synthetic strategies outlined in this guide can help to streamline the early stages of drug discovery by providing more efficient access to a diverse range of paracyclophane-based compounds.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. BJOC - Selected synthetic strategies to cyclophanes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Ligand-accelerated non-directed C–H functionalization of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of [2.2]paracyclophane through cobalt-catalyzed ortho-C–H allylation and acyloxylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Shaping the 3D architecture of [2.2]paracyclophanes: from selective functionalization to functional luminophores [comptes-rendus.academie-sciences.fr]
- 11. researchgate.net [researchgate.net]
- 12. C–H functionalisation of [2.2]paracyclophane under copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 19. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
Technical Support Center: Separation of Dibromo[2.2]paracyclophane Isomers
Welcome to the technical support center for the separation of pseudo-para and pseudo-ortho dibromo[2.2]paracyclophane. This guide is designed for researchers and chemists encountering challenges in the isolation and purification of these critical planar chiral building blocks. Here, we address common issues through a series of frequently asked questions and provide detailed, field-proven protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After the dibromination of [2.2]paracyclophane, my initial purification attempt by column chromatography is yielding a poorly resolved mixture. What is the most common reason for this?
A: The primary challenge in separating the pseudo-para (4,16-dibromo) and pseudo-ortho (4,12-dibromo) isomers of dibromo[2.2]paracyclophane lies in their very similar polarities. Standard column chromatography can be challenging and may not be the most efficient first step for bulk separation.[1] The dibromination reaction typically yields the pseudo-para isomer as the major product due to steric and electronic factors. This isomer has significantly lower solubility in common organic solvents like chloroform compared to the other isomers formed.
Troubleshooting Tip: Instead of proceeding directly to chromatography with the crude mixture, leverage the solubility difference. A simple recrystallization from a minimal amount of hot chloroform will cause the less soluble pseudo-para isomer to selectively precipitate upon cooling, offering a highly effective initial purification and separation from the more soluble pseudo-ortho and other minor isomers.
Q2: My research requires the pseudo-ortho (4,12-dibromo) isomer, but it's a minor product in the initial reaction. What is the most effective strategy to obtain this isomer in good yield?
A: Obtaining the pseudo-ortho isomer is a common objective, as it is a key precursor for important chiral ligands like PHANEPHOS. The most established and reliable method is not to painstakingly separate it from the initial reaction mixture, but to first isolate the major pseudo-para isomer and then convert it to the desired pseudo-ortho isomer through thermal or microwave-assisted isomerization.[2]
This process involves the homolytic cleavage of one of the ethylene bridges to form a benzylic diradical intermediate.[2] Rotation around the remaining bridge followed by radical recombination establishes an equilibrium between the pseudo-para and pseudo-ortho forms.
Workflow:
-
Isolate: Obtain pure pseudo-para isomer via recrystallization as described in Q1.
-
Isomerize: Heat the pseudo-para isomer in a high-boiling solvent (e.g., triglyme at ~230°C) or using a microwave reactor in DMF. This establishes an equilibrium mixture of the two isomers.
-
Separate: Upon cooling the reaction mixture, the starting pseudo-para isomer, being less soluble, will precipitate out. The desired pseudo-ortho isomer remains enriched in the mother liquor and can be isolated by removing the solvent.
This sequence is a highly effective preparative method for generating gram-scale quantities of the pseudo-ortho isomer.
Q3: I am refining a mixture of the two isomers using column chromatography. What are the optimal conditions to achieve baseline separation?
A: While challenging, column chromatography is essential for obtaining highly pure isomers, especially after an isomerization procedure or for separating diastereomers in later synthetic steps.[3][4][5][6] Success depends on careful optimization of the stationary and mobile phases.
Causality Behind the Choices:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the adsorbent of choice.[7] Its slightly acidic nature and high surface area provide the necessary interaction sites for separation.[8]
-
Mobile Phase (Eluent): The key is to use a low-polarity solvent system. The isomers are not very polar, so a highly polar eluent will cause them to elute too quickly with no separation.[9][10] A gradient or isocratic elution with mixtures of petroleum ether (or hexanes) and dichloromethane is highly effective.[3][6]
-
Starting Point: Begin with a very non-polar mixture, such as 1-2% dichloromethane in petroleum ether.
-
Tuning: The optimal ratio should be determined beforehand using Thin-Layer Chromatography (TLC), aiming for Rf values between 0.2 and 0.4 for good separation on the column.[8]
-
Troubleshooting Guide for Column Chromatography:
| Issue Encountered | Probable Cause | Recommended Solution |
| Poor or No Separation | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., reduce the percentage of dichloromethane).[9] |
| Column is too short or wide. | Use a longer, narrower column for the amount of material. A higher adsorbent-to-sample ratio (50:1) improves resolution for difficult separations.[8] | |
| Bands are Tailing | Sample was loaded in too much solvent. | Dissolve the sample in the absolute minimum volume of the eluent (or a slightly more polar solvent) before loading onto the column.[10] |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without air bubbles or cracks. Use the "slurry method" for best results. | |
| Compounds Won't Elute | Eluent is not polar enough. | Gradually and carefully increase the polarity of the mobile phase.[9] |
Q4: How can I confidently identify which fraction contains the pseudo-para isomer and which contains the pseudo-ortho isomer?
A: Definitive identification relies on standard spectroscopic techniques, primarily ¹H NMR, due to the different symmetry of the molecules.
-
¹H NMR Spectroscopy: The substitution pattern directly influences the chemical shifts and splitting patterns of the aromatic protons. The pseudo-ortho isomer possesses C₂-symmetry, while the pseudo-para isomer has a different symmetry element, leading to distinct and characterizable spectra.
-
Mass Spectrometry: This will confirm the mass of the dibrominated product but will not distinguish between the isomers.
-
Melting Point: The pure isomers will have sharp, distinct melting points. The pseudo-para isomer generally has a higher melting point due to its more symmetric structure allowing for better crystal packing.
Experimental Workflows & Diagrams
The overall strategy for obtaining either pure isomer from the initial bromination of [2.2]paracyclophane is summarized in the workflow below.
Caption: Overall workflow for the separation and preparation of dibromo[2.2]paracyclophane isomers.
The structural difference between the two key isomers is the basis for their distinct properties and reactivity.
Caption: Structures of pseudo-para and pseudo-ortho dibromo[2.2]paracyclophane isomers.
Detailed Protocols
Protocol 1: Isolation of pseudo-para-Dibromo[2.2]paracyclophane by Recrystallization
This protocol is adapted from literature procedures which capitalize on the low solubility of the pseudo-para isomer.
-
Dissolution: Take the crude reaction mixture obtained from the dibromination of [2.2]paracyclophane and add it to a minimal volume of hot chloroform. Use a hot plate in a fume hood and ensure gentle heating.
-
Cooling & Crystallization: Once the soluble components are dissolved, leaving behind any insoluble impurities, decant the hot solution into a clean flask. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the white, crystalline precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold chloroform to remove any residual soluble isomers.
-
Drying: Dry the solid under vacuum to obtain pure pseudo-para-dibromo[2.2]paracyclophane. The reported yield after recrystallization is typically around 26-29%.[11]
Protocol 2: Thermal Isomerization to pseudo-ortho-Dibromo[2.2]paracyclophane
This protocol describes the conversion of the readily available pseudo-para isomer to the pseudo-ortho isomer.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the purified pseudo-para-dibromo[2.2]paracyclophane (e.g., 10 g) with a high-boiling solvent such as triglyme (e.g., 40 mL).
-
Heating: Heat the mixture to a high temperature (e.g., 230°C) and maintain this temperature for several hours (e.g., 3 hours) to allow the equilibrium to be established.
-
Cooling: Allow the mixture to cool slowly to room temperature. The unreacted (and re-formed) pseudo-para isomer will precipitate from the solution.
-
Filtration: Filter the mixture to recover the solid pseudo-para isomer, which can be recycled in a subsequent isomerization run.
-
Isolation: The filtrate (mother liquor) is now enriched with the desired pseudo-ortho isomer. Remove the high-boiling solvent by vacuum distillation to obtain the crude pseudo-ortho product.
-
Purification: The resulting solid can be further purified by column chromatography or recrystallization from a different solvent system (e.g., ethanol or hexanes) to yield pure pseudo-ortho-dibromo[2.2]paracyclophane.
References
- 1. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Approach to Paracyclophane-Based Tetrathiafulvalenes: Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione [mdpi.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mro.massey.ac.nz [mro.massey.ac.nz]
- 8. web.uvic.ca [web.uvic.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. epub.jku.at [epub.jku.at]
Managing stability of [2.2]paracyclophane under acidic conditions
A Guide to Managing Stability and Reactivity Under Acidic Conditions
Welcome to the technical support center for [2.2]paracyclophane chemistry. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this unique scaffold in their synthetic workflows. As a Senior Application Scientist, I have compiled this guide to address common challenges and questions regarding the stability and handling of [2.2]paracyclophane and its derivatives, particularly in the presence of acids. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the behavior of [2.2]paracyclophane in acidic environments.
Q1: What is the general stability of [2.2]paracyclophane?
A: Unsubstituted [2.2]paracyclophane is a remarkably stable molecule. It is resistant to light, oxidation, bases, and can withstand temperatures up to 180°C.[1][2] However, its stability in the presence of acids is highly dependent on the acid's strength, the reaction temperature, and the nature of any substituents on the aromatic rings.[1][3] While it can be resistant to many conventional chemical transformations, its strained structure imparts unusual reactivity that must be carefully managed.
Q2: What happens when [2.2]paracyclophane is exposed to strong acids?
A: The primary concern with strong acids is the potential for a skeletal rearrangement. Pioneering work by Cram and colleagues demonstrated that sufficiently strong acids can catalyze the isomerization of [2.2]paracyclophane to the thermodynamically more stable [2.2]metaparacyclophane.[3][4] This process is initiated by the protonation of one of the aromatic decks, which can trigger a cascade of bond migrations.
Studies have shown that superacids like triflic acid (pKa ≈ -14) and perchloric acid (pKa ≈ -10) are strong enough to induce this rearrangement.[3] In contrast, moderately strong acids such as sulfuric acid (pKa ≈ -3.0) and nitric acid (pKa ≈ -1.3) are typically too weak to cause this isomerization on their own, though mixtures (e.g., nitric/sulfuric) can facilitate it.[3][4]
Q3: How do substituents on the [2.2]paracyclophane core affect its stability in acid?
A: Substituent effects are critical and can dramatically alter the molecule's fate in an acidic medium.
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) or alkoxy (-OR) groups activate the aromatic rings, making them more susceptible to protonation. This increased reactivity can unfortunately lead to rapid decomposition and polymerization, especially in the presence of strong acids.[3][4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or bromo (-Br) deactivate the rings, making them more resistant to both desired reactions and acid-catalyzed degradation.[3] This can be advantageous for preventing rearrangement but may require harsher conditions for reactions like Friedel-Crafts acylation.
Q4: Can I perform a Friedel-Crafts reaction on [2.2]paracyclophane without causing rearrangement?
A: Yes, Friedel-Crafts reactions are among the most common methods for functionalizing the [2.2]paracyclophane scaffold.[5][6] The key is to select the appropriate Lewis acid catalyst and reaction conditions.[7][8]
-
Lewis Acids: Milder Lewis acids (e.g., TiCl₄, ZnCl₂) are often preferred over very strong ones like AlCl₃, which can promote side reactions. For instance, TiCl₄-catalyzed Friedel-Crafts acylation has been used effectively to produce ortho-acylhydroxy[2.2]paracyclophanes.[9]
-
Stoichiometry: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid.[5] Therefore, a stoichiometric amount of the catalyst is often required, which must be factored into the experimental design to avoid excess acidity that could lead to degradation.
Q5: What are the best practices for handling and storing [2.2]paracyclophane?
A: Proper handling and storage are essential for ensuring the integrity of your starting material.
-
Storage: [2.2]Paracyclophane should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10][11]
-
Handling: Use standard personal protective equipment, including gloves and safety glasses. Ensure good ventilation, especially when handling it as a powder, to avoid dust formation.[10][12]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during acid-catalyzed reactions involving [2.2]paracyclophane.
Problem 1: Low yield or no reaction in a planned electrophilic substitution (e.g., acylation, nitration).
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Strength / Catalyst Activity | The electrophile generated is not potent enough to react with the [2.2]paracyclophane ring, especially if it bears deactivating substituents. | Gradually increase the strength or amount of the Lewis/Brønsted acid. Consider a more reactive electrophile. For acylations, ensure the catalyst is not deactivated by moisture. |
| Poor Solubility | [2.2]Paracyclophane or its derivative may have limited solubility in the chosen reaction solvent, preventing effective reaction. | Screen alternative solvents. A co-solvent system may be necessary. Gently warming the reaction mixture (if thermally permissible) can also help. |
| Steric Hindrance | Existing substituents on the ring may sterically block the incoming electrophile from accessing the reactive sites. | Attempt the reaction on a less-substituted derivative if possible. Alternatively, a different substitution strategy (e.g., ortho-lithiation followed by quenching) may be required. |
Problem 2: Significant decomposition of starting material or formation of black, insoluble polymer.
| Potential Cause | Explanation | Recommended Solution |
| Excessive Acidity | The acid concentration is too high, especially for substrates with electron-donating groups, leading to rapid polymerization or degradation.[3][4] | Reduce the concentration of the acid. Perform a slow, dropwise addition of the acid to the reaction mixture at a low temperature (e.g., 0°C or -78°C) to control the initial exothermic process. |
| High Reaction Temperature | Elevated temperatures can accelerate decomposition pathways, particularly in the presence of strong acids. | Run the reaction at a lower temperature. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. |
| Presence of Oxidizing Acid | Some acids, like nitric acid, can act as oxidants, leading to complex side products and decomposition, especially under concentrated conditions.[3] | Use purified reagents. If nitrating, consider milder nitrating agents or conditions that minimize the concentration of oxidative species.[3] |
Problem 3: Formation of an unexpected isomer in the product mixture.
| Potential Cause | Explanation | Recommended Solution |
| Acid-Catalyzed Rearrangement | The acidic conditions are strong enough to catalyze the rearrangement of the [2.2]paracyclophane scaffold to [2.2]metaparacyclophane or other isomers.[3][4] | Use a weaker Brønsted or Lewis acid. Refer to the pKa values in the table below as a guide. Lowering the reaction temperature can also disfavor the rearrangement pathway. |
| Ipso-Substitution and Migration | The electrophile may add to a substituted position (ipso-attack), followed by rearrangement of either the electrophile or the original substituent. | This is mechanistically complex and often substrate-dependent. Modifying the electronic nature of the substituents or changing the electrophile may alter the regioselectivity. |
Data Summary: Acid Strength and Observed Reactivity
The following table summarizes the observed outcomes when [2.2]paracyclophane is treated with various acids, providing a quick reference for experimental design.
| Acid | pKa (approx.) | Typical Outcome with Unsubstituted [2.2]Paracyclophane | Reference |
| Acetic Acid | 4.8 | Generally stable, no rearrangement. | [3] |
| Nitric Acid | -1.3 | Slow nitration; minimal rearrangement alone. | [3] |
| Sulfuric Acid | -3.0 | Generally stable; minimal rearrangement alone. | [3] |
| Perchloric Acid | -10 | Rearrangement to [2.2]metaparacyclophane observed. | [3] |
| Triflic Acid | -14 | Rearrangement to [2.2]metaparacyclophane observed. | [3] |
| Nitric + Sulfuric Acid | N/A (mixture) | Nitration with potential for rearrangement and side products. | [4] |
Experimental Workflows & Visualizations
To further aid in experimental design and troubleshooting, we have developed the following workflow diagrams using Graphviz.
Workflow 1: Pre-Reaction Stability Assessment
This workflow provides a decision-making process before committing a valuable [2.2]paracyclophane derivative to an acid-catalyzed reaction.
Caption: Decision workflow for assessing acid stability.
Diagram 2: Potential Reaction Pathways in Strong Acid
This diagram illustrates the competing pathways that [2.2]paracyclophane can undergo upon protonation by a strong acid (H⁺A⁻).
Caption: Competing reaction pathways under acidic conditions.
References
- 1. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. file1.lookchem.com [file1.lookchem.com]
Technical Support Center: Kinetic Resolution of Racemic 4,12-Dibromo[2.2]paracyclophane
Welcome to the technical support center for the kinetic resolution of racemic 4,12-dibromo[2.2]paracyclophane. This guide is designed for researchers, chemists, and professionals in drug development who are working with this challenging yet rewarding planar chiral scaffold. Enantiomerically pure [2.2]paracyclophane derivatives are highly valuable as chiral ligands in asymmetric catalysis and as building blocks in materials science.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the kinetic resolution process.
Frequently Asked Questions (FAQs)
Q1: What is kinetic resolution, and why is it a preferred method for obtaining enantiopure 4,12-dibromo[2.2]paracyclophane?
A: Kinetic resolution is a process for separating a racemic mixture (a 50:50 mix of two enantiomers) by reacting it with a chiral catalyst or reagent. The chiral catalyst reacts at a different rate with each enantiomer. One enantiomer reacts faster, converting it into a new product, while the other reacts slower and is left largely unreacted. This allows for the separation of the enriched, unreacted starting material from the newly formed product.
For molecules like 4,12-dibromo[2.2]paracyclophane, which possess planar chirality, de novo asymmetric synthesis can be complex and lengthy.[2][3] Kinetic resolution of an easily prepared racemic precursor offers a more practical and efficient strategy to access enantioenriched material.[1][3]
Q2: What are the primary catalytic systems used for the kinetic resolution of [2.2]paracyclophane derivatives?
A: Several catalytic systems have proven effective. The choice depends on the specific functional groups on the paracyclophane. Key examples include:
-
Palladium-Catalyzed Reactions: These are highly effective for cross-coupling reactions. For instance, the kinetic resolution of rac-4,12-dibromo[2.2]paracyclophane can be achieved via a Pd-catalyzed amination reaction using a chiral phosphine ligand like [2.2]PHANEPHOS.[4] Similarly, Pd-catalyzed additions of arylboronic acids to paracyclophane-derived N-sulfonylimines have shown excellent selectivity.[5]
-
Organocatalysis: Chiral small molecules can also be powerful catalysts. Chiral isothioureas, for example, have been successfully used in the acylative kinetic resolution of 4-hydroxy[2.2]paracyclophane, a close analogue of the target molecule.[1][2] This method relies on the catalyst forming a chiral acylating agent that preferentially reacts with one enantiomer of the alcohol.
-
Enzymatic Resolution: Lipases and other enzymes can catalyze the highly enantioselective hydrolysis or acylation of paracyclophane derivatives, such as the resolution of (±)-4,12-dihydroxy[2.2]paracyclophane bis-acetate.[6]
Q3: How is the efficiency of a kinetic resolution experiment evaluated?
A: The success of a kinetic resolution is quantified by the selectivity factor (s) , also referred to as krel. This value represents the ratio of the reaction rates for the fast-reacting (kfast) and slow-reacting (kslow) enantiomers (s = kfast / kslow). The s-factor is calculated from the enantiomeric excess of the starting material (eesm) and the conversion (c).[5]
A higher s-factor indicates better discrimination between the enantiomers. For a resolution to be synthetically useful, an s-factor greater than 20 is generally desirable, while values over 50 are considered excellent.[7] This allows for the recovery of starting material and/or isolation of the product with high enantiomeric purity.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you may encounter in the lab. The guidance provided is based on established chemical principles and field-proven strategies.
Scenario 1: Low Selectivity Factor (s < 10)
Q: My kinetic resolution of rac-4,12-dibromo[2.2]paracyclophane is proceeding and I'm observing product formation, but the selectivity factor (s) is poor. This results in low enantiomeric excess (ee) for both the recovered starting material and the product, even at ~50% conversion. What are the likely causes and how can I improve selectivity?
A: Low selectivity is a common challenge and indicates that the chiral catalyst is not effectively discriminating between the two planar enantiomers.[8] This stems from the small energy difference between the two diastereomeric transition states. Here is a systematic approach to troubleshoot this issue.
Causality-Driven Troubleshooting Steps:
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst/ligand are paramount. The chiral environment it creates must be able to form a diastereomeric complex with one enantiomer that is significantly more stable (and thus leads to a lower activation energy) than with the other.
-
Action: If using a Palladium-based system, screen a panel of chiral ligands. For a Buchwald-Hartwig amination, for example, ligands with different bite angles and chiral backbones (e.g., BINAP derivatives, Josiphos-type ligands, PHANEPHOS) can have a profound impact on selectivity. The original report on the resolution of 4,12-dibromo[2.2]paracyclophane specifically highlights the efficacy of [2.2]PHANEPHOS.[4]
-
-
Reaction Temperature: Temperature directly influences the energy landscape of the reaction.
-
Causality: Higher temperatures can provide enough thermal energy to overcome the small activation energy difference between the two competing reaction pathways, leading to a loss of selectivity.
-
Action: Lower the reaction temperature. Run a series of experiments at incrementally lower temperatures (e.g., room temperature, 0 °C, -20 °C). While this will likely slow the reaction rate, it often dramatically improves the s-factor.[5]
-
-
Solvent Polarity and Coordinating Ability: The solvent can influence the conformation of the catalyst-substrate complex and participate in the reaction mechanism.
-
Causality: A highly polar or coordinating solvent might compete with the substrate for binding to the catalyst or disrupt key non-covalent interactions (like hydrogen bonding or π-stacking) that are essential for enantiomeric discrimination.
-
Action: Screen a range of solvents with varying polarities. For Pd-catalyzed cross-couplings, solvents like toluene, THF, or dioxane are common starting points. For organocatalyzed acylations, less polar solvents like chloroform or toluene may be optimal.[9]
-
-
Purity of Starting Materials: Impurities in the racemic 4,12-dibromo[2.2]paracyclophane or other reagents can inhibit or poison the catalyst, leading to a non-selective background reaction.
-
Action: Ensure the starting material is highly pure. Recrystallize the racemic paracyclophane before use. Ensure all reagents, especially the base and any additives, are pure and dry.
-
Caption: General workflow of a kinetic resolution experiment.
References
- 1. Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Improved synthesis of (+/-)-4,12-dihydroxy[2.2]paracyclophane and its enantiomeric resolution by enzymatic methods: planar chiral (R)- and (S)-phanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. benchchem.com [benchchem.com]
- 9. Isothiourea‐Catalysed Acylative Kinetic and Dynamic Kinetic Resolution of Planar Chiral Paracyclophanols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Continuous Flow Synthesis for Scaling Up Paracyclophane Reactions
Welcome to the technical support center for the continuous flow synthesis of paracyclophanes. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for challenges encountered during the scale-up of these unique macrocyclic compounds. Our goal is to equip you with the knowledge to optimize your flow chemistry processes, enhance productivity, and ensure the reliable synthesis of high-quality paracyclophanes.
Introduction: Why Flow Chemistry for Paracyclophanes?
The synthesis of paracyclophanes, with their strained yet rigid structures, presents unique challenges in traditional batch chemistry, particularly concerning macrocyclization yields and scalability.[1][2] Continuous flow chemistry offers a powerful alternative, providing superior control over reaction parameters such as temperature, pressure, and mixing.[3][4] This enhanced control often leads to higher yields, improved selectivity, and safer reaction conditions, especially for highly exothermic or rapid reactions.[5][6] Furthermore, the modular nature of flow setups facilitates straightforward scaling and the integration of in-line analysis and purification steps, streamlining the entire synthetic workflow.[3][7][8][9]
Troubleshooting Guide
This section addresses common issues encountered during the continuous flow synthesis of paracyclophanes, providing potential causes and actionable solutions.
Issue 1: Reactor Clogging
Reactor clogging is one of the most frequent challenges in continuous flow synthesis, often caused by the precipitation of starting materials, intermediates, byproducts, or the product itself.[10][11][12]
| Potential Cause | Solution | Causality Explained |
| Poor Solubility of Precursors or Reagents | - Perform a comprehensive solvent screen to identify a solvent system that ensures complete dissolution of all components at the desired reaction concentration.[12] - Consider using a co-solvent to improve solubility. - Gently heat the reagent streams before they are mixed. | Inadequate solubility is a primary driver of precipitation. Ensuring all reactants remain in solution throughout the process is critical for maintaining a continuous, clog-free operation.[12] |
| Precipitation of Inorganic Salt Byproducts | - For reactions generating insoluble salts (e.g., Hofmann elimination), consider using an ultrasound bath to break up precipitates and prevent their aggregation.[10][11] - Introduce a scavenger resin in a packed-bed reactor to capture byproducts.[13] - Design the flow path to have a larger diameter in areas where precipitation is expected, followed by an in-line filter. | Inorganic salts are often insoluble in the organic solvents used for paracyclophane synthesis. Sonication provides mechanical energy to disperse solid particles, while scavenger resins offer a chemical means of removal.[13][10] |
| Product Precipitation | - If the paracyclophane product has limited solubility, consider an in-line solvent swap to a more suitable solvent immediately after the reaction is complete. - Implement a temperature-controlled collection system that maintains a higher temperature to keep the product in solution. | The desired product can also be the source of clogging if its concentration exceeds its solubility limit in the reaction solvent. Modifying the downstream conditions can prevent premature precipitation. |
| Polymerization or Oligomerization | - Optimize the stoichiometry and mixing of reagents to minimize side reactions. - Reduce the residence time to limit the extent of polymerization. - Ensure efficient heat transfer to prevent localized hotspots that can initiate polymerization. | Unwanted side reactions, such as polymerization of reactive intermediates, can lead to the formation of insoluble materials. Precise control over reaction conditions is key to suppressing these pathways. |
Issue 2: Low Yield or Incomplete Conversion
Achieving high yields in macrocyclization reactions can be challenging. Flow chemistry offers several parameters that can be fine-tuned to improve outcomes.[1][14]
| Potential Cause | Solution | Causality Explained |
| Insufficient Residence Time | - Increase the residence time by either decreasing the flow rate or increasing the reactor volume.[14] - Use a larger reactor coil or a series of connected reactors. | Many macrocyclization reactions require a specific amount of time for the intramolecular cyclization to occur. Insufficient residence time will lead to incomplete conversion of the starting materials.[14] |
| Suboptimal Reaction Temperature | - Systematically screen a range of temperatures to find the optimal condition for the specific paracyclophane synthesis. - Utilize a heated reactor module for precise temperature control. | Temperature significantly influences reaction kinetics. Finding the "sweet spot" can dramatically increase the reaction rate and, consequently, the yield for a given residence time. |
| Poor Mixing | - Employ static mixers at the point of reagent introduction to ensure rapid and homogeneous mixing.[6] - Use a microfluidic reactor with a high surface-area-to-volume ratio to enhance diffusive mixing. | Inefficient mixing can lead to localized concentration gradients, promoting intermolecular side reactions over the desired intramolecular macrocyclization. |
| Decomposition of Reagents or Products | - If reactants or the product are thermally sensitive, consider operating at a lower temperature for a longer residence time. - For photochemical reactions, optimize the light intensity and wavelength to minimize photodegradation.[5][15][16] | High temperatures or intense light can lead to the degradation of sensitive molecules. Flow chemistry allows for precise control to minimize exposure to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right reactor type for my paracyclophane synthesis?
The choice of reactor depends on the specific reaction. For homogeneous reactions, simple coiled tube reactors made of PFA or stainless steel are often sufficient. For photochemical syntheses, a photoreactor with a transparent tubing material and a suitable light source is necessary.[5][17] If your reaction involves solid reagents or catalysts, a packed-bed reactor is the preferred choice.[6]
Q2: What in-line analytical techniques can I use to monitor my reaction?
Integrating in-line analysis is a significant advantage of flow chemistry.[3][7] Common techniques include:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To monitor the disappearance of starting material functional groups and the appearance of product functional groups.
-
UV-Vis Spectroscopy: Useful for reactions involving chromophores.
-
Mass Spectrometry (MS): Provides real-time information on the molecular weight of species in the reaction stream.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Flow NMR systems are available for detailed structural analysis.
Q3: How can I purify my paracyclophane product in a continuous manner?
Several in-line purification techniques can be integrated into a flow setup:[8][9][13]
-
Liquid-Liquid Extraction: Using a membrane-based separator or a series of mixer-settlers to remove water-soluble impurities.[13]
-
Scavenger Resins: Packed in a column to remove specific reagents or byproducts.[13]
-
Continuous Crystallization: By carefully controlling temperature and solvent composition, the product can be crystallized out of the solution continuously.[8]
-
Automated Chromatography: Systems are available that can automate the injection and purification of the crude reaction mixture.[8]
Q4: What are the key safety advantages of using continuous flow for paracyclophane synthesis?
The primary safety benefit is the small reactor volume, which minimizes the amount of hazardous material present at any given time.[5][18] This is particularly important for highly exothermic reactions or when using unstable intermediates. The enhanced heat transfer in microreactors also prevents thermal runaways.[3]
Experimental Protocols
Protocol 1: General Setup for Continuous Flow Hofmann Elimination for [2.2]Paracyclophane Synthesis
This protocol outlines a general procedure for the Hofmann elimination reaction to synthesize [2.2]paracyclophane, a common method for this class of compounds.[19][20][21]
Materials:
-
p-Methylbenzyltrimethylammonium bromide
-
Silver(I) oxide or a strong base solution (e.g., concentrated KOH)
-
Toluene
-
Phenothiazine (inhibitor)
-
Two syringe pumps
-
PTFE or PFA tubing
-
T-mixer
-
Heated reactor coil (e.g., 10 mL volume)
-
Back-pressure regulator
-
Collection flask
Procedure:
-
Prepare Reagent Solutions:
-
Solution A: Dissolve p-methylbenzyltrimethylammonium bromide in deionized water. If using silver oxide, stir the aqueous solution of the bromide with silver oxide to form the quaternary ammonium hydroxide in situ, then filter to remove the silver bromide precipitate. Alternatively, prepare a concentrated aqueous solution of a strong base like KOH.
-
Solution B: Prepare a solution of phenothiazine in toluene.
-
-
Assemble the Flow Reactor:
-
Connect the syringes containing Solution A and Solution B to the two syringe pumps.
-
Connect the outlets of the pumps to a T-mixer using PTFE tubing.
-
Connect the outlet of the T-mixer to the heated reactor coil.
-
Connect the outlet of the reactor coil to a back-pressure regulator (set to e.g., 5-10 bar to prevent boiling).
-
Connect the outlet of the back-pressure regulator to a collection flask.
-
-
Run the Reaction:
-
Set the reactor temperature (e.g., 100-150 °C).
-
Set the flow rates of the two pumps to achieve the desired residence time and stoichiometry. A typical starting point would be a 1:10 ratio of the aqueous phase to the organic phase.
-
Start the pumps to introduce the reagents into the reactor.
-
The reaction mixture will be a biphasic emulsion. The Hofmann elimination occurs in the heated zone, generating the reactive p-xylylene intermediate which then dimerizes to form [2.2]paracyclophane.
-
Collect the output from the reactor. The paracyclophane product will be in the toluene phase.
-
-
Work-up and Purification:
-
Separate the organic layer from the collected mixture.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Continuous Flow Photochemical [2+2] Cycloaddition for Paracyclophane Synthesis
This protocol describes a general approach for a photochemical cycloaddition to form a paracyclophane scaffold.[5][15][16][22]
Materials:
-
Diene-containing precursor
-
Suitable solvent (e.g., acetonitrile, dichloromethane)
-
Syringe pump
-
PFA or FEP tubing (transparent to the desired wavelength)
-
Photoreactor equipped with a specific wavelength LED or lamp (e.g., 365 nm)
-
Back-pressure regulator
-
Collection flask
Procedure:
-
Prepare Reagent Solution:
-
Dissolve the diene precursor in the chosen solvent to the desired concentration. Ensure the solution is thoroughly degassed to remove oxygen, which can quench the excited state.
-
-
Assemble the Photoreactor:
-
Fill a syringe with the reagent solution and place it in the syringe pump.
-
Wrap the PFA/FEP tubing around the light source of the photoreactor.
-
Connect the syringe pump to the inlet of the photoreactor tubing.
-
Connect the outlet of the photoreactor to a back-pressure regulator.
-
Connect the outlet of the back-pressure regulator to a collection flask, which should be protected from ambient light.
-
-
Run the Reaction:
-
Turn on the light source of the photoreactor and allow it to stabilize.
-
Set the flow rate on the syringe pump to achieve the desired residence time (irradiation time).
-
Start the pump to flow the reagent solution through the photoreactor.
-
Collect the irradiated solution in the collection flask.
-
-
Work-up and Purification:
-
Analyze the collected solution by an appropriate method (e.g., TLC, LC-MS) to determine the conversion.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Diagram 1: Troubleshooting Logic for Reactor Clogging
References
- 1. Continuous Flow Processes as an Enabling Tool for the Synthesis of Constrained Pseudopeptidic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
- 6. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Integrating continuous flow synthesis with in-line analysis and data generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. Unclogging the problems of flow chemistry | News | Chemistry World [chemistryworld.com]
- 12. hybrid-chem.com [hybrid-chem.com]
- 13. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Applications of Continuous-Flow Photochemistry in Organic Synthesis, Material Science, and Water Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the X-ray Crystal Structure of 4,16-Dibromo[2.2]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of [2.2]Paracyclophane Scaffolds
[2.2]Paracyclophane consists of two benzene rings linked by two ethano bridges, resulting in a strained yet rigid molecular architecture. This unique conformation leads to significant transannular electronic interactions and provides a versatile scaffold in various fields, including materials science and medicinal chemistry. The introduction of substituents, such as bromine atoms, at specific positions on the aromatic rings can dramatically influence the molecule's steric and electronic properties, making a detailed understanding of their three-dimensional structure crucial for rational design and application. This guide focuses on the pseudo-ortho isomer, 4,16-Dibromo[2.2]paracyclophane, and draws comparisons with its parent compound and the pseudo-meta isomer to elucidate its probable structural characteristics.
Comparative Crystallographic Analysis
The precise arrangement of atoms in the solid state, determined by X-ray crystallography, reveals key structural parameters. Below is a comparison of the crystallographic data for [2.2]paracyclophane and pseudo-meta-Dibromo[2.2]paracyclophane. This data provides a foundational understanding of the effects of bromine substitution on the paracyclophane core.
| Parameter | [2.2]Paracyclophane [1] | pseudo-meta-Dibromo[2.2]paracyclophane [2] | This compound (Expected) |
| CCDC Number | 191631 | 186259 | Not available |
| Molecular Formula | C₁₆H₁₆ | C₁₆H₁₄Br₂ | C₁₆H₁₄Br₂ |
| Molecular Weight | 208.29 | 366.09 | 366.09 |
| Crystal System | Tetragonal | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P4₂/mnm | P2₁/n | - |
| Unit Cell Dimensions | a = 7.81 Å, b = 7.81 Å, c = 9.04 Å | a = 10.03 Å, b = 9.17 Å, c = 15.15 Å, β = 108.5° | - |
The introduction of bulky bromine atoms in the pseudo-meta position induces a change in the crystal system from tetragonal to monoclinic, reflecting a less symmetrical packing arrangement. It is anticipated that this compound would also crystallize in a lower symmetry system, such as monoclinic or orthorhombic, due to the steric demands of the bromine substituents.
Experimental Methodology: A Generalized Protocol for Crystal Structure Determination
The determination of the crystal structure of a [2.2]paracyclophane derivative involves a series of well-defined steps. The following protocol is a generalized procedure based on common practices for similar compounds.
Step 1: Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a common and effective method.
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility. For brominated paracyclophanes, chlorinated solvents like dichloromethane or chloroform, often mixed with a less polar solvent like hexane or heptane, are suitable.
-
Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent system at room temperature.
-
Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Carefully harvest well-formed, single crystals from the mother liquor.
Step 2: X-ray Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
The following diagram illustrates the general workflow for X-ray crystal structure analysis:
References
A Senior Application Scientist's Guide to Paracyclophane Derivatization: A Comparative Analysis of Suzuki and Stille Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The functionalization of paracyclophanes is a critical step in harnessing their unique chiroptical and electronic properties for applications in materials science, asymmetric catalysis, and medicinal chemistry. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. This guide provides an in-depth, objective comparison of two of the most powerful methods—the Suzuki-Miyaura coupling and the Stille coupling—for the derivatization of the [2.2]paracyclophane core. We will explore the mechanistic nuances, compare key performance metrics, and provide field-proven experimental protocols to guide researchers in selecting the optimal strategy for their synthetic challenges. While Suzuki coupling offers the advantage of low-toxicity reagents, its application to paracyclophanes requires careful substrate design to overcome the instability of paracyclophanyl boronic acid. The Stille coupling, though hampered by the toxicity of organotin reagents, provides exceptional functional group tolerance and often proceeds under milder, neutral conditions, making it a robust alternative for complex or sensitive substrates.
Introduction: The Synthetic Challenge of Paracyclophane Derivatization
[2.2]Paracyclophane is a fascinating strained hydrocarbon, featuring two benzene rings held in close proximity by ethylene bridges. This unique geometry imparts planar chirality and facilitates transannular electronic communication, making its derivatives highly sought-after. The derivatization of this scaffold, however, is not trivial. Functionalization can be achieved either de novo during the synthesis of the scaffold or, more conveniently, through post-synthetic modifications of a halogenated paracyclophane precursor.[1] Palladium-catalyzed cross-coupling reactions have emerged as the most versatile and reliable methods for this post-synthetic approach.[2][3] This guide focuses on the two leading protocols: the Suzuki coupling, which utilizes organoboron reagents, and the Stille coupling, which employs organostannanes. The choice between them is a critical decision dictated by factors such as substrate stability, functional group tolerance, and practical considerations of toxicity and purification.[4]
Fundamental Principles and Catalytic Cycles
Both the Suzuki and Stille couplings operate via a similar catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] However, the nature of the organometallic reagent in each reaction introduces critical differences in the mechanism and reaction requirements.
The Suzuki-Miyaura Coupling Mechanism
The Suzuki reaction couples an organoboron species (like a boronic acid or its ester) with an organic halide or triflate.[7] A key distinction from the Stille coupling is the requirement of a base to activate the organoboron reagent.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
A significant challenge in applying Suzuki coupling to paracyclophanes is the instability of the free [2.2]paracyclophanyl-4-boronic acid.[2] To circumvent this, stable precursors like potassium trifluoroborate salts are used. These salts hydrolyze in situ under the reaction conditions to generate the reactive boronic acid, which is immediately captured by the palladium catalyst, preventing degradation.[1][2]
The Stille Coupling Mechanism
The Stille reaction couples an organostannane with an organic halide or pseudohalide.[5] Unlike Suzuki coupling, it typically proceeds under neutral conditions, as the organotin reagent does not require activation by a base.[4] This imparts excellent functional group tolerance.[8] The transmetalation step is generally the rate-determining step and its mechanism can be complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
Introduction: Navigating Regioselectivity in Dihalogenated Pyridines
A Researcher's Guide to Site-Selective Reactions: Reactivity Comparison of Pseudo-para vs. Pseudo-ortho Dibromides
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the precise functionalization of heterocyclic scaffolds is paramount. Dihalogenated pyridines serve as exceptionally versatile building blocks, yet their utility is contingent on the ability to selectively manipulate one halogen atom in the presence of another. The terms "pseudo-para" and "pseudo-ortho" are descriptive monikers used here to delineate the reactivity of bromine atoms based on their position relative to the ring nitrogen in a model substrate: 2,5-dibromopyridine.
This guide provides an in-depth comparison of the reactivity profiles of the C2-bromo ("pseudo-ortho") and C5-bromo ("pseudo-para") positions. We will explore the fundamental electronic and steric principles that govern their differential reactivity and provide experimentally validated protocols for achieving high site-selectivity in crucial transformations like palladium-catalyzed cross-coupling and halogen-metal exchange.
Defining the Isomeric Positions: The Case of 2,5-Dibromopyridine
To establish a clear framework, we will use 2,5-dibromopyridine as our reference molecule. The positions are defined as follows:
-
Pseudo-ortho (C2-Br): The bromine atom at the 2-position is directly adjacent to the electronegative ring nitrogen. This proximity profoundly influences its electronic character.
-
Pseudo-para (C5-Br): The bromine atom at the 5-position is electronically and spatially distinct from the nitrogen, exhibiting a reactivity profile more akin to a standard bromobenzene, though still influenced by the overall electron-deficient nature of the pyridine ring.
Caption: Molecular structure of 2,5-dibromopyridine illustrating the pseudo-ortho and pseudo-para positions.
Pillar 1: The Electronic and Steric Foundations of Reactivity
The differential reactivity of the C2 and C5 positions is rooted in the electronic nature of the pyridine ring. The electronegative nitrogen atom induces a significant dipole moment and renders the ring electron-deficient, a state often referred to as π-deficient. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).
-
Pseudo-ortho (C2-Br): The C2 carbon is the most electron-deficient site in 2,5-dibromopyridine. This pronounced electrophilicity makes the C2-Br bond highly activated for two key reaction classes:
-
Oxidative Addition in Cross-Coupling: In palladium-catalyzed reactions, the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is often the rate-determining step.[1] The electron deficiency at C2 facilitates this step, leading to preferential reaction at this site.[2]
-
Halogen-Metal Exchange: The inductive effect of the adjacent nitrogen stabilizes the partial negative charge that develops on the carbon atom during halogen-metal exchange with organolithium reagents, making this process faster at the C2 position.[3][4]
-
-
Pseudo-para (C5-Br): The C5 position is less affected by the nitrogen's electron-withdrawing effects compared to C2. Its electronic environment is more comparable to that of a standard aryl bromide. Consequently, it is significantly less reactive towards both oxidative addition and halogen-metal exchange under standard conditions.[5]
Steric factors also play a role. While the C2 position is more sterically encumbered due to its proximity to the nitrogen, this is often outweighed by the powerful electronic activation. However, the choice of ligand in cross-coupling reactions can modulate steric effects to influence selectivity.[6][7]
Pillar 2: Comparative Reactivity in Key Transformations
The theoretical principles outlined above manifest in predictable and exploitable reactivity differences in common synthetic transformations.
A. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis.[8][9] For dihalogenated pyridines, achieving mono-functionalization with high regioselectivity is a common challenge. The intrinsic electronic bias of the 2,5-dibromopyridine scaffold strongly favors reaction at the C2 position.
Suzuki-Miyaura Coupling: In a typical Suzuki reaction, the C2-Br will react preferentially. Studies on the selective coupling of 2,5-dibromo-3-hexylthiophene, a related heterocyclic system, demonstrate that careful control of stoichiometry (using 1 equivalent of the boronic acid) allows for selective mono-arylation at the more activated position.[10] This principle holds true for dibromopyridines, where the C2 position is the primary site of reaction.[2]
Buchwald-Hartwig Amination: This reaction follows a similar mechanistic pathway regarding the initial oxidative addition, and therefore, also shows a strong preference for the C2 position.[11] Research on 2,4-dichloropyridine has shown that highly regioselective amination occurs at the C2 position, highlighting the activating effect of the adjacent nitrogen atom.[12]
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling highlighting the preferential oxidative addition at the C2 position.
B. Halogen-Metal Exchange
The preparation of organolithium or Grignard reagents from aryl halides is another fundamental transformation. Here too, the C2-Br exhibits significantly higher reactivity.
Lithium-halogen exchange, typically performed at low temperatures with reagents like n-butyllithium, occurs almost exclusively at the C2 position of 2,5-dibromopyridine.[5] This selectivity is driven by the kinetic acidity of the C-H bond and the stabilization of the resulting organometallic intermediate by the adjacent nitrogen. The reaction is extremely fast, often outcompeting other potential side reactions.[3] This provides a reliable method for generating a 5-bromo-2-lithiopyridine intermediate, which can then be trapped with various electrophiles.
Data Presentation: Site-Selectivity in Action
The following table summarizes typical outcomes for the selective functionalization of 2,5-dihalopyridine systems, illustrating the general preference for the C2 position.
| Reaction Type | Substrate | Reagents & Conditions | Major Product | Approx. Yield (%) | Selectivity (C2:C5) | Reference |
| Suzuki-Miyaura | 2,5-Dichloropyridine | Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100 °C | 2-Phenyl-5-chloropyridine | 70-85% | >20:1 | [13] |
| Buchwald-Hartwig | 2,4-Dichloropyridine | Aniline, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C | 2-Anilino-4-chloropyridine | ~90% | Highly Selective | [12] |
| Halogen-Metal Exchange | 2,5-Dibromopyridine | n-BuLi, THF, -78 °C; then quench with DMF | 5-Bromo-2-pyridinecarboxaldehyde | 60-70% | Exclusive at C2 | [5] |
Note: Data is representative and compiled from analogous systems. Yields and selectivities are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions used.
Pillar 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving site-selective functionalization.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position
This protocol is adapted from established procedures for the selective arylation of dichloropyridines.[13]
Objective: To synthesize 2-(4-methoxyphenyl)-5-bromopyridine from 2,5-dibromopyridine.
Materials:
-
2,5-Dibromopyridine (1.0 mmol, 1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.1 mmol, 1.1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dibromopyridine, 4-methoxyphenylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in 2 mL of anhydrous 1,4-dioxane.
-
Add 6 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Attach a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-bromopyridine.
Caption: Experimental workflow for selective C2-arylation via Suzuki-Miyaura coupling.
Protocol 2: Selective Halogen-Metal Exchange and Trapping at the C2 Position
This protocol is based on classic procedures for selective lithiation.[5]
Objective: To synthesize 5-bromo-2-pyridinecarboxaldehyde from 2,5-dibromopyridine.
Materials:
-
2,5-Dibromopyridine (1.0 mmol, 1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 mmol, 1.05 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF, 2.0 mmol, 2.0 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous, low-temperature reactions
Procedure:
-
To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add 2,5-dibromopyridine and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add anhydrous DMF dropwise. A color change is typically observed.
-
Continue stirring at -78 °C for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: Harnessing Intrinsic Reactivity for Synthetic Design
The reactivity of dibrominated pyridines is not uniform; it is dictated by a powerful interplay of electronic and steric effects originating from the ring nitrogen. The C2 ("pseudo-ortho") position is significantly more activated towards both palladium-catalyzed cross-coupling and halogen-metal exchange than the C5 ("pseudo-para") position. This inherent reactivity bias is not a limitation but a powerful tool. By understanding these fundamental principles and employing validated protocols, researchers can achieve high levels of regioselectivity, enabling the efficient and predictable synthesis of complex, functionalized pyridine derivatives for applications across the chemical sciences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.princeton.edu [chemistry.princeton.edu]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Enantiomeric Excess in Chiral Paracyclophane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of stereochemistry, chiral [2.2]paracyclophanes represent a unique class of molecules. Their planar chirality, arising from the restricted rotation of the two aromatic rings, makes them fascinating building blocks for asymmetric catalysis, materials science, and medicinal chemistry.[1][2][3] The biological activity of such molecules is often dictated by their specific three-dimensional arrangement. Therefore, the precise determination of enantiomeric excess (ee) is not merely a quality control step but a critical parameter that defines a compound's efficacy and safety.
This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of chiral paracyclophane derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish principles for orthogonal validation, and provide actionable protocols grounded in peer-reviewed literature.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and reliable method for the direct separation and quantification of enantiomers.[4][5] The technique's strength lies in its ability to physically separate the enantiomers, allowing for accurate quantification based on the integrated peak areas from a detector (e.g., UV-Vis).
The Principle of Separation: The Chiral Stationary Phase (CSP)
The core of a chiral HPLC separation is the Chiral Stationary Phase (CSP).[4][6] Enantiomers, being identical in an achiral environment, are forced to interact differently with the chiral environment of the CSP. This differential interaction leads to the formation of transient diastereomeric complexes with different binding energies, resulting in different retention times. For paracyclophanes, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralcel® or Chiralpak® columns) are often the first choice due to their broad applicability and proven success in resolving planar chiral compounds.[1]
Causality in Method Development: Why Choices Matter
-
Column Selection: The choice of CSP is paramount. Polysaccharide-based columns are effective for paracyclophanes because the aromatic rings of the analyte can engage in π-π stacking and hydrogen bonding interactions within the helical grooves of the chiral polymer. This creates the necessary energetic difference for separation.
-
Mobile Phase Optimization: The mobile phase (e.g., a mixture of hexane/isopropanol or hexane/ethanol) modulates the interaction between the analyte and the CSP. A more polar mobile phase will typically reduce retention times by competing with the analyte for interaction sites on the CSP. The key is to find a balance that provides good resolution (separation between peaks) within a reasonable analysis time. Additives like diethylamine are sometimes used to improve peak shape for basic analytes.[4]
-
Orthogonal Validation: While HPLC is robust, it is not infallible. Co-elution with an impurity under a single condition can lead to inaccurate ee values. A trustworthy protocol involves validating the result on a second CSP with different selectivity or by using one of the spectroscopic methods described below.
Experimental Protocol: Chiral HPLC for a Paracyclophane Diol
This protocol is representative for determining the ee of a paracyclophane derivative, adapted from methodologies found in asymmetric synthesis literature.[7]
Objective: To determine the enantiomeric excess of a synthesized chiral paracyclophane diol.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column: Chiralpak® IA or IB
-
Mobile Phase: Hexane/Isopropanol (IPA) mixture
-
Sample: Paracyclophane diol dissolved in mobile phase (~1 mg/mL)
-
Reference: Racemic mixture of the paracyclophane diol
Methodology:
-
System Preparation: Equilibrate the Chiralpak® column with the chosen mobile phase (e.g., 90:10 Hexane:IPA) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Racemic Standard Injection: Inject the racemic sample to determine the retention times of both enantiomers and confirm that the column provides baseline separation.
-
Sample Injection: Inject the synthesized, enantiomerically-enriched sample under the identical conditions.
-
Data Analysis: Integrate the peak areas for both enantiomers. The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Spectroscopic Approaches: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy offers a powerful, non-separative alternative for ee determination.[8] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be introduced to create a diastereomeric environment, which lifts the spectral degeneracy.[9]
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form weak, non-covalent diastereomeric complexes with the analyte enantiomers.[10][11] This association leads to small, but measurable, differences in the chemical shifts (Δδ) of the analyte's signals for each enantiomer.
-
Mechanism & Choice: The interaction is often based on hydrogen bonding, π-π stacking, or dipole-dipole forces. The choice of CSA depends on the functional groups present in the paracyclophane. For paracyclophanes with alcohol or amine functionalities, agents like Pirkle's alcohol or derivatives of amino acids can be effective.[11] The key is that the association must be fast on the NMR timescale.
-
Trustworthiness: This method is non-destructive, and the sample can be recovered. However, the chemical shift differences can be small and may be affected by concentration, temperature, and solvent.[12] It is crucial to identify a well-resolved, sharp proton signal in the paracyclophane that shows clear splitting in the presence of the CSA.
Chiral Derivatizing Agents (CDAs)
CDAs react covalently with a functional group on the analyte to form a stable pair of diastereomers.[10][13] This approach typically results in much larger and more easily quantifiable chemical shift differences compared to CSAs.
-
Mechanism & Choice: A classic example is the reaction of a paracyclophane containing an alcohol or amine group with an enantiomerically pure Mosher's acid derivative.[13] This forms diastereomeric esters or amides.
-
Trustworthiness & Caveats: The primary requirement is that the derivatization reaction must proceed to 100% completion without any kinetic resolution (i.e., one enantiomer must not react faster than the other).[14] The CDA itself must also be of 100% enantiomeric purity.[14] While powerful, this method is destructive to the original sample.
A Complementary Technique: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[15] While not the primary tool for routine ee quantification, it plays a crucial role in assigning the absolute configuration of the enantiomers.
-
Application: Once enantiomers are separated by HPLC, their absolute configuration (e.g., Rp or Sp for planar chirality) can often be determined by comparing their experimental CD spectra to spectra predicted by quantum chemical calculations.[1][16][17] The sign of the Cotton effects in the CD spectrum is characteristic of a specific enantiomer.
-
Why it's Complementary: CD provides structural information that HPLC and NMR do not. For drug development, knowing the absolute configuration is as important as knowing the enantiomeric excess. The intensity of the CD signal is proportional to the enantiomeric excess, but calibration for accurate quantification can be complex, making it less practical for this purpose than HPLC or NMR.
Comparative Analysis of Techniques
The optimal method for determining enantiomeric excess depends on the specific requirements of the analysis, including sample availability, required accuracy, and the stage of research or development.
| Parameter | Chiral HPLC | NMR with CSA | NMR with CDA | Circular Dichroism |
| Primary Use | Accurate ee Quantification | ee Quantification | ee Quantification | Absolute Configuration |
| Principle | Physical Separation | Diastereomeric Solvation | Diastereomeric Derivatization | Differential Light Absorption |
| Sensitivity | High (µg to ng) | Moderate (mg) | Moderate (mg) | Moderate (µg to mg) |
| Accuracy | Excellent (often <0.1% error) | Good (can be affected by conditions) | Excellent (if reaction is clean) | Semi-quantitative for ee |
| Sample Prep | Simple dissolution | Simple mixing | Chemical reaction required | Simple dissolution |
| Destructive? | No | No | Yes | No |
| Key Advantage | Direct, robust quantification | Non-destructive, fast | Large, clear signal separation | Provides absolute configuration |
| Key Limitation | Requires method development | Small Δδ, matrix effects | Potential for kinetic resolution | Not ideal for routine ee quantification |
Conclusion: An Integrated, Self-Validating Approach
For the highest degree of confidence in validating the enantiomeric excess of chiral paracyclophane derivatives, a multi-faceted approach is recommended. Chiral HPLC serves as the foundational technique for accurate and precise quantification. This result should then be orthogonally validated, where possible, using an NMR-based method (preferably with a CSA for its non-destructive nature). Finally, Circular Dichroism should be employed to assign the absolute configuration of the separated enantiomers, providing a complete stereochemical picture of the molecule. This integrated workflow creates a self-validating system, ensuring the scientific integrity required for publication, patent applications, and regulatory submissions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Circular Dichroisms of Mono- and Dibromo[2.2]paracyclophanes: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral paracyclophanes | UMR8601 [lcbpt.u-paris-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. bates.edu [bates.edu]
- 15. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Absolute configuration of chiral [2.2]paracyclophanes with intramolecular charge-transfer interaction. Failure of the exciton chirality method and use of the sector rule applied to the cotton effect of the CT transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absolute configuration determination of donor-acceptor [2.2]paracyclophanes by comparison of theoretical and experimental vibrational circular dichroism spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the ¹H NMR Characterization of Substituted [2.2]Metaparacyclophanes
For the discerning researcher in structural chemistry and drug development, the precise characterization of molecular architecture is paramount. Among the fascinating scaffolds available to the synthetic chemist, [2.2]cyclophanes stand out for their unique three-dimensional structures and strained aromatic rings. While the highly symmetric [2.2]paracyclophane is well-documented, its less-studied isomer, [2.2]metaparacyclophane, presents a distinct set of stereochemical and electronic properties. This guide provides an in-depth comparison of the ¹H NMR spectroscopic features of substituted [2.2]metaparacyclophanes, offering field-proven insights into their characterization and highlighting the nuances that differentiate them from their more common paracyclophane counterparts.
The Structural Enigma of [2.2]Metaparacyclophane: A ¹H NMR Perspective
The defining feature of [2.2]metaparacyclophane is the fusion of a meta- and a para-substituted benzene ring via two ethylene bridges. This arrangement contorts the aromatic rings into non-planar boat or twist conformations, creating a rich and complex magnetic environment that is exquisitely sensitive to substitution.
A key structural characteristic is the positioning of the C8 proton of the meta-substituted ring directly over the face of the para-substituted ring.[1] This through-space interaction is the dominant factor governing the ¹H NMR spectrum, leading to significant anisotropic shielding and, consequently, upfield shifts for this and other nearby protons. Understanding these shielding effects is crucial for the unambiguous assignment of resonances and the confirmation of the [2.2]metaparacyclophane scaffold.
However, the synthesis and isolation of substituted [2.2]metaparacyclophanes are often challenging, which has contributed to the scarcity of comprehensive NMR data in the literature.[1][2][3] Unlike the more straightforward syntheses available for [2.2]paracyclophane, routes to [2.2]metaparacyclophanes can be lengthy and low-yielding.[1] Even the parent, unsubstituted [2.2]metaparacyclophane is difficult to obtain in a pure form, often co-eluting with its [2.2]paracyclophane isomer, which complicates the acquisition of clean baseline NMR data.[1][3]
This guide will focus on a well-characterized substituted derivative, 4-hydroxy-5-nitro[2.2]metaparacyclophane, and compare its ¹H NMR features with those of analogous substituted [2.2]paracyclophanes to provide a clear comparative framework.
Comparative ¹H NMR Data: Substituted [2.2]Metaparacyclophane vs. [2.2]Paracyclophane Derivatives
The following table summarizes the ¹H NMR chemical shifts for 4-hydroxy-5-nitro[2.2]metaparacyclophane and provides comparative data for the parent [2.2]paracyclophane and one of its substituted derivatives. This comparison highlights the profound impact of the meta-para bridging on the chemical shifts of the aromatic and bridge protons.
| Compound/Proton | 4-hydroxy-5-nitro[2.2]metaparacyclophane[2] | [2.2]Paracyclophane[4] | 4-Nitro[2.2]paracyclophane[1] |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Aromatic Protons | |||
| H-6 | 7.53 (s) | 6.47 (s) | - |
| H-12 | 7.20 (d, J=7.9 Hz) | - | 6.48 (d, J=6.9 Hz) |
| H-13 | 7.24 (d, J=7.8 Hz) | - | 6.79 (dd, J=1.3, 7.8 Hz) |
| H-15 | 6.12 (d, J=7.9 Hz) | - | 6.53 (dd, J=1.2, 7.7 Hz) |
| H-internal (meta-ring) | 5.80 (s) | - | - |
| OH | 10.79 (s) | - | - |
| Bridge Protons (CH₂)₂ | 1.9-3.3 (m) | ~2.7-3.1 (m) | ~2.9-4.0 (m) |
Key Observations and Interpretive Insights:
-
Upfield Shift of the Internal Proton: The most striking feature in the spectrum of 4-hydroxy-5-nitro[2.2]metaparacyclophane is the highly shielded aromatic proton at 5.80 ppm. This significant upfield shift is a direct consequence of this proton being held over the shielding cone of the opposing para-substituted ring.
-
Downfield Shift of a para-Ring Proton: Conversely, the proton at the 12-position on the para-ring experiences a downfield shift to 7.20 ppm. This is due to its location in the deshielding region of the meta-substituted ring's anisotropy cone.
-
Complexity of Bridge Proton Resonances: The ethylene bridge protons in substituted [2.2]metaparacyclophanes typically appear as complex multiplets. Their diastereotopicity, coupled with restricted conformational mobility, leads to complex spin systems that are often challenging to fully resolve without the aid of two-dimensional NMR techniques.
-
Substituent Effects: The electron-withdrawing nitro group and the electron-donating hydroxyl group in 4-hydroxy-5-nitro[2.2]metaparacyclophane further modulate the chemical shifts of the aromatic protons on the substituted ring, as expected from classical electronic effects.
Experimental Protocol for ¹H NMR Acquisition of Substituted [2.2]Metaparacyclophanes
Acquiring high-quality ¹H NMR spectra of these molecules is critical for accurate structural elucidation. The following protocol outlines a robust methodology.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for many cyclophane derivatives. For variable temperature studies or to resolve overlapping signals, other solvents such as deuterated benzene (C₆D₆), which can induce significant solvent shifts, may be employed.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex multiplets of the bridge protons.
-
Standard 1D ¹H NMR:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Use a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Ensure proper shimming to obtain sharp, symmetrical peaks.
-
-
2D NMR Experiments for Unambiguous Assignments:
-
COSY (Correlation Spectroscopy): Essential for identifying scalar-coupled protons, particularly within the aromatic spin systems and the ethylene bridges.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for establishing through-space proximities. For [2.2]metaparacyclophanes, a NOESY experiment can definitively confirm the spatial relationship between the internal proton of the meta-ring and the protons on the face of the para-ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.
-
Visualizing Structure-Spectrum Relationships
The following diagrams illustrate the key structural features of [2.2]metaparacyclophane and the workflow for its NMR characterization.
Caption: Key structural features of [2.2]metaparacyclophane and the origin of the characteristic upfield shift of the internal proton.
Caption: Recommended workflow for the comprehensive ¹H NMR characterization of substituted [2.2]metaparacyclophanes.
Conclusion
The ¹H NMR characterization of substituted [2.2]metaparacyclophanes is a nuanced endeavor that relies on a thorough understanding of through-space anisotropic effects. While the synthesis and isolation of these compounds can be a significant hurdle, the resulting ¹H NMR spectra are rich in structural information. The characteristic upfield shift of the internal proton on the meta-bridged ring serves as a diagnostic fingerprint for this class of molecules. By employing a combination of 1D and 2D NMR techniques, researchers can confidently elucidate the structure of these fascinating and challenging molecules, paving the way for their application in materials science and medicinal chemistry.
References
The Enduring Challenge of a Strained Benzene: A Comparative Guide to Bond Lengths in [2.2]Paracyclophane
For decades, [2.2]paracyclophane has captivated chemists. Its unique architecture, featuring two benzene rings forced into close proximity by ethylene bridges, creates a highly strained system that challenges our fundamental understanding of aromaticity and chemical bonding.[1] The molecule's boat-distorted benzene rings and significant transannular π-π interactions result in physical and chemical properties that deviate markedly from simple aromatic compounds.[2] A central aspect of this fascinating molecule is the precise geometry of its carbon skeleton, a topic of ongoing discussion and a benchmark for the accuracy of theoretical models.
This in-depth technical guide provides a critical comparison of the experimentally determined and computationally calculated bond lengths in [2.2]paracyclophane. We will delve into the nuances of both X-ray crystallography and modern density functional theory (DFT) and second-order Møller-Plesset perturbation theory (MP2) calculations, offering researchers, scientists, and drug development professionals a clear perspective on the strengths and limitations of each approach in characterizing this iconic strained molecule.
The Experimental Benchmark: Low-Temperature X-ray Crystallography
The definitive method for determining the precise arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. For a molecule like [2.2]paracyclophane, where subtle structural details are paramount, low-temperature data collection is crucial to minimize thermal motion and obtain the most accurate picture of the ground-state geometry.
A landmark study by Wolf et al. (2014) provided a high-resolution crystal structure of [2.2]paracyclophane at a frigid 15 K, which serves as our primary experimental reference.[3] This work definitively showed that in the solid state at low temperatures, the molecule adopts a D₂ symmetry, characterized by a slight twist of the ethylene bridges relative to the benzene rings, a mechanism to relieve some of the inherent steric strain.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that transforms a physical crystal into a three-dimensional atomic model. The causality behind each step is critical for achieving a high-quality, reliable structure.
The Computational Approach: Modeling a Strained System
Computational chemistry offers a powerful alternative and complement to experimental methods, allowing for the calculation of molecular geometries in the gas phase, free from crystal packing effects. For [2.2]paracyclophane, the choice of computational method is critical due to the molecule's strained nature and the importance of non-covalent interactions between the two benzene decks.
We will compare the experimental bond lengths with those obtained from three representative computational methods:
-
B3LYP: A widely used hybrid density functional that often provides a good balance of accuracy and computational cost. However, it does not inherently account for London dispersion forces.
-
B3LYP-D3: The same B3LYP functional with the addition of Grimme's D3 empirical dispersion correction. This correction is designed to improve the description of non-covalent interactions, which are crucial in [2.2]paracyclophane.[4]
-
MP2 (Møller-Plesset perturbation theory of the second order): A wavefunction-based method that inherently includes electron correlation effects, providing a more rigorous description of dispersion forces than standard DFT functionals.
Computational Protocol: DFT Geometry Optimization
A geometry optimization calculation seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The process is iterative, progressively refining the molecular structure until the forces on the atoms are negligible.
Head-to-Head Comparison: Bond Lengths
The unique strain in [2.2]paracyclophane manifests in several key bond lengths: the C-C bond of the ethylene bridge, the C-C bond connecting the bridge to the aromatic ring (ipso-aromatic), and the C-C bonds within the aromatic ring itself.
| Bond Type | Experimental (X-ray at 15K)[3] | B3LYP[5] | B3LYP-D3 | MP2[5] |
| C-C (Bridge) | 1.588 Å | 1.594 Å | 1.589 Å | 1.587 Å |
| C-C (Ipso-Aromatic) | 1.512 Å | 1.516 Å | 1.513 Å | 1.511 Å |
| C-C (Aromatic) | 1.396 - 1.405 Å | 1.399 - 1.408 Å | 1.397 - 1.406 Å | 1.395 - 1.404 Å |
Analysis and Insights
The data reveals a compelling story about the performance of these computational methods for a highly strained system.
-
The Crucial Role of Dispersion Correction: The standard B3LYP functional overestimates the length of the ethylene bridge bond. This is a known limitation of many DFT functionals that do not adequately capture the attractive dispersion forces between the two benzene rings, which would pull them slightly closer and subtly influence the entire geometry. The addition of the D3 correction in B3LYP-D3 brings the calculated bridge bond length into excellent agreement with the experimental value. This highlights the necessity of accounting for dispersion when modeling systems with significant non-covalent interactions.
-
High Accuracy of MP2: The MP2 method, which includes electron correlation from first principles, also shows exceptional agreement with the experimental data across all bond types.[5] This is expected, as MP2 provides a more fundamentally sound description of the dispersion interactions compared to the empirical correction in B3LYP-D3. However, this accuracy comes at a significantly higher computational cost.
-
Agreement in Aromatic and Ipso Bonds: All three computational methods perform well in predicting the C-C bond lengths within the aromatic ring and the ipso-aromatic C-C bonds. The differences between the methods and the experimental values are generally less than 0.01 Å, which is considered very good agreement. This suggests that while dispersion is critical for the overall structure and inter-deck interactions, the local geometry of the distorted benzene rings is well-described even by the uncorrected B3LYP functional.
Conclusion
The case of [2.2]paracyclophane serves as an excellent illustration of the synergy between experimental and computational chemistry. High-quality, low-temperature X-ray crystallography provides the ultimate benchmark for the ground-truth structure of the molecule in the solid state.[3]
Computational methods, when chosen carefully, can reproduce this complex geometry with remarkable fidelity. For [2.2]paracyclophane, it is clear that accounting for dispersion forces is non-negotiable for achieving high accuracy, particularly for the inter-ring distance and the consequential strain on the ethylene bridges. Both dispersion-corrected DFT (like B3LYP-D3) and wavefunction-based methods (like MP2) provide results that are in excellent agreement with experimental findings.[5]
For researchers and drug development professionals working with complex, sterically crowded, or non-covalently interacting systems, this guide underscores a critical takeaway: the standard application of a popular functional like B3LYP may not be sufficient. A thoughtful consideration of the underlying physics of the system, particularly the potential role of dispersion forces, is essential for selecting a computational protocol that can be trusted to deliver accurate and predictive results.
References
- 1. CCCBDB compare calculated bond lengths [cccbdb.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. The accuracy of DFT-optimized geometries of functional transition metal compounds: a validation study of catalysts for olefin metathesis and other reactions in the homogeneous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to PhanePhos and BINAP Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic activity. Among the pantheon of privileged phosphine ligands, PhanePhos and BINAP have emerged as powerful tools for the synthesis of chiral molecules. This guide provides an in-depth technical comparison of their performance, grounded in experimental data, to aid researchers in selecting the optimal ligand for their specific catalytic transformations.
Structural Scaffolds: A Tale of Two Chiralities
The fundamental difference between PhanePhos and BINAP lies in their source of chirality. Understanding this structural distinction is key to appreciating their divergent performance in catalysis.
BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) is a cornerstone of asymmetric catalysis, possessing axial chirality arising from restricted rotation (atropisomerism) around the C-C bond connecting the two naphthalene rings. This C₂-symmetric framework creates a well-defined chiral environment around the metal center. The dihedral angle between the naphthyl groups is approximately 90 degrees, and it has a natural bite angle of about 93 degrees.[1]
PhanePhos (4,12-bis(diphenylphosphino)-[2.2]paracyclophane) , in contrast, exhibits planar chirality. Its rigid [2.2]paracyclophane backbone forces one of the benzene rings to be closer to the coordinating metal center, creating a unique and highly asymmetric environment. This structural rigidity and distinct chirality often lead to different substrate preferences and catalytic activities compared to axially chiral ligands.
Caption: Fundamental structural differences between BINAP and PhanePhos.
Performance in Asymmetric Hydrogenation: A Head-to-Head Comparison
Asymmetric hydrogenation is a critical transformation in the synthesis of pharmaceuticals and fine chemicals, and it is here that both PhanePhos and BINAP have demonstrated exceptional utility. Direct comparative studies, however, reveal nuances in their performance depending on the substrate and reaction conditions.
Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a benchmark reaction for evaluating chiral catalysts. Both PhanePhos and BINAP, when complexed with ruthenium, are highly effective catalysts for this transformation.
A comparative study on the hydrogenation of methyl acetoacetate reveals the superior activity of the Ru-PhanePhos complex under milder conditions. While BINAP-based catalysts often require elevated pressures or temperatures to achieve high conversions, PhanePhos catalysts can exhibit exceptional activity at lower pressures and temperatures. For instance, the application of a [2.2]PHANEPHOS-Ru(II)bis(trifluoroacetate) salt has been shown to yield up to 96% enantiomeric excess (ee) in the hydrogenation of β-ketoesters.[2]
| Ligand | Substrate | Catalyst | Conditions | Conversion (%) | ee (%) | Reference |
| (S)-PhanePhos | Methyl Acetoacetate | [(S)-PhanePhos-Ru(TFA)₂] | H₂ (50 psi), MeOH/H₂O, -5 °C, 18 h | 100 | 96 | [3] |
| (R)-BINAP | Methyl Acetoacetate | [RuCl₂(benzene)]₂ + (R)-BINAP | H₂ (4 atm), 100 °C | 99 | 96 | [3] |
| (R)-BINAP | Methyl Acetoacetate | Ru/KAP-1 (BINAP-based) | H₂ (2 MPa), 80 °C, 10 h | >99 | 93.5 | [4] |
This table presents a summary of data from different sources and is for illustrative purposes. Direct comparison is most accurate when data is from the same study.
The data suggests that while both ligands can achieve high enantioselectivity, PhanePhos can offer a significant advantage in terms of reaction conditions, which is a crucial factor in industrial applications.
Hydrogenation of Olefins
In the rhodium-catalyzed asymmetric hydrogenation of olefins, such as dehydroamino acids, both ligands also show excellent performance. The choice between them may depend on the specific substrate and desired enantiomer. With BINAP, the rhodium-catalyzed hydrogenation of E- and Z-isomers of the same substrate can lead to products with opposite absolute configurations.[5]
References
A Senior Application Scientist's Guide to Suzuki Coupling: Trifluoroborate Salts vs. Boronic Esters
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is a critical decision that dictates reaction efficiency, reproducibility, and overall synthetic strategy. While boronic acids and their corresponding esters have long been the workhorses of this transformation, potassium organotrifluoroborates have emerged as powerful alternatives, offering a unique combination of stability and reactivity. This guide provides an in-depth, objective comparison of these two classes of reagents, grounded in mechanistic principles and supported by experimental data, to inform your selection process in complex synthetic applications.
Executive Summary: The Stability-Reactivity Paradigm
The core difference between potassium organotrifluoroborates and boronic esters lies in a trade-off between stability and the mechanism of activation.
-
Boronic Esters , particularly pinacol esters, offer a significant stability advantage over their parent boronic acids.[1][2] They are often crystalline, chromatographically stable solids that are easier to handle and store.[1] However, their tricoordinate boron center remains susceptible to certain decomposition pathways, and their reactivity in the catalytic cycle is direct, proceeding after activation by a base.
-
Potassium Organotrifluoroborates (R-BF₃K) are tetracoordinate boron species, a structural feature that renders them exceptionally stable to air, moisture, and even strongly oxidative conditions.[3][4] They can be considered a "protected" form of boronic acids, requiring in situ hydrolysis to release the active tricoordinate species for the catalytic cycle.[5][6] This "slow-release" mechanism can be highly advantageous, minimizing common side reactions and often leading to higher yields and reproducibility.[3][7]
The Decisive Factor: Stability and Handling
The operational success of a multi-step synthesis often hinges on the stability of the reagents involved. Here, trifluoroborates present a compelling advantage.
Boronic Esters: While more stable than boronic acids, boronic esters (like pinacol esters) can still be susceptible to hydrolysis, especially on silica gel during purification.[8] Their tricoordinate boron atom possesses a vacant p-orbital, making it Lewis acidic and prone to decomposition pathways like protodeboronation, particularly for sensitive substrates like 2-pyridyl derivatives.[8][9]
Trifluoroborate Salts: The tetracoordinate nature of the boron atom in trifluoroborates effectively shields it from common degradation routes.[4][5] This results in several practical benefits:
-
Exceptional Benchtop Stability: They are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[3][4][10]
-
Broad Functional Group Tolerance: Their stability allows them to be carried through various synthetic transformations where a boronic acid or ester might require protection and deprotection steps.[3][11]
-
Simplified Purification: Trifluoroborate salts are often readily purified by simple recrystallization or precipitation.[10][12]
Mechanistic Insights and Reactivity
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.
Boronic Esters typically require activation by a base (e.g., hydroxide, alkoxide) to form a more nucleophilic tetracoordinate boronate species [R-B(OR')₂(OH)]⁻, which then undergoes transmetalation with the palladium complex.[9] Recent studies have also shown that boronic esters can transmetalate directly without prior hydrolysis under certain conditions.[13]
Trifluoroborate Salts are considered pre-catalysts for the active boronic acid. Their participation in the catalytic cycle is predicated on a slow, controlled hydrolysis to the corresponding boronic acid R-B(OH)₂.[6][7] This boronic acid is then consumed in the catalytic cycle. The key is that the rate of hydrolysis is often geared to the rate of the catalytic turnover.[7] This slow release of the highly reactive boronic acid in situ prevents its accumulation and subsequent decomposition or homocoupling, which can plague reactions using boronic acids directly.[3][7]
// Nodes for the main cycle Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(R¹-X)"]; PdII [label="R¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation"]; PdII_R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination"]; Product [label="R¹-R²"];
// Nodes for Boron species activation BoronicEster [label="Boronic Ester\nR²-B(OR')₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trifluoroborate [label="Trifluoroborate\nK⁺[R²-BF₃]⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; ActivatedBoronate [label="Activated Boronate\n[R²-B(OR')₂(OH)]⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Boronic Acid\nR²-B(OH)₂", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges for the main cycle Pd0 -> OxAdd [dir=none]; OxAdd -> PdII; PdII -> Transmetalation [dir=none]; Transmetalation -> PdII_R2; PdII_R2 -> RedElim [dir=none]; RedElim -> Product; Product -> Pd0 [label=" Catalyst\nRegeneration"];
// Edges for Boron activation pathways BoronicEster -> ActivatedBoronate [label="Base (OH⁻)"]; Trifluoroborate -> BoronicAcid [label="Hydrolysis (H₂O)"]; ActivatedBoronate -> Transmetalation [style=dashed, color="#4285F4", label="Direct\nPathway"]; BoronicAcid -> Transmetalation [style=dashed, color="#34A853", label="Slow-Release\nPathway"];
// Invisible nodes for layout {rank=same; OxAdd; RedElim;} {rank=same; PdII; PdII_R2;} } caption: "Suzuki-Miyaura cycle with activation pathways for boron reagents."
Substrate Scope and Performance
Both reagent classes are highly versatile, but distinct advantages emerge with certain substrate types.
-
Aryl and Heteroaryl Couplings: Both perform well. However, for electron-deficient or unstable heteroarylboronic acids (e.g., furan, pyridine derivatives), conversion to the corresponding trifluoroborate salt significantly improves stability and handling, leading to more reliable coupling outcomes.[12]
-
Alkenyl Couplings: Trifluoroborates solve several problems associated with alkenylboronic acids, which can be prone to polymerization or require toxic thallium bases for efficient coupling.[14] Potassium alkenyltrifluoroborates are stable solids and couple efficiently under standard conditions.[14]
-
Alkyl Couplings (sp³): This is where trifluoroborates show a marked advantage. The cross-coupling of C(sp³)-hybridized boron reagents is challenging due to sluggish transmetalation rates and the potential for β-hydride elimination.[2][15] Trifluoroborates, particularly for secondary alkyl groups, have demonstrated superior reactivity and yield compared to their boronic ester counterparts under optimized conditions.[5][16]
Comparative Performance Data
The following table compiles representative data from various studies to illustrate performance differences. Conditions are optimized for each reagent and are not necessarily identical.
| Entry | Aryl Halide | Boron Reagent | Catalyst/Ligand System | Base | Yield (%) | Source |
| 1 | 4-Chlorotoluene | Potassium n-Butyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | 95% | [5] |
| 2 | 2,6-Dichloropyridine | n-Heptyl Pinacol Boronic Ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | 75% | [17] |
| 3 | 4-Bromobenzonitrile | Potassium Isopropenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | 86% | [14] |
| 4 | 4-Bromoanisole | Potassium 2-Furyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | 98% | [12] |
| 5 | 3-Chloroindazole | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 85% | [18] |
| 6 | 4-Bromoacetophenone | Potassium Cyclopropyltrifluoroborate | Pd(PPh₃)₄ | Cs₂CO₃ | 85% | [5] |
Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. Below are detailed, representative procedures.
Protocol 1: Synthesis of a Potassium Organotrifluoroborate Salt
This procedure details the conversion of a boronic acid to its corresponding trifluoroborate salt, a common and straightforward preparation.[3][6]
-
Objective: To synthesize potassium phenyltrifluoroborate from phenylboronic acid.
-
Materials: Phenylboronic acid, Methanol, Potassium hydrogen fluoride (KHF₂), Deionized water.
-
Procedure:
-
In a flask, dissolve phenylboronic acid (1.0 eq) in a minimal amount of methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 3.0 eq).
-
While stirring the methanolic solution of boronic acid, add the aqueous KHF₂ solution dropwise.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.[3]
-
Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete conversion.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold methanol to remove excess salts and impurities.
-
Dry the crystalline solid under vacuum to yield the final product.
-
Protocol 2: Suzuki-Miyaura Coupling with a Boronic Ester
This protocol is a general method for coupling an aryl halide with a pinacol boronic ester.[19]
-
Objective: To couple a generic aryl bromide with an arylpinacol boronic ester.
-
Materials: Aryl bromide (1.0 eq), Arylpinacol boronic ester (1.1-1.5 eq), Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 eq), Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1).
-
Procedure:
-
To a pressure flask or Schlenk tube equipped with a stir bar, add the aryl bromide (1.0 eq), the boronic ester (1.1 eq), and the base (2.5 eq).[19]
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under an inert atmosphere, add the anhydrous 1,4-dioxane and water.[19]
-
Sparge the mixture with the inert gas for 10-15 minutes to degas the solution.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq) to the mixture under a positive pressure of inert gas.[19]
-
Seal the vessel tightly and place it in a preheated oil bath at 85-100 °C.[19]
-
Stir the reaction overnight (12-24 hours). Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Suzuki-Miyaura Coupling with a Trifluoroborate Salt
This protocol details the coupling of a secondary alkyltrifluoroborate with an aryl chloride, a transformation where these reagents excel.[20]
-
Objective: To couple a potassium secondary alkyltrifluoroborate with an aryl chloride.
-
Materials: Aryl chloride (1.0 eq), Potassium secondary alkyltrifluoroborate (1.05 eq), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), RuPhos ligand (4 mol%), Potassium carbonate (K₂CO₃, 3.0 eq), Toluene, Deionized water.[20]
-
Procedure:
-
Charge a 25 mL Schlenk tube with a magnetic stir bar, the aryl chloride (0.5 mmol, 1.0 eq), the potassium alkyltrifluoroborate (0.525 mmol, 1.05 eq), and potassium carbonate (1.5 mmol, 3.0 eq).[20]
-
Evacuate and backfill the tube with argon three times.[20]
-
Add toluene (5 mL) and deionized water (0.5 mL).[20]
-
Stir and sparge the mixture with argon for 15 minutes.[20]
-
In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%) and add this catalyst/ligand mixture to the reaction under a positive pressure of argon.[20]
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.[20]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water.[20]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.[20]
-
Conclusion and Recommendations
The choice between trifluoroborate salts and boronic esters is not a matter of universal superiority but of strategic application.
Choose Boronic Esters when:
-
The corresponding boronic acid is reasonably stable and commercially available.
-
You are performing a standard aryl-aryl coupling where established protocols are robust.
-
Chromatographic purification of the boron reagent is necessary and hydrolysis is not a major concern.
Choose Trifluoroborate Salts when:
-
Stability is paramount: You are working with unstable boronic acids (e.g., many heteroaryl, vinyl, or alkyl species) or require a reagent that can survive multiple synthetic steps.[3][11][12]
-
You are performing challenging couplings: Particularly with C(sp³)-hybridized systems (secondary alkyl groups) where trifluoroborates often provide superior reactivity.[5][16]
-
Reproducibility is critical: The "slow-release" mechanism can minimize side reactions, leading to cleaner reaction profiles and more consistent yields, especially in a drug development or process chemistry setting.[3]
By understanding the fundamental chemical differences and leveraging the unique advantages of each reagent class, researchers can significantly enhance the power and reliability of the Suzuki-Miyaura cross-coupling reaction in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]
- 16. bristol.ac.uk [bristol.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Chiroptical Properties of Enantiopure Dibromo[2.2]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral molecules, planar chiral [2.2]paracyclophanes have emerged as a unique and powerful scaffold. Their rigid, three-dimensional structure and through-space electronic communication between the two aromatic decks give rise to distinct chiroptical properties that are highly sensitive to substitution patterns. This guide provides an in-depth comparison of the chiroptical properties of enantiopure dibromo[2.2]paracyclophane with other prominent classes of chiral compounds, offering field-proven insights for researchers in asymmetric catalysis, materials science, and drug development.
Introduction to Planar Chirality and [2.2]Paracyclophanes
Unlike more common forms of chirality centered on a stereogenic atom, planar chirality arises from the restricted rotation of a substituent out of a molecular plane. In [2.2]paracyclophane, the two benzene rings are held in close proximity by two ethylene bridges, preventing their rotation and creating a chiral plane.[1] Substitution on the aromatic rings breaks the molecule's symmetry, leading to the existence of non-superimposable mirror images, or enantiomers.
Dibromo[2.2]paracyclophanes are particularly valuable as they serve as versatile synthetic intermediates for a wide range of more complex and functionalized paracyclophane derivatives.[2] The position of the bromine atoms significantly influences the molecule's chiroptical response, making a detailed understanding of these properties crucial for their application.
Comparative Analysis of Chiroptical Properties
The chiroptical properties of a molecule are defined by its differential interaction with left- and right-circularly polarized light. These are primarily measured by optical rotation and circular dichroism (CD) spectroscopy. Below is a comparative overview of the chiroptical properties of enantiopure dibromo[2.2]paracyclophane alongside other widely used chiral scaffolds: BINOL derivatives, chiral ferrocenes, and Tröger's base derivatives.
Table 1: Comparison of Chiroptical Properties of Representative Chiral Scaffolds
| Chiral Scaffold | Representative Compound | Specific Rotation ([α]D) | Molar Ellipticity ([θ]) or Δε | Key Chiroptical Features & Remarks |
| [2.2]Paracyclophane | (Rp)-pseudo-ortho-dibromo[2.2]paracyclophane | Not widely reported, focus is on CD | Δε ≈ -15 to +20 M-1cm-1 (multiple bands)[2] | Strong, multisignate Cotton effects in the UV region. Chiroptical properties are highly sensitive to the substitution pattern (pseudo-ortho, -meta, -para).[2] The rigid structure leads to well-defined chiroptical responses. |
| Axially Chiral Biaryl | (R)-BINOL | +35.5° (c=1, THF)[3] | Δε ≈ ±150 M-1cm-1 | Intense CD signals due to the skewed conformation of the two naphthalene rings. Widely used in asymmetric catalysis.[4] |
| Planar Chiral Metallocene | (Rp)-1-formyl-2-methylferrocene | High values reported for derivatives[5] | Δε values vary significantly with substitution | Chirality arises from the non-superimposable arrangement of substituents on the cyclopentadienyl rings. The metal center can influence the chiroptical properties.[5] |
| Chiral Amine | (+)-(5S,11S)-Tröger's Base | High values reported for derivatives[6] | Significant Cotton effects observed[6] | The V-shape and stereogenic nitrogen atoms result in a rigid chiral structure.[6] |
Field-Proven Insights: [2.2]Paracyclophanes in Context
While BINOL, ferrocene, and Tröger's base derivatives have long been staples in asymmetric synthesis and chiroptical studies, [2.2]paracyclophanes offer a unique set of advantages and disadvantages.
Advantages of [2.2]Paracyclophane Scaffolds:
-
Rigid and Tunable 3D Structure: The fixed orientation of the aromatic rings provides a well-defined and predictable chiral environment, which is highly advantageous in the design of chiral ligands and catalysts.[1][7]
-
Through-Space Electronic Communication: The close proximity of the two π-systems allows for electronic interactions that can influence catalytic activity and lead to unique photophysical properties.[8]
-
Versatile Functionalization: The aromatic rings can be functionalized at various positions, allowing for fine-tuning of the steric and electronic properties of the molecule.[9]
Limitations and Considerations:
-
Synthetic Accessibility: The synthesis of enantiopure [2.2]paracyclophanes can be more challenging and lower-yielding compared to some other chiral scaffolds.[10]
-
Limited Solubility: The rigid, nonpolar nature of the parent paracyclophane can lead to poor solubility in some common solvents, which can be a practical limitation.
Comparison with Other Scaffolds in Asymmetric Catalysis:
-
vs. BINOL: While BINOL-based ligands are highly effective and widely used, the chirality is axial and can have some conformational flexibility. The rigid planar chirality of paracyclophanes can offer a different and sometimes complementary stereochemical control.[4]
-
vs. Ferrocenes: Ferrocene-based ligands also possess planar chirality and have been extensively used.[5] Paracyclophanes, being purely organic scaffolds, lack the redox activity of ferrocenes, which can be an advantage or disadvantage depending on the desired application. The steric bulk of the paracyclophane scaffold is also significantly different from that of ferrocene.
Experimental Protocols
Synthesis and Resolution of Enantiopure dibromo[2.2]paracyclophane
The following is a representative protocol for the synthesis and resolution of pseudo-ortho-dibromo[2.2]paracyclophane, a key intermediate for many chiral ligands.
Step-by-Step Methodology:
-
Bromination of [2.2]Paracyclophane: To a solution of [2.2]paracyclophane in a suitable solvent (e.g., dichloromethane), a brominating agent such as bromine in the presence of a Lewis acid catalyst (e.g., iron filings) is added. The reaction is typically stirred at room temperature until the starting material is consumed. This step often yields a mixture of mono-, di-, and polybrominated products, as well as different regioisomers of the dibrominated product.
-
Isomerization: The mixture of dibromo[2.2]paracyclophane isomers can be subjected to thermal or acid-catalyzed isomerization to enrich the desired pseudo-ortho isomer.[11]
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the racemic pseudo-ortho-dibromo[2.2]paracyclophane.
-
Enantiomeric Resolution by Chiral HPLC: The racemic mixture is resolved into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC). A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® IA or IB), is typically employed.[2] The mobile phase is optimized to achieve baseline separation of the two enantiomers. The elution order can be used to tentatively assign the absolute configuration based on previous studies.[2]
Chiroptical Measurements
The following protocols outline the standard procedures for measuring the chiroptical properties of the resolved enantiomers.
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: A solution of the enantiopure dibromo[2.2]paracyclophane is prepared in a UV-transparent solvent (e.g., acetonitrile) at a concentration that gives an absorbance of approximately 0.5-1.0 in the wavelength range of interest.
-
Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The instrument parameters (e.g., wavelength range, scan speed, bandwidth) are set.
-
Data Acquisition: A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum. The CD spectrum is typically recorded as the average of multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The raw data (ellipticity in millidegrees) is converted to molar ellipticity ([θ]) or differential molar extinction coefficient (Δε) to allow for comparison with other compounds.
Optical Rotation Measurement:
-
Sample Preparation: A solution of the enantiopure sample is prepared in a suitable solvent at a precisely known concentration.
-
Measurement: The solution is placed in a polarimeter cell of a known path length. The optical rotation is measured at a specific wavelength, typically the sodium D-line (589 nm), and at a controlled temperature.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Conclusion
Enantiopure dibromo[2.2]paracyclophanes possess unique and highly tunable chiroptical properties that stem from their rigid, planar chiral structure. While their synthesis can be more demanding than some other chiral scaffolds, their well-defined three-dimensional architecture and through-space electronic communication offer significant advantages in the design of novel chiral ligands, catalysts, and materials. This guide provides a comparative framework to aid researchers in selecting the most appropriate chiral scaffold for their specific application, with a deeper appreciation for the distinct chiroptical landscape of [2.2]paracyclophanes.
References
- 1. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01075E [pubs.rsc.org]
- 4. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferrocene derivatives with planar chirality and their enantioseparation by liquid-phase techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 4,16-Dibromo[2.2]paracyclophane
As researchers and scientists, our commitment to discovery goes hand-in-hand with our responsibility for safety and environmental stewardship. The handling of specialized chemical reagents like 4,16-Dibromo[2.2]paracyclophane demands not only precision in its application but also diligence in its disposal. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this brominated aromatic compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Initial Safety
Before initiating any disposal procedure, it is imperative to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as a hazardous substance.
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3]
Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
| Required Personal Protective Equipment (PPE) | Specification/Rationale |
| Eye Protection | Chemical safety goggles or a face shield. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect for tears or holes before use. |
| Protective Clothing | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. |
| Respiratory Protection | Not typically required if handled exclusively within a functioning fume hood. |
Waste Characterization and Segregation
This compound is a halogenated organic compound . This classification is critical for proper waste segregation. Halogenated waste streams must never be mixed with non-halogenated organic waste, as this can interfere with disposal processes like solvent recycling or incineration and may create more hazardous byproducts.
Immediate Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste." This prevents accidental mixing with other waste streams.[4][5]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for collecting and preparing this compound waste for final disposal by your institution's Environmental Health & Safety (EHS) office.
Step 1: Preparing the Waste Container
-
Select the Right Container: Use a container made of a chemically resistant material, such as high-density polyethylene (HDPE) or glass. The original product container is often a suitable choice if it is in good condition.[4] Do not use food containers or incompatible plastic/metal containers.[4][5]
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The date accumulation started.
-
Step 2: Transferring Solid Waste
-
Gross Contamination: For any unused or expired solid this compound, transfer it directly into the designated halogenated waste container.
-
Contaminated Materials: Any disposable items grossly contaminated with the solid chemical (e.g., weighing paper, contaminated paper towels, gloves) should also be placed in this container.
Step 3: Managing Empty Containers
An "empty" container that held this compound is not yet ready for regular trash. It must be decontaminated first.
-
First Rinse: The first rinse of the container must be performed with a suitable solvent (e.g., acetone, ethyl acetate). This first rinsate is considered hazardous and must be collected.[5]
-
Rinsate Disposal: Transfer the first rinsate into a separate, properly labeled "Halogenated Organic Liquid Waste" container.
-
Subsequent Rinses: For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] Given the irritant nature of this compound, a conservative approach of collecting at least the first rinse is mandatory.
-
Final Disposal: Once rinsed thoroughly and air-dried in a fume hood, the chemical labels on the container must be completely defaced or removed before it can be disposed of as regular solid waste or placed in a designated glass disposal box.[5]
Step 4: Storage and Pickup
-
Secure Storage: Keep the hazardous waste container securely capped at all times, except when adding waste.[4][5]
-
Satellite Accumulation Area (SAA): Store the container in a designated SAA within your laboratory.[4] This area must be under the control of lab personnel and should have secondary containment to contain any potential leaks.[5][6]
-
Request Pickup: Once the container is full, or if it has been in the SAA for an extended period (e.g., up to one year for partially filled containers), contact your institution's EHS department to request a waste pickup.[4][5] Do not allow more than 10 gallons of hazardous waste to accumulate in your lab.[5]
Important Note: Never dispose of this compound or its rinsate by evaporation in a fume hood or by pouring it down the drain.[5][6][7] This is a violation of environmental regulations and poses a direct risk to public health. The ultimate disposal method for halogenated waste is typically high-temperature incineration at a licensed hazardous waste facility, which is managed by your EHS provider.[8]
Visualizing the Disposal Workflow
To ensure clarity, the logical steps for proper disposal are illustrated below. This workflow guides the researcher from the point of waste generation to its safe and compliant temporary storage pending EHS collection.
Caption: Disposal workflow for this compound.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. fishersci.de [fishersci.de]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
A Comprehensive Guide to the Safe Handling of 4,16-Dibromo[2.2]paracyclophane
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 4,16-Dibromo[2.2]paracyclophane, a unique brominated aromatic compound. Our commitment is to empower your research by providing in-depth technical guidance that ensures both the integrity of your work and the safety of your laboratory personnel. This document is structured to offer not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a brominated aromatic hydrocarbon. While specific toxicity data for this isomer is limited, the presence of bromine atoms on the aromatic rings suggests that it should be handled with care. Brominated aromatic compounds can be persistent in the environment and may pose health risks upon exposure.[6] The primary anticipated hazards associated with this class of compounds are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. |
| Face Shield | Recommended when there is a splash hazard, in addition to safety goggles. | |
| Skin | Gloves | Chemical-resistant gloves are mandatory. Viton®, Polyvinyl Alcohol (PVA), or laminate (Norfoil®) gloves are recommended for handling aromatic hydrocarbons and halogenated solvents.[7][8][9][10] Nitrile gloves may offer some protection for short-duration tasks but should be used with caution and changed immediately upon contamination.[8][10][11] Always inspect gloves for integrity before use. |
| Protective Clothing | A flame-resistant lab coat is essential. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn. | |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the reproducibility of your research.
3.1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control airborne contaminants.
-
Ventilation: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and a spill kit appropriate for halogenated organic compounds are readily accessible.
-
Pre-weighing: If possible, pre-weigh the required amount of the compound in a ventilated balance enclosure to avoid generating dust in the open lab.
3.2. Handling Procedure:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully dispense the solid compound, avoiding the creation of dust. Use tools such as a spatula or a powder funnel.
-
In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing. If the process is exothermic, ensure adequate cooling.
-
Reactions: Conduct all reactions in a closed system or under reflux within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility.
4.1. Waste Segregation:
-
Halogenated Organic Waste: this compound and any materials contaminated with it (e.g., gloves, filter paper, reaction byproducts) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[12][13]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[12]
4.2. Containerization:
-
Use a compatible, leak-proof container for waste collection.
-
Keep the waste container closed when not in use.
-
Store the waste container in a well-ventilated, secondary containment area away from incompatible materials.
4.3. Disposal Methods:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Common disposal methods for brominated organic compounds include high-temperature incineration at a licensed facility.[6]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material in a sealed container and dispose of it as halogenated organic waste.[14] |
| Large Spill | Evacuate the area and alert others. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment. |
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: A flowchart outlining the key steps and decision points for the safe handling of this compound.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. file.ambeed.com [file.ambeed.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. sds.strem.com [sds.strem.com]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 8. labkafe.com [labkafe.com]
- 9. hvcc.edu [hvcc.edu]
- 10. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 11. aibonsafety.com [aibonsafety.com]
- 12. benchchem.com [benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. chamberlandresearch.com [chamberlandresearch.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
